Product packaging for Velutin(Cat. No.:CAS No. 25739-41-7)

Velutin

Cat. No.: B192640
CAS No.: 25739-41-7
M. Wt: 314.29 g/mol
InChI Key: ROCUOVBWAWAQFD-UHFFFAOYSA-N
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Description

Velutin is a dimethoxyflavone that is luteolin in which the hydroxy groups at positions 7 and 3' are replaced by methoxy groups. It has a role as an anti-inflammatory agent, a plant metabolite, a melanin synthesis inhibitor, an antibacterial agent, an antioxidant and an anti-allergic agent. It is a dimethoxyflavone and a dihydroxyflavone. It is functionally related to a 4',5,7-trihydroxy-3'-methoxyflavone.
This compound has been reported in Ajania fastigiata, Capsicum annuum, and other organisms with data available.
has anti-inflammatory activity;  isolated from acai, Euterpe oleracea;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14O6 B192640 Velutin CAS No. 25739-41-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6/c1-21-10-6-12(19)17-13(20)8-14(23-16(17)7-10)9-3-4-11(18)15(5-9)22-2/h3-8,18-19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCUOVBWAWAQFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90180421
Record name 4H-1-Benzopyran-4-one, 5-hydroxy-2-(4-hydroxy-3-methyoxyphenyl)-7-methoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25739-41-7
Record name Velutin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25739-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Velutin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025739417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-4-one, 5-hydroxy-2-(4-hydroxy-3-methyoxyphenyl)-7-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VELUTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT1Q4E0I0W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Biological Properties of Velutin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Velutin, a natural flavonoid, has garnered significant interest within the scientific community due to its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a particular focus on its modulation of key signaling pathways implicated in inflammation. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.

Chemical Structure and Properties

This compound, systematically named 5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxychromen-4-one, is a dimethoxyflavone.[1][2] Its chemical structure is characterized by a flavone backbone with hydroxyl and methoxy substitutions that are crucial for its biological activity.

Chemical Structure:

Chemical structure of this compound

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name 5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxychromen-4-one[1][2]
Molecular Formula C₁₇H₁₄O₆[3]
Molecular Weight 314.29 g/mol
CAS Number 25739-41-7
Appearance Data not available
Melting Point Data not available
Boiling Point 567.5°C at 760 mmHg
Density 1.402 g/cm³
Solubility Soluble in DMSO (50 mg/mL)
SMILES COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)OC)O

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound would exhibit characteristic chemical shifts corresponding to its flavonoid structure, including signals for the aromatic protons and carbons of the A and B rings, the methoxy groups, and the hydroxyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show absorption bands characteristic of its functional groups.

Table 2: Predicted IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)
O-H stretch (hydroxyl)3500-3200 (broad)
C-H stretch (aromatic)3100-3000
C=O stretch (ketone)1660-1640
C=C stretch (aromatic)1600-1450
C-O stretch (ether)1275-1200
C-O stretch (alcohol/phenol)1260-1000
UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of flavonoids like this compound typically displays two major absorption bands in the ranges of 240-285 nm (Band II, corresponding to the A ring) and 300-400 nm (Band I, corresponding to the B ring).

Mass Spectrometry (MS)

Mass spectrometry data for this compound would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would be consistent with the flavonoid structure. The Metabolomics Workbench repository contains mass spectral data for this compound under different conditions.

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, with its anti-inflammatory effects being the most extensively studied. It has been shown to be a potent inhibitor of pro-inflammatory cytokine production, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Table 3: Quantitative Biological Activity of this compound

AssayTarget/Cell LineIC₅₀/EC₅₀Reference(s)
NF-κB Activation (SEAP reporter assay)RAW-blue cells2.0 µM

The primary mechanism underlying the anti-inflammatory effects of this compound involves the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Inhibition of the NF-κB Signaling Pathway

This compound demonstrates a strong inhibitory effect on the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes. It achieves this by blocking the degradation of the inhibitor of NF-κB (IκBα), which otherwise sequesters NF-κB in the cytoplasm.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates IkBa_p p-IκBα IkBa->IkBa_p IkBa_NFkB IkBa->IkBa_NFkB NFkB NF-κB (p65/p50) NFkB_n NF-κB (p65/p50) NFkB->NFkB_n translocates NFkB->IkBa_NFkB Proteasome Proteasome IkBa_p->Proteasome degradation Proteasome->NFkB releases This compound This compound This compound->IKK inhibits DNA DNA NFkB_n->DNA binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcribes IkBa_NFkB->IKK

Caption: this compound inhibits the NF-κB signaling pathway.

Modulation of the MAPK Signaling Pathway

This compound also inhibits the phosphorylation of p38 and JNK, two key kinases in the MAPK signaling cascade that are involved in the production of TNF-α and IL-6.

MAPK_Pathway cluster_extracellular Extracellular cluster_upstream Upstream Kinases cluster_mapk MAPK Cascade cluster_downstream Downstream Effects Stimulus Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimulus->MAPKKK activates p38 p38 MAPKKK->p38 phosphorylates JNK JNK MAPKKK->JNK phosphorylates p_p38 p-p38 p38->p_p38 p_JNK p-JNK JNK->p_JNK TranscriptionFactors Transcription Factors (e.g., AP-1) p_p38->TranscriptionFactors activates p_JNK->TranscriptionFactors activates This compound This compound This compound->p38 inhibits phosphorylation This compound->JNK inhibits phosphorylation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) TranscriptionFactors->Cytokines regulates transcription

Caption: this compound modulates the MAPK signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Isolation of this compound from Flammulina velutipes

A reported method for isolating this compound from the fruiting bodies of the winter mushroom (Flammulina velutipes) involves a multi-step chromatographic procedure.

Protocol:

  • Extraction: Homogenize fresh or dried fruiting bodies of Flammulina velutipes in an appropriate solvent (e.g., methanol or ethanol).

  • Filtration and Concentration: Filter the homogenate and concentrate the filtrate under reduced pressure to obtain a crude extract.

  • Ion Exchange Chromatography:

    • Load the crude extract onto a DEAE-cellulose column.

    • Elute with a salt gradient (e.g., 0-1 M NaCl) to separate components based on charge.

    • Collect fractions and monitor for the presence of this compound using a suitable analytical method (e.g., HPLC).

  • Further Purification (SP-Sepharose):

    • Pool the this compound-containing fractions and load them onto an SP-Sepharose column.

    • Elute with a salt gradient to further purify the compound.

  • Affinity Chromatography (Affi-gel blue gel):

    • As a final purification step, apply the partially purified this compound to an Affi-gel blue gel column.

    • Elute with a suitable buffer to obtain highly purified this compound.

  • Verification: Confirm the identity and purity of the isolated this compound using spectroscopic methods (NMR, MS) and HPLC.

NF-κB Luciferase Reporter Gene Assay

This assay quantitatively measures the transcriptional activity of NF-κB in response to stimuli and the inhibitory effect of compounds like this compound.

Materials:

  • HEK293 cells stably or transiently transfected with an NF-κB-driven luciferase reporter plasmid and a control Renilla luciferase plasmid.

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

  • This compound stock solution (dissolved in DMSO).

  • NF-κB stimulus (e.g., TNF-α or LPS).

  • Dual-luciferase reporter assay system.

  • Luminometer.

Protocol:

  • Cell Seeding: Seed the transfected HEK293 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for 1-2 hours.

  • Stimulation: Stimulate the cells with an optimal concentration of TNF-α (e.g., 10 ng/mL) or LPS for 6-8 hours. Include an unstimulated control.

  • Cell Lysis: After incubation, wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.

  • Luciferase Activity Measurement:

    • Transfer the cell lysate to a white-walled 96-well plate.

    • Measure the firefly luciferase activity using a luminometer.

    • Subsequently, measure the Renilla luciferase activity in the same wells.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in cell number and transfection efficiency.

    • Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the stimulated control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Western Blot for Phosphorylated Proteins (IκBα, p38, JNK)

This protocol is used to detect the phosphorylation status of specific proteins in a signaling pathway.

Materials:

  • RAW 264.7 macrophages or other suitable cell line.

  • Cell culture medium.

  • This compound stock solution.

  • Stimulus (e.g., LPS).

  • Lysis buffer containing protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA).

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer and apparatus.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • Cell Treatment: Seed and treat cells with this compound and/or a stimulus as described in the luciferase assay protocol.

  • Cell Lysis: Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the phosphorylated protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein to normalize for loading differences.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis A Seed Cells B Treat with this compound A->B C Stimulate with LPS/TNF-α B->C D NF-κB Luciferase Assay C->D E Western Blot C->E F Cytokine ELISA (TNF-α, IL-6) C->F G Measure Luciferase Activity D->G H Detect Protein Phosphorylation E->H I Quantify Cytokine Levels F->I J Calculate IC₅₀ Values G->J H->J I->J

Caption: General experimental workflow for studying this compound's anti-inflammatory effects.

Conclusion

This compound is a promising natural compound with well-documented anti-inflammatory properties. Its ability to modulate the NF-κB and MAPK signaling pathways makes it an attractive candidate for the development of novel therapeutic agents for inflammatory diseases. This technical guide provides a solid foundation of its chemical and biological characteristics, along with detailed experimental protocols, to support and guide future research in this area. Further investigation into its pharmacokinetic and pharmacodynamic properties is warranted to fully assess its therapeutic potential.

References

Velutin's Mechanism of Action in Cellular Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Velutin, a flavone found in the pulp of the açaí fruit, has emerged as a promising natural compound with potent anti-inflammatory and potential anti-cancer properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's activity in various cellular models. Drawing from current scientific literature, this document details its impact on key signaling pathways, including its well-established role in the inhibition of NF-κB and MAPK signaling, and explores its emerging role in the induction of apoptosis and cell cycle arrest. This guide is intended to serve as a valuable resource for researchers and professionals in drug development by consolidating quantitative data, providing detailed experimental protocols, and visualizing complex cellular processes.

Anti-inflammatory Mechanism of Action

This compound exhibits potent anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, and their inhibition by this compound leads to a significant reduction in the production of pro-inflammatory mediators.

Inhibition of NF-κB Signaling

The NF-κB signaling cascade is a critical regulator of inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for pro-inflammatory cytokines like TNF-α and IL-6.

This compound has been shown to potently inhibit NF-κB activation. Studies in RAW 264.7 macrophages demonstrate that this compound blocks the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB. This inhibitory effect has been quantified in a secreted alkaline phosphatase (SEAP) reporter assay, where this compound exhibited a dose-dependent inhibition of LPS-induced NF-κB activation with an IC50 value of 2.0 μM.

Attenuation of MAPK Signaling

The MAPK pathways, including the p38 and c-Jun N-terminal kinase (JNK) pathways, are also key players in the inflammatory response. These pathways are activated by various cellular stresses and inflammatory stimuli, leading to the activation of transcription factors that regulate the expression of inflammatory genes.

This compound has been observed to inhibit the phosphorylation of both p38 and JNK in LPS-stimulated macrophages. This action contributes to its overall anti-inflammatory effect by suppressing the signaling cascades that lead to the production of TNF-α and IL-6.

Downregulation of HIF-1α Expression

In the context of osteoclast differentiation, this compound has been shown to reduce the expression of Hypoxia-Inducible Factor-1α (HIF-1α) through the NF-κB pathway. This suggests a role for this compound in modulating cellular responses to hypoxia and inflammation in bone metabolism.

Apoptosis Induction

While direct studies on this compound-induced apoptosis are emerging, research on its structural analogs and related compounds suggests a pro-apoptotic potential in cancer cells.

Potential Mechanisms of Apoptosis

Studies on this compound derivatives have indicated that specific structural modifications can lead to the induction of apoptosis in melanoma cells. Although the precise mechanism for this compound itself is not fully elucidated, related flavonoids are known to induce apoptosis through various mechanisms, including:

  • Regulation of Bcl-2 Family Proteins: Altering the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.

  • Activation of Caspases: Triggering the caspase cascade, a family of proteases that execute the apoptotic program.

  • Involvement of the p53 Pathway: Activating the tumor suppressor protein p53, which can initiate apoptosis in response to cellular stress.

Further research is required to definitively characterize the apoptotic pathways modulated by this compound.

Cell Cycle Arrest

The effect of this compound on cell cycle progression is another area of active investigation. Evidence from studies on compounds isolated from Erythrina velutina, a plant known to contain this compound, suggests a potential for inducing cell cycle arrest.

G2/M Phase Arrest

One study on an alkaloid isolated from Erythrina velutina demonstrated the induction of G2/M phase cell cycle arrest in cervical cancer cells. This suggests that compounds from this plant, potentially including this compound, may interfere with the cellular machinery that governs the transition from the G2 phase to mitosis. The specific molecular targets of this compound within the cell cycle regulatory network, such as cyclins and cyclin-dependent kinases (CDKs), remain to be identified.

Quantitative Data Summary

The following table summarizes the available quantitative data on the biological activity of this compound.

ParameterCell LineAssayValueReference
IC50 (NF-κB Inhibition) RAW-Blue cellsSEAP Reporter Assay2.0 μM[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound's mechanism of action.

Cell Culture
  • RAW 264.7 Macrophages: Maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

NF-κB Reporter Assay (SEAP)
  • Seed RAW-Blue™ cells (InvivoGen) in a 96-well plate at a density of 5 x 10^4 cells/well and allow to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with 100 ng/mL of lipopolysaccharide (LPS) for 24 hours.

  • Collect the supernatant and measure the secreted alkaline phosphatase (SEAP) activity using a colorimetric substrate such as QUANTI-Blue™ (InvivoGen).

  • Read the absorbance at 620-650 nm.

  • Calculate the percentage of NF-κB inhibition relative to the LPS-stimulated control.

Western Blot Analysis for MAPK Phosphorylation and HIF-1α
  • Cell Lysis: After treatment with this compound and/or LPS, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p38, total p38, phospho-JNK, total JNK, HIF-1α, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software.

MTT Assay for Cell Viability
  • Seed cancer cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • Add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Annexin V/PI Staining for Apoptosis by Flow Cytometry
  • Treat cells with this compound for the desired time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis by Flow Cytometry
  • Treat cells with this compound for the desired time.

  • Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be determined using cell cycle analysis software.

Osteoclast Differentiation and TRAP Staining
  • Culture bone marrow-derived macrophages (BMMs) or RAW 264.7 cells in the presence of M-CSF and RANKL to induce osteoclast differentiation.

  • Treat the cells with different concentrations of this compound during the differentiation period.

  • After 5-7 days, fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts, using a commercial TRAP staining kit.

  • Identify and count the TRAP-positive multinucleated cells (osteoclasts) under a microscope.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Velutin_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKK MAPKK TLR4->MAPKK This compound This compound IkBa IκBα This compound->IkBa Inhibits Degradation p38_JNK p38 / JNK This compound->p38_JNK Inhibits Phosphorylation IKK->IkBa Phosphorylation NFkB NF-κB IkBa->NFkB Release NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_nucleus->Pro_inflammatory_Genes MAPKK->p38_JNK Phosphorylation p_p38_JNK p-p38 / p-JNK p_p38_JNK->Pro_inflammatory_Genes Cytokines TNF-α, IL-6 Pro_inflammatory_Genes->Cytokines

Caption: this compound's anti-inflammatory mechanism via NF-κB and MAPK pathway inhibition.

Apoptosis_Induction_Workflow CancerCells Cancer Cells VelutinTreatment Treat with this compound CancerCells->VelutinTreatment Harvest Harvest Cells VelutinTreatment->Harvest Stain Stain with Annexin V-FITC & PI Harvest->Stain FlowCytometry Flow Cytometry Analysis Stain->FlowCytometry ApoptosisQuantification Quantify Apoptotic (Annexin V+) Cells FlowCytometry->ApoptosisQuantification

Caption: Experimental workflow for assessing this compound-induced apoptosis.

Cell_Cycle_Analysis_Workflow Cells Cells VelutinTreatment Treat with this compound Cells->VelutinTreatment HarvestFix Harvest & Fix Cells (70% Ethanol) VelutinTreatment->HarvestFix Stain Stain with Propidium Iodide (PI) HarvestFix->Stain FlowCytometry Flow Cytometry Analysis Stain->FlowCytometry CellCycleDistribution Determine Cell Cycle Distribution (G1/S/G2/M) FlowCytometry->CellCycleDistribution

Caption: Workflow for analyzing this compound's effect on the cell cycle.

Conclusion

This compound demonstrates significant potential as a therapeutic agent due to its potent anti-inflammatory properties, which are mediated through the inhibition of the NF-κB and MAPK signaling pathways. Emerging evidence also points towards its ability to induce apoptosis and cell cycle arrest in cancer cells, although the precise molecular mechanisms are still under investigation. This technical guide provides a consolidated resource for researchers, summarizing the current understanding of this compound's mechanism of action and offering detailed protocols for its further investigation. Future studies should focus on elucidating the specific targets of this compound in apoptosis and cell cycle regulation and expanding the quantitative analysis of its efficacy in a broader range of cellular models. Such research will be crucial for the translation of this compound from a promising natural compound to a clinically relevant therapeutic.

References

The Flavonoid Velutin: A Comprehensive Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Velutin, a flavonoid found in sources such as açaí fruit, possesses a range of biological activities that are of significant interest to the scientific and pharmaceutical communities. This document provides an in-depth technical overview of the known biological effects of this compound, including its anti-inflammatory, antiviral, antioxidant, and anti-melanogenic properties. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals, offering detailed experimental protocols, quantitative data on biological activities, and visual representations of the key signaling pathways involved. While this compound shows considerable therapeutic promise, further research is required to fully elucidate its mechanisms of action and pharmacokinetic profile.

Introduction

This compound is a dimethoxyflavone, structurally related to luteolin, and has been isolated from various natural sources, including the pulp of the açaí fruit (Euterpe oleracea)[1]. Flavonoids as a class are well-known for their diverse pharmacological effects, and this compound is emerging as a particularly potent member of this family[2]. This guide synthesizes the current scientific literature on this compound's biological activities to provide a detailed resource for its further investigation and potential therapeutic development.

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data on the biological activities of this compound. It is important to note that research on this compound is ongoing, and quantitative data for some activities are not yet available in the public domain.

Table 1: Anti-inflammatory and Antiviral Activity of this compound

Biological ActivityAssayCell Line/ModelTargetIC50 / EC50Reference
Anti-inflammatory NF-κB Reporter AssayRAW-Blue cellsNF-κB activation2.0 µM[3]
Antiviral Cytopathic Effect AssayRD cellsEnterovirus A71Not explicitly stated for this compound alone, but identified as a potent inhibitor.[4]
Cytopathic Effect AssayRD cellsCoxsackievirus A9Not explicitly stated for this compound alone, but identified as a potent inhibitor.[4]
Cytopathic Effect AssayRD cellsCoxsackievirus B3Not explicitly stated for this compound alone, but identified as a potent inhibitor.

Table 2: Anticancer, Antioxidant, and Neuroprotective Activity of this compound

Biological ActivityAssayCell Line/ModelTargetIC50 / EC50Reference
Anticancer MTT AssayA549, MCF-7, HeLa, HepG2Cell ViabilityData not availableN/A
Antioxidant ORAC, DPPH, ABTS assays-Radical ScavengingData not availableN/A
Neuroprotective Glutamate-induced toxicityHT22 cellsCell ViabilityData not availableN/A

Table 3: Enzyme Inhibition by this compound

Enzyme TargetAssay TypeSubstrateInhibition TypeKᵢ ValueReference
Tyrosinase SpectrophotometricL-DOPACompetitiveData not availableN/A

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways. The following sections describe these pathways and include visual diagrams generated using the DOT language.

Inhibition of NF-κB and MAPK Signaling Pathways in Inflammation

This compound has demonstrated potent anti-inflammatory effects by inhibiting the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. In response to inflammatory stimuli such as lipopolysaccharide (LPS), these pathways are activated, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6. This compound has been shown to block the degradation of the inhibitor of NF-κB (IκB) and inhibit the phosphorylation of p38 and JNK, key components of the MAPK pathway.

Velutin_Anti_Inflammatory_Pathway This compound's Inhibition of NF-κB and MAPK Pathways cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates p38_JNK p38/JNK TLR4->p38_JNK activates IκB IκB IKK->IκB phosphorylates NFκB NF-κB IκB->NFκB releases TNF_IL6 TNF-α, IL-6 (Pro-inflammatory Cytokines) NFκB->TNF_IL6 induces transcription Nucleus Nucleus NFκB->Nucleus translocates AP1 AP-1 p38_JNK->AP1 activates AP1->TNF_IL6 induces transcription AP1->Nucleus translocates This compound This compound This compound->IKK inhibits This compound->p38_JNK inhibits

This compound's anti-inflammatory mechanism.
Potential Modulation of PI3K/Akt and JAK/STAT Signaling Pathways

While direct evidence for this compound is still emerging, flavonoids with similar structures are known to modulate the Phosphatidylinositol 3-kinase (PI3K)/Akt and Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathways. These pathways are crucial in regulating cell survival, proliferation, and immune responses. Further research is needed to delineate the precise effects of this compound on these signaling cascades.

Velutin_PI3K_JAK_STAT_Hypothetical Hypothetical Modulation of PI3K/Akt and JAK/STAT by this compound cluster_membrane Cell Membrane GrowthFactor Growth Factor GF_Receptor Receptor Tyrosine Kinase GrowthFactor->GF_Receptor Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor PI3K PI3K GF_Receptor->PI3K JAK JAK Cytokine_Receptor->JAK activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR CellSurvival Cell Survival, Proliferation mTOR->CellSurvival STAT STAT JAK->STAT phosphorylates STAT->STAT dimerizes GeneTranscription Gene Transcription (Inflammation, Proliferation) STAT->GeneTranscription translocates to nucleus This compound This compound This compound->PI3K inhibits? This compound->JAK inhibits?

Hypothetical targets of this compound in PI3K/Akt and JAK/STAT pathways.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Materials:

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

    • 96-well plates

    • Cell culture medium

    • Test compound (this compound)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours).

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

MTT_Assay_Workflow MTT Assay Workflow Start Start SeedCells Seed cells in 96-well plate Start->SeedCells TreatCells Treat with this compound SeedCells->TreatCells AddMTT Add MTT solution TreatCells->AddMTT Incubate Incubate for 4 hours AddMTT->Incubate Solubilize Add solubilization solution Incubate->Solubilize ReadAbsorbance Read absorbance at 570 nm Solubilize->ReadAbsorbance End End ReadAbsorbance->End

Workflow for the MTT cell viability assay.
NF-κB Activation Assessment using SEAP Reporter Assay

This assay measures the activity of NF-κB by quantifying the expression of a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB response element.

  • Materials:

    • RAW-Blue™ cells (or other suitable reporter cell line)

    • QUANTI-Blue™ detection medium

    • LPS (lipopolysaccharide)

    • Test compound (this compound)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Plate RAW-Blue™ cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 100 ng/mL).

    • Incubate for 24 hours.

    • Collect the supernatant and add it to a new 96-well plate containing QUANTI-Blue™ detection medium.

    • Incubate at 37°C for 1-3 hours.

    • Measure the absorbance at 620-655 nm.

MAPK Phosphorylation Analysis by Western Blot

Western blotting is used to detect the phosphorylation status of key MAPK proteins like p38 and JNK.

  • Materials:

    • Cell lysis buffer

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% BSA in TBST)

    • Primary antibodies (anti-phospho-p38, anti-phospho-JNK, anti-total-p38, anti-total-JNK)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Treat cells with this compound and/or an inflammatory stimulus.

    • Lyse the cells and determine the protein concentration.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.

    • Wash the membrane again and add chemiluminescent substrate.

    • Detect the signal using an imaging system.

Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of tyrosinase, a key enzyme in melanin synthesis.

  • Materials:

    • Mushroom tyrosinase

    • L-DOPA solution

    • Phosphate buffer (pH 6.8)

    • Test compound (this compound)

    • 96-well plate

    • Microplate reader

  • Protocol:

    • In a 96-well plate, add phosphate buffer, tyrosinase solution, and various concentrations of this compound.

    • Pre-incubate the mixture for 10 minutes at room temperature.

    • Initiate the reaction by adding L-DOPA solution.

    • Immediately measure the absorbance at 475 nm at regular intervals to determine the rate of dopachrome formation.

    • Calculate the percentage of inhibition and the IC50 value.

In Vivo Studies

In vivo studies are crucial for validating the therapeutic potential of this compound.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound can be evaluated in animal models such as the carrageenan-induced paw edema model in rats or mice. In this model, the reduction in paw volume after treatment with this compound compared to a control group indicates its anti-inflammatory efficacy.

Antiviral Activity

A study has shown that this compound, as a component of the Huashi Baidu Formula, effectively suppresses the replication of enterovirus A71 (EV-A71) in a BALB/c mouse model. In this study, mice were administered this compound intraperitoneally at a daily dose of 12.5 mg/kg. This demonstrates the in vivo antiviral potential of this compound.

Pharmacokinetics and Bioavailability

Currently, there is limited publicly available data on the pharmacokinetics and bioavailability of this compound. Further studies are required to determine its absorption, distribution, metabolism, and excretion (ADME) profile. Such studies are essential for establishing appropriate dosing regimens and understanding its potential for clinical use.

Conclusion and Future Directions

This compound is a promising flavonoid with a range of potent biological activities, most notably its anti-inflammatory and antiviral effects. The detailed experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to further investigate its therapeutic potential. Future research should focus on:

  • Expanding Quantitative Data: Determining the IC50/EC50 values for a wider range of cancer cell lines, viruses, and antioxidant assays.

  • Elucidating Mechanisms: Further investigating the modulation of the PI3K/Akt and JAK/STAT pathways by this compound.

  • Pharmacokinetic Studies: Conducting comprehensive ADME studies to understand the bioavailability and metabolic fate of this compound.

  • In Vivo Efficacy: Expanding in vivo studies to other models of disease to confirm its therapeutic efficacy and safety.

The continued exploration of this compound's biological activities holds significant promise for the development of new therapeutic agents for a variety of diseases.

References

Velutin: A Technical Guide to Natural Sources, Extraction, and Biological Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Velutin, a flavone with significant anti-inflammatory and anti-melanogenic properties, is emerging as a compound of interest for therapeutic and cosmetic applications. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and an exploration of its molecular mechanisms of action. Quantitative data on extraction yields are presented for comparative analysis, and key experimental protocols are detailed to enable reproducibility. Furthermore, the signaling pathways modulated by this compound are visualized through diagrams to facilitate a deeper understanding of its biological activity.

Natural Sources of this compound

This compound is a flavonoid found in a variety of plant species. The most well-documented and significant natural sources include the pulp of the açaí fruit (Euterpe oleracea) and Korean mistletoe (Viscum album var. coloratum).

  • Açaí Pulp (Euterpe oleracea): The pulp of the açaí fruit is a rich source of a diverse range of flavonoids, including this compound.[1][2] this compound contributes to the fruit's notable anti-inflammatory and antioxidant activities.[1][2]

  • Korean Mistletoe (Viscum album var. coloratum): This parasitic plant has been identified as a significant source of this compound.[3] In Korean mistletoe, this compound often exists in its glycosidic form, homoflavoyadorinin B, which can be hydrolyzed to yield the aglycone, this compound.

  • Flammulina velutipes: The enoki mushroom is another reported source of this compound, where it is present as an aglycone.

Extraction Methodologies for this compound

The extraction of this compound from its natural sources can be achieved through various methods, each with distinct advantages in terms of efficiency, solvent use, and scalability. The primary approaches include solvent-based extraction, microwave-assisted extraction, and pressurized liquid extraction.

Solvent-Based Extraction from Açaí Pulp

A common method for extracting flavonoids like this compound from açaí pulp involves percolation with an alcoholic solvent.

Experimental Protocol:

  • Sample Preparation: Freeze-dried açaí pulp powder is mixed with a filtration aid such as diatomite.

  • Percolation: The mixture is percolated with 95% ethanol for a period of two weeks.

  • Solvent Evaporation: The solvent is evaporated from the percolate to yield a crude extract rich in flavonoids, including this compound.

  • Purification (Optional): Further purification can be achieved through techniques such as column chromatography using silica gel or Sephadex LH-20.

Microwave-Assisted Extraction (MAE) from Korean Mistletoe

Microwave-assisted extraction is a more rapid and efficient method for obtaining this compound from Korean mistletoe. This method often involves a subsequent hydrolysis step to convert glycosides to the active aglycone form.

Experimental Protocol:

  • Initial Extraction: Dried and powdered Korean mistletoe is subjected to microwave-assisted extraction with an appropriate solvent (e.g., ethanol).

  • Microwave Parameters: The extraction is performed under optimized conditions of microwave power, time, and solvent-to-solid ratio.

  • Acidic Hydrolysis: The resulting glycoside-rich extract is then subjected to microwave-assisted hydrolysis under acidic conditions to cleave the sugar moieties and yield the aglycone flavonoid extract containing this compound.

  • Purification: The aglycone extract can be further purified using chromatographic techniques to isolate this compound.

Pressurized Liquid Extraction (PLE) from Açaí

Pressurized liquid extraction utilizes elevated temperatures and pressures to enhance the extraction efficiency of flavonoids from açaí.

Experimental Protocol:

  • Sample Preparation: A small amount of lyophilized açaí (e.g., 0.5 g) is placed in the extraction cell.

  • Extraction Parameters: The extraction is performed using an accelerated solvent extractor with optimized parameters for solvent composition (e.g., methanol in water), temperature, pressure, purge time, and pH.

  • Collection: The extract is filtered through a syringe filter prior to analysis.

Quantitative Analysis of Extraction Yields

The yield of this compound and other flavonoids can vary significantly depending on the natural source and the extraction method employed. The following table summarizes available quantitative data.

Natural SourceExtraction MethodCompound MeasuredYield/ConcentrationReference
Korean MistletoeNot SpecifiedTotal Flavonoids32.0 mg/100 g of extract
Açaí PulpNot SpecifiedThis compoundIC50 of 2.0 μM for NF-κB inhibition

Note: Specific yield data for pure this compound is limited in the reviewed literature. The provided data represents total flavonoid content or bioactivity, which is indicative of this compound's presence and potency.

Signaling Pathways Modulated by this compound

This compound exerts its potent anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This compound has been shown to inhibit the phosphorylation of IκBα, a critical step in the activation of NF-κB, as well as the phosphorylation of p38 and JNK, which are key kinases in the MAPK cascade.

This compound's Inhibition of the NF-κB Signaling Pathway

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK p_IKK p-IKK IKK->p_IKK P IkBa_p50_p65 IκBα p50 p65 p_IKK->IkBa_p50_p65 Phosphorylates p_IkBa p-IκBα p50_p65 p50 p65 p_IkBa->p50_p65 Degradation of p-IκBα Nucleus Nucleus p50_p65->Nucleus Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes This compound This compound This compound->p_IKK Inhibits

Caption: this compound inhibits the phosphorylation of IKK, preventing the degradation of IκBα and subsequent nuclear translocation of NF-κB.

This compound's Inhibition of the MAPK Signaling Pathway

MAPK_Pathway Stimulus Inflammatory Stimulus MAPKKK MAPKKK Stimulus->MAPKKK p38_JNK p38 / JNK MAPKKK->p38_JNK p_p38_JNK p-p38 / p-JNK p38_JNK->p_p38_JNK P Transcription_Factors Transcription Factors (e.g., AP-1) p_p38_JNK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response This compound This compound This compound->p_p38_JNK Inhibits Phosphorylation

Caption: this compound blocks the phosphorylation of p38 and JNK kinases, thereby inhibiting downstream inflammatory responses.

Experimental Workflow for this compound Extraction and Analysis

Extraction_Workflow Plant_Material Plant Material (Açaí Pulp or Korean Mistletoe) Extraction Extraction (Solvent, MAE, or PLE) Plant_Material->Extraction Hydrolysis Hydrolysis (if applicable) (e.g., for Mistletoe Glycosides) Extraction->Hydrolysis Crude_Extract Crude this compound Extract Extraction->Crude_Extract Hydrolysis->Crude_Extract Purification Purification (e.g., Column Chromatography) Crude_Extract->Purification Pure_this compound Pure this compound Purification->Pure_this compound Analysis Analysis (HPLC, LC-MS, NMR) Pure_this compound->Analysis Bioassays Biological Assays (e.g., Anti-inflammatory, Anti-melanogenic) Pure_this compound->Bioassays

Caption: A generalized workflow for the extraction, purification, and analysis of this compound from natural sources.

Conclusion

This compound stands out as a promising natural compound with well-defined anti-inflammatory and other biological activities. This guide has outlined its primary natural sources and provided detailed protocols for its extraction. The elucidation of its inhibitory action on the NF-κB and MAPK signaling pathways provides a solid foundation for its further investigation and development in pharmaceutical and cosmeceutical applications. Future research should focus on optimizing extraction protocols to maximize the yield of pure this compound and on conducting comprehensive preclinical and clinical studies to fully assess its therapeutic potential.

References

In Vitro Antioxidant Capacity of Velutin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velutin, a flavone found in natural sources such as the pulp of açaí fruit and Xylosma velutina, has garnered attention for its potential therapeutic properties, including anti-inflammatory, anti-allergic, antimicrobial, and antioxidant activities.[1][2] As a member of the flavonoid family, its chemical structure, 5,4'-dihydroxy-7,3'-dimethoxyflavone, suggests a capacity to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress.[3] Oxidative stress is implicated in the pathophysiology of numerous diseases, making the evaluation of the antioxidant potential of compounds like this compound a critical area of research for drug discovery and development.

This technical guide provides an in-depth overview of the core in vitro assays used to characterize the antioxidant capacity of this compound. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing experimental protocols and presenting available quantitative data. The guide also includes visualizations of experimental workflows to facilitate a deeper understanding of the methodologies.

Quantitative Antioxidant Data for this compound

The antioxidant capacity of a compound can be quantified using various assays, each with a distinct mechanism of action. The data collected for this compound and its derivatives, as well as for extracts containing this compound, are summarized below. It is important to note that the antioxidant activity of an extract is influenced by the synergistic or antagonistic effects of its various components.

Assay TypeCompound/ExtractResult (EC50/IC50)Reference
ABTS Radical Scavenging Activity This compound (synthetic)7.99 ± 0.54 µM[3]
ABTS Radical Scavenging Activity Miliusa velutina flower aqueous extract48.2 µg/mL[1]
DPPH Radical Scavenging Activity Miliusa velutina flower aqueous extract9.3 µg/mL
Ferric Reducing Antioxidant Power (FRAP) Miliusa velutina flower aqueous extract4.0 µg/mL
Total Antioxidant Capacity (TAC) Miliusa velutina flower aqueous extract8.7 µg/mL

EC50 (Half-maximal effective concentration) and IC50 (Half-maximal inhibitory concentration) values represent the concentration of the substance required to scavenge 50% of the free radicals. A lower value indicates a higher antioxidant activity.

Core In Vitro Antioxidant Capacity Assays: Detailed Methodologies

The following sections detail the experimental protocols for the key in vitro assays used to evaluate the antioxidant capacity of this compound. These protocols are based on established methods and can be adapted for specific laboratory conditions.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of a compound. The principle is based on the reduction of the stable DPPH radical, which is deep violet in color, to the non-radical form, diphenylpicrylhydrazine, which is pale yellow. The degree of discoloration is proportional to the antioxidant activity of the sample.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and protected from light.

    • Prepare a series of dilutions of this compound in the same solvent.

    • A positive control, such as ascorbic acid or Trolox, should be prepared in the same manner.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the this compound dilutions to the wells.

    • Add the DPPH solution to each well. The final volume and the ratio of sample to DPPH solution should be optimized.

    • Include a blank (solvent only) and a control (solvent with DPPH).

    • Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement and Calculation:

    • Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare DPPH Solution Mix Mix this compound/Control with DPPH DPPH_sol->Mix Velutin_sol Prepare this compound Dilutions Velutin_sol->Mix Control_sol Prepare Positive Control Control_sol->Mix Incubate Incubate in Dark Mix->Incubate Measure Measure Absorbance (517 nm) Incubate->Measure Calculate Calculate % Inhibition & IC50 Measure->Calculate

DPPH Assay Experimental Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+). The pre-formed radical cation is blue-green, and in the presence of an antioxidant, it is reduced to its colorless neutral form. The extent of decolorization is proportional to the antioxidant's activity.

Experimental Protocol:

  • Reagent Preparation:

    • Generate the ABTS•+ stock solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is kept in the dark at room temperature for 12-16 hours.

    • Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline, PBS) to an absorbance of 0.70 ± 0.02 at a specific wavelength (typically around 734 nm).

    • Prepare a series of dilutions of this compound and a positive control (e.g., Trolox).

  • Assay Procedure:

    • Add a small volume of the this compound dilutions or the positive control to the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at the specified wavelength (e.g., 734 nm).

    • The percentage of ABTS•+ scavenging activity is calculated using the formula:

      where A_control is the absorbance of the ABTS•+ solution without the sample and A_sample is the absorbance with the sample.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation. The IC50 value can also be determined.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_rad Generate ABTS Radical Cation Reaction_mix Mix this compound/Trolox with ABTS Radical ABTS_rad->Reaction_mix Velutin_dil Prepare this compound Dilutions Velutin_dil->Reaction_mix Trolox_std Prepare Trolox Standard Trolox_std->Reaction_mix Incubation Incubate at Room Temperature Reaction_mix->Incubation Abs_measure Measure Absorbance (734 nm) Incubation->Abs_measure Calc Calculate % Inhibition & TEAC/IC50 Abs_measure->Calc FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis FRAP_reagent Prepare FRAP Reagent Mix_reagents Mix this compound/Standard with FRAP Reagent FRAP_reagent->Mix_reagents Velutin_prep Prepare this compound Dilutions Velutin_prep->Mix_reagents Standard_prep Prepare FeSO4 Standard Standard_prep->Mix_reagents Incubate_37C Incubate at 37°C Mix_reagents->Incubate_37C Measure_abs Measure Absorbance (593 nm) Incubate_37C->Measure_abs Calculate_frap Calculate FRAP Value Measure_abs->Calculate_frap ORAC_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Fluorescein_sol Prepare Fluorescein Solution Mix_plate Add Fluorescein, this compound/Trolox to Plate Fluorescein_sol->Mix_plate AAPH_sol Prepare AAPH Solution Velutin_orac Prepare this compound Dilutions Velutin_orac->Mix_plate Trolox_orac Prepare Trolox Standard Trolox_orac->Mix_plate Pre_incubate Pre-incubate at 37°C Mix_plate->Pre_incubate Add_AAPH Initiate with AAPH Pre_incubate->Add_AAPH Measure_fluor Kinetic Fluorescence Reading Add_AAPH->Measure_fluor Calculate_orac Calculate AUC & ORAC Value Measure_fluor->Calculate_orac Antioxidant_Mechanisms cluster_mechanisms Antioxidant Mechanisms cluster_outcomes Outcomes This compound This compound (Flavonoid) Radical_Scavenging Radical Scavenging (H-atom or electron donation) This compound->Radical_Scavenging Metal_Chelation Metal Ion Chelation (e.g., Fe²⁺, Cu²⁺) This compound->Metal_Chelation Neutralize_ROS Neutralization of Reactive Oxygen Species (ROS) Radical_Scavenging->Neutralize_ROS Prevent_Fenton Prevention of Fenton Reaction Metal_Chelation->Prevent_Fenton Reduce_Oxidative_Stress Reduction of Oxidative Stress Neutralize_ROS->Reduce_Oxidative_Stress Prevent_Fenton->Reduce_Oxidative_Stress

References

An In-Depth Technical Guide to the Anti-inflammatory Properties of Velutin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Velutin, a flavone found in the pulp of the açaí fruit, has demonstrated significant anti-inflammatory properties, positioning it as a compound of interest for therapeutic development. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, supported by quantitative data from in vitro and in vivo studies. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate further research and drug development efforts. This compound exerts its primary anti-inflammatory action through the potent inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This inhibition leads to a significant reduction in the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Furthermore, evidence suggests this compound's modulatory effects on the arachidonic acid cascade, specifically targeting cyclooxygenase-2 (COX-2). This document synthesizes the current scientific knowledge on this compound, presenting it in a structured and actionable format for the scientific community.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is a hallmark of numerous diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. Flavonoids, a class of polyphenolic compounds widely distributed in plants, have long been recognized for their diverse pharmacological activities, including anti-inflammatory effects. This compound, a specific flavone isolated from açaí pulp, has emerged as a particularly potent anti-inflammatory agent. This guide delves into the core mechanisms of this compound's action, providing a detailed technical resource for researchers and drug development professionals.

Mechanism of Action: Inhibition of Key Inflammatory Signaling Pathways

This compound's anti-inflammatory properties are primarily attributed to its ability to modulate critical intracellular signaling cascades that orchestrate the inflammatory response. The two major pathways targeted by this compound are the NF-κB and MAPK pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of a wide array of pro-inflammatory genes. This compound has been shown to be a potent inhibitor of this pathway.[1][2]

Mechanism of Inhibition:

Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. This compound intervenes in this process by inhibiting the degradation of IκBα .[1] This action effectively traps NF-κB in the cytoplasm, preventing the transcription of pro-inflammatory genes.

NF_kB_Inhibition_by_this compound cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Inhibits NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation This compound This compound This compound->IκBα Prevents Degradation DNA DNA NFκB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

This compound's Inhibition of the NF-κB Signaling Pathway
Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK family of kinases, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are crucial for transducing extracellular inflammatory signals into intracellular responses. This compound has been demonstrated to selectively inhibit the phosphorylation of p38 and JNK, without affecting ERK1/2 phosphorylation.[1] This targeted inhibition further contributes to its anti-inflammatory profile.

MAPK_Inhibition_by_this compound cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Upstream_Kinases Upstream Kinases TLR4->Upstream_Kinases Activates p38 p38 Upstream_Kinases->p38 Phosphorylates JNK JNK Upstream_Kinases->JNK Phosphorylates ERK ERK Upstream_Kinases->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors Activates JNK->Transcription_Factors Activates ERK->Transcription_Factors Activates This compound This compound This compound->p38 Inhibits Phosphorylation This compound->JNK Inhibits Phosphorylation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription_Factors->Cytokines Transcription

This compound's Selective Inhibition of the MAPK Signaling Pathway

Quantitative Data on Anti-inflammatory Activity

The potency of this compound as an anti-inflammatory agent has been quantified in several key studies. The following tables summarize the available data on its inhibitory effects on NF-κB activation and the production of pro-inflammatory cytokines.

Table 1: In Vitro Inhibition of NF-κB Activation by this compound

Assay SystemStimulantIC50 Value (μM)Reference
RAW-blue cells (SEAP reporter assay)Lipopolysaccharide (LPS)2.0[2]

Table 2: Dose-Dependent Inhibition of Pro-inflammatory Cytokine Production by this compound in Macrophages

CytokineCell LineStimulantThis compound Concentration (μM)% Inhibition (approx.)Reference
TNF-αRAW 264.7LPS2.5> 50%
TNF-αRAW 264.7LPS5> 80%
TNF-αRAW 264.7LPS10> 90%
TNF-αRAW 264.7LPS20> 95%
IL-6RAW 264.7LPS2.5> 40%
IL-6RAW 264.7LPS5> 70%
IL-6RAW 264.7LPS10> 85%
IL-6RAW 264.7LPS20> 90%

Experimental Protocols

To facilitate the replication and extension of research on this compound, this section provides detailed methodologies for key experiments cited in the literature.

Cell Culture and LPS Stimulation of RAW 264.7 Macrophages
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • LPS Stimulation: For inflammatory response induction, cells are typically seeded in appropriate culture plates and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing the desired concentration of LPS (e.g., 100-200 ng/mL) with or without various concentrations of this compound.

NF-κB Activation Assay (SEAP Reporter Assay)

This assay quantitatively measures the activation of NF-κB through the activity of a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB inducible promoter.

  • Cell Line: RAW-blue™ cells (InvivoGen), which are derived from RAW 264.7 macrophages and stably transfected with an NF-κB-inducible SEAP reporter gene.

  • Procedure:

    • Seed RAW-blue™ cells in a 96-well plate and incubate overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 100 ng/mL).

    • Incubate for 24 hours.

    • Collect the supernatant and measure SEAP activity using a colorimetric substrate such as QUANTI-Blue™ (InvivoGen).

    • Read the absorbance at the appropriate wavelength (e.g., 620-655 nm).

    • Calculate the percentage of NF-κB inhibition relative to the LPS-stimulated control.

SEAP_Assay_Workflow A Seed RAW-blue™ cells in 96-well plate B Incubate overnight A->B C Pre-treat with this compound B->C D Stimulate with LPS C->D E Incubate for 24 hours D->E F Collect supernatant E->F G Measure SEAP activity F->G H Calculate % inhibition G->H

Workflow for NF-κB SEAP Reporter Assay
Western Blot Analysis for MAPK Phosphorylation

This technique is used to detect the phosphorylated (activated) forms of MAPK proteins.

  • Procedure:

    • Culture and treat RAW 264.7 cells with LPS and this compound as described above for a short duration (e.g., 15-30 minutes).

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of p38, JNK, and ERK, as well as antibodies for the total forms of these proteins.

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

ELISA is a highly sensitive method for quantifying the concentration of secreted cytokines in cell culture supernatants.

  • Procedure:

    • Culture and treat RAW 264.7 cells with LPS and this compound for a specified period (e.g., 24 hours).

    • Collect the cell culture supernatants.

    • Perform ELISA for TNF-α and IL-6 using commercially available kits according to the manufacturer's instructions.

    • Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Add the culture supernatants and standards to the wells.

    • Add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate that is converted by the enzyme to produce a colored product.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the cytokine concentrations in the samples based on the standard curve.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of compounds. While specific quantitative data for this compound in this model is not yet extensively published, the general protocol is as follows:

  • Animal Model: Wistar or Sprague-Dawley rats.

  • Procedure:

    • Administer this compound orally or intraperitoneally at various doses to different groups of animals.

    • After a set pre-treatment time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or calipers.

    • Calculate the percentage of edema inhibition for each treated group compared to the vehicle-treated control group.

Potential Effects on the Arachidonic Acid Pathway

The inflammatory response is also mediated by prostaglandins and leukotrienes, which are produced from arachidonic acid by the enzymes cyclooxygenase (COX) and lipoxygenase (LOX), respectively. This compound has been shown to attenuate the upregulation of COX-2 induced by inflammatory stimuli. However, detailed quantitative data on the direct inhibitory effect of this compound on COX and LOX enzymes is still an area for further investigation.

General Protocol for In Vitro Cyclooxygenase (COX) Inhibition Assay:

  • Enzymes: Ovine or human COX-1 and COX-2.

  • Substrate: Arachidonic acid.

  • Procedure:

    • Incubate the COX enzyme with this compound at various concentrations.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the production of prostaglandin E2 (PGE2) using an ELISA or other detection methods.

    • Calculate the IC50 value for the inhibition of each COX isoform.

General Protocol for In Vitro Lipoxygenase (LOX) Inhibition Assay:

  • Enzyme: Soybean or human 5-LOX or 15-LOX.

  • Substrate: Linoleic acid or arachidonic acid.

  • Procedure:

    • Incubate the LOX enzyme with this compound at various concentrations.

    • Initiate the reaction by adding the substrate.

    • Monitor the formation of the hydroperoxy fatty acid product by measuring the increase in absorbance at 234 nm.

    • Calculate the IC50 value for the inhibition of the LOX enzyme.

Conclusion and Future Directions

This compound is a promising natural compound with potent anti-inflammatory properties. Its mechanism of action is well-defined, involving the dual inhibition of the NF-κB and MAPK (p38 and JNK) signaling pathways. This leads to a significant reduction in the production of key pro-inflammatory cytokines. While in vitro data strongly supports its anti-inflammatory potential, further in vivo studies are warranted to establish its efficacy and safety in preclinical models of inflammatory diseases. Specifically, detailed dose-response studies in models like the carrageenan-induced paw edema are needed. Furthermore, a thorough investigation into its direct inhibitory effects on COX and LOX enzymes, including the determination of IC50 values, will provide a more complete understanding of its anti-inflammatory profile. The information compiled in this technical guide serves as a solid foundation for researchers and drug development professionals to advance the study of this compound as a potential therapeutic agent for the treatment of inflammatory disorders.

References

The Effect of Velutin on Melanin Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velutin is a flavone, a class of flavonoids, found in various natural sources, including the pulp of the acai fruit and Korean mistletoe.[1] It is known for a range of beneficial biological activities, such as anti-inflammatory, antioxidant, and skin whitening effects.[1][2] The abnormal regulation of melanin synthesis can lead to various pigmentary disorders, making the investigation of compounds like this compound crucial for the development of novel therapeutic and cosmetic agents.[2][3] This technical guide provides an in-depth overview of the current understanding of this compound's effect on melanin synthesis, focusing on its mechanism of action, quantitative bioactivity data, and detailed experimental protocols.

Mechanism of Action: Inhibition of Melanogenesis

This compound exerts its anti-melanogenic effects primarily through the direct inhibition of tyrosinase, the key enzyme in the melanin synthesis pathway, and by downregulating the expression of critical melanogenic proteins.

The proposed signaling pathway for this compound's action involves the suppression of the Microphthalmia-associated transcription factor (MITF), a master regulator of melanogenesis. By reducing the expression or activity of MITF, this compound consequently decreases the transcription of its target genes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2). This leads to a reduction in melanin production. The upstream regulation of MITF is often linked to the cAMP-responsive element-binding protein (CREB), suggesting that this compound may also influence this signaling cascade.

This compound This compound Tyrosinase Tyrosinase Activity This compound->Tyrosinase Inhibits CREB CREB This compound->CREB Inhibits Melanin Melanin Synthesis Tyrosinase->Melanin Catalyzes MITF MITF CREB->MITF Activates Melanogenic_Enzymes Tyrosinase (TYR) TRP-1, TRP-2 MITF->Melanogenic_Enzymes Upregulates Transcription Melanogenic_Enzymes->Melanin Synthesize

Proposed signaling pathway of this compound in melanin synthesis inhibition.

Quantitative Data on Bioactivity

The following tables summarize the available quantitative data on the inhibitory effects of this compound and its derivatives on tyrosinase activity and melanin synthesis.

Table 1: Mushroom Tyrosinase Inhibitory Activity of this compound and Its Derivatives

CompoundIC50 (µM)
This compound (V1)910
Derivative V437
Derivative V8150
Derivative V9590
Derivative V11480
Kojic Acid (Control)16

Data from a study on this compound and its analogs.

Table 2: Effect of this compound Derivatives on Melanin Content and Cellular Tyrosinase Activity in α-MSH-stimulated B16F10 Cells

Compound (10 µM)Melanin Content (% of α-MSH control)Cellular Tyrosinase Activity (% of α-MSH control)
This compound (V1)058.8
Derivative V20Not Determined
Derivative V349.382.4
Derivative V430.958.8
Derivative V560.788.2

Note: The data for cellular effects are based on studies of this compound derivatives at a concentration of 10 µM. The melanin content of 0% indicates complete inhibition of the α-MSH-induced increase in melanin.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the effect of this compound on melanin synthesis.

Mushroom Tyrosinase Activity Assay

This assay is used to determine the direct inhibitory effect of a compound on tyrosinase activity in a cell-free system.

A Prepare this compound solutions (0.01-1 mM) B Mix 50 µL this compound with 50 µL mushroom tyrosinase (50 U/mL) in a 96-well plate A->B C Incubate for 30 min at room temperature B->C D Add 100 µL of 0.4 mM L-tyrosine C->D E Incubate for 10 min at 37°C D->E F Measure absorbance at 495 nm (dopachrome formation) E->F G Calculate % inhibition and IC50 F->G

Workflow for the mushroom tyrosinase activity assay.

Protocol:

  • Prepare a stock solution of mushroom tyrosinase in 50 mM phosphate-buffered saline (PBS), pH 6.8.

  • Prepare various concentrations of this compound (e.g., ranging from 0.01 to 1 mM) in a suitable solvent.

  • In a 96-well plate, add 50 µL of each this compound concentration and 50 µL of the mushroom tyrosinase solution (50 U/mL).

  • Incubate the plate at room temperature for 30 minutes.

  • Add 100 µL of 0.4 mM L-tyrosine (substrate) to each well.

  • Incubate the plate at 37°C for 10 minutes.

  • Measure the absorbance at 495 nm using a microplate reader to quantify the formation of dopachrome.

  • The percentage of tyrosinase inhibition is calculated as: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the reaction with this compound.

  • The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Culture and Treatment

Murine melanoma B16F10 cells are a standard model for studying melanogenesis.

Protocol:

  • Culture B16F10 melanoma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Seed the cells in appropriate culture plates (e.g., 6-well or 24-well plates) and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound. A vehicle control (e.g., DMSO) should be included. For stimulation of melanin synthesis, cells can be co-treated with α-melanocyte-stimulating hormone (α-MSH).

  • Incubate the cells for the desired period (e.g., 48-72 hours).

Melanin Content Assay

This assay quantifies the amount of melanin produced by the B16F10 cells after treatment.

A Treat B16F10 cells with this compound for 48-72 hours B Wash cells with PBS and harvest A->B C Lyse the cells and pellet the melanin B->C D Dissolve the melanin pellet in 1 N NaOH with 10% DMSO C->D E Incubate at 80°C for 1 hour D->E F Measure absorbance at 405 nm E->F G Normalize to total protein content F->G

Workflow for the melanin content assay.

Protocol:

  • After treating the B16F10 cells with this compound as described above, wash the cells with PBS and harvest them.

  • Lyse the cells using a suitable lysis buffer.

  • Centrifuge the lysate to pellet the melanin.

  • Dissolve the melanin pellet in 1 N NaOH containing 10% DMSO.

  • Incubate the mixture at an elevated temperature (e.g., 80°C) for 1 hour to ensure complete dissolution of the melanin.

  • Measure the absorbance of the solution at 405 nm using a microplate reader.

  • The melanin content can be normalized to the total protein content of the cell lysate, which can be determined using a standard protein assay like the BCA assay.

Cellular Tyrosinase Activity Assay

This assay measures the activity of tyrosinase within the cultured cells.

A Treat B16F10 cells with this compound B Wash cells with PBS and lyse with a buffer containing Triton X-100 A->B C Centrifuge and collect the supernatant (cell lysate) B->C D Mix cell lysate with L-DOPA (substrate) C->D E Incubate at 37°C D->E F Measure absorbance at 475 nm (dopachrome formation) E->F G Normalize to total protein content F->G

Workflow for the cellular tyrosinase activity assay.

Protocol:

  • Following treatment with this compound, wash the B16F10 cells with PBS.

  • Lyse the cells in a buffer containing a non-ionic detergent like Triton X-100 to release intracellular enzymes.

  • Centrifuge the lysate to remove cellular debris and collect the supernatant.

  • Determine the protein concentration of the lysate.

  • In a 96-well plate, mix a standardized amount of protein from the cell lysate with L-DOPA solution.

  • Incubate the plate at 37°C and monitor the formation of dopachrome by measuring the absorbance at 475 nm over time.

  • The tyrosinase activity is proportional to the rate of dopachrome formation and is typically expressed as a percentage of the control group.

Western Blot Analysis

Western blotting is used to detect the levels of specific proteins involved in the melanogenesis signaling pathway.

A Treat B16F10 cells with this compound B Lyse cells and quantify protein A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a membrane C->D E Block membrane and incubate with primary antibodies (e.g., anti-MITF, anti-Tyrosinase) D->E F Incubate with HRP-conjugated secondary antibody E->F G Detect signal using chemiluminescence F->G H Analyze band intensity G->H

Workflow for Western blot analysis.

Protocol:

  • After treating B16F10 cells with this compound, lyse the cells and determine the total protein concentration.

  • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for the target proteins (e.g., MITF, CREB, tyrosinase, TRP-1, TRP-2, and a loading control like β-actin).

  • Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Conclusion

This compound demonstrates significant potential as a regulator of melanin synthesis. The available data indicates that it and its derivatives can inhibit tyrosinase activity and reduce melanin production in melanoma cell lines. The proposed mechanism of action involves the downregulation of the MITF signaling pathway, a key regulator of melanogenesis. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound's anti-melanogenic properties. Future research should focus on obtaining more comprehensive dose-response data for this compound itself and elucidating the precise molecular interactions within the CREB/MITF signaling cascade through techniques such as western blotting. Such studies will be invaluable for the development of this compound as a potential agent for treating hyperpigmentation disorders and for its application in the cosmetic industry.

References

Velutin's Inhibition of Tyrosinase: A Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Velutin, a flavone found in natural sources such as the pulp of acai fruit, has demonstrated notable biological activities, including anti-inflammatory and antioxidant effects. Of significant interest to the fields of dermatology and pharmacology is its inhibitory action on tyrosinase, the rate-limiting enzyme in melanin biosynthesis. Understanding the precise mechanism by which this compound exerts this inhibition is crucial for its potential development as a novel skin-lightening agent or a therapeutic for hyperpigmentation disorders. This technical guide provides an in-depth analysis of the current understanding of how this compound inhibits tyrosinase activity, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams. While direct kinetic studies on this compound are limited, this paper synthesizes findings from research on structurally related flavonoids to propose a likely inhibitory mechanism.

Introduction to this compound and Tyrosinase

This compound (5,4'-dihydroxy-7,3'-dimethoxyflavone) is a flavonoid characterized by a specific arrangement of hydroxyl and methoxy groups on its flavone backbone.[1] Flavonoids, as a class, are well-documented inhibitors of tyrosinase.[2] Tyrosinase is a copper-containing enzyme that catalyzes two key reactions in melanogenesis: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (diphenolase activity).[3] Dopaquinone is a highly reactive precursor that spontaneously polymerizes to form melanin. The inhibition of tyrosinase is a primary strategy for controlling melanin production.

Proposed Mechanism of Tyrosinase Inhibition by this compound

While a definitive kinetic analysis of this compound's interaction with tyrosinase is not yet published, based on the extensive research on flavonoids with similar structures, a mixed-type or competitive inhibition mechanism is highly probable.

Flavonoids can inhibit tyrosinase through several mechanisms, primarily by chelating the copper ions in the enzyme's active site and by acting as an alternative substrate. The presence and position of hydroxyl groups on the flavonoid rings are critical for this activity. This compound's structure, with hydroxyl groups at the C5 and C4' positions, suggests it can interact with the active site of tyrosinase.

The proposed mechanism involves this compound binding to the enzyme, thereby preventing the substrate (L-tyrosine or L-DOPA) from accessing the active site. This can occur either by direct competition for the active site (competitive inhibition) or by binding to an allosteric site that alters the conformation of the active site, reducing its affinity for the substrate (mixed or non-competitive inhibition).

InhibitionMechanism Proposed Tyrosinase Inhibition by this compound cluster_reaction Normal Enzymatic Reaction cluster_inhibition Inhibitory Action Tyrosinase Tyrosinase (Enzyme) EnzymeSubstrate Enzyme-Substrate Complex Tyrosinase->EnzymeSubstrate binds EnzymeInhibitor Enzyme-Inhibitor Complex (Inactive) Tyrosinase->EnzymeInhibitor binds Substrate L-Tyrosine / L-DOPA (Substrate) Substrate->EnzymeSubstrate binds Product Dopaquinone -> Melanin This compound This compound (Inhibitor) This compound->EnzymeInhibitor binds EnzymeSubstrate->Product catalysis No Reaction No Reaction EnzymeInhibitor->No Reaction

Caption: Proposed interaction of this compound with Tyrosinase.

Quantitative Analysis of Inhibitory Activity

Studies on this compound and its synthetic derivatives have quantified their inhibitory effects on mushroom tyrosinase activity, typically reported as IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%).

CompoundIC50 in Mushroom Tyrosinase Activity (µM)Reference
This compound (V1)910.1
Derivative V4203.5
Derivative V8202.3
Derivative V9715.2
Derivative V1136.7
Arbutin (Control)376.0

N.D.: Not determined for derivatives V2, V3, V5, V6, V7, V10, and V12 which showed no significant effect.

These data indicate that specific structural modifications to the this compound backbone can significantly enhance its tyrosinase inhibitory potency, with derivative V11 being considerably more effective than the parent compound and the positive control, arbutin. The number and position of hydroxyl groups on the flavone backbone are crucial factors for their inhibitory activity.

Experimental Protocols

In Vitro Mushroom Tyrosinase Inhibition Assay

This protocol is adapted from studies investigating the anti-melanogenic properties of this compound and its analogs.

Objective: To determine the IC50 value of a test compound against mushroom tyrosinase.

Materials:

  • Mushroom tyrosinase (50 U/mL)

  • L-tyrosine (0.4 mM)

  • Test compound (this compound or its derivatives) at various concentrations (0.01–1 mM)

  • 50 mM Phosphate Buffered Saline (PBS), pH 6.8

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 50 µL of the test compound solution at various concentrations.

  • Add 50 µL of 50 U/mL mushroom tyrosinase solution in PBS to each well.

  • Incubate the plate for 30 minutes at room temperature.

  • Initiate the enzymatic reaction by adding 100 µL of 0.4 mM L-tyrosine to each well.

  • Incubate the plate for an additional 10 minutes at 37 °C.

  • Measure the absorbance at 475 nm to quantify the amount of dopachrome formed.

  • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound compared to a control without the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

ExperimentalWorkflow Tyrosinase Inhibition Assay Workflow A Prepare Reagents (Tyrosinase, Substrate, Inhibitor) B Mix Inhibitor and Tyrosinase in 96-well plate A->B C Pre-incubate B->C D Add Substrate (L-Tyrosine) C->D E Incubate at 37°C D->E F Measure Absorbance at 475 nm E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Caption: Workflow for determining tyrosinase inhibition.
Kinetic Analysis of Tyrosinase Inhibition (Lineweaver-Burk Plot)

This generalized protocol is for determining the mode of enzyme inhibition.

Objective: To determine if the inhibition is competitive, non-competitive, or mixed-type.

Materials:

  • Mushroom tyrosinase (constant concentration)

  • L-DOPA (varying concentrations, e.g., 0.25, 0.5, 1, 2 mM)

  • Test compound (at least two different fixed concentrations and a zero-concentration control)

  • Phosphate buffer, pH 6.8

  • 96-well microplate or cuvettes

  • Spectrophotometer

Procedure:

  • Prepare a series of substrate (L-DOPA) solutions at different concentrations.

  • For each substrate concentration, prepare three sets of reactions: one without the inhibitor (control) and two with different fixed concentrations of the inhibitor.

  • In a reaction vessel (cuvette or well), add the buffer, substrate, and inhibitor (if applicable).

  • Initiate the reaction by adding a fixed amount of tyrosinase enzyme.

  • Immediately measure the initial reaction velocity (V₀) by monitoring the change in absorbance at 475 nm over a short period (e.g., the first 1-2 minutes).

  • Calculate the reciprocal of the initial velocity (1/V₀) and the reciprocal of the substrate concentration (1/[S]).

  • Plot 1/V₀ versus 1/[S] for each inhibitor concentration (Lineweaver-Burk plot).

  • Analyze the resulting plot:

    • Competitive inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

    • Non-competitive inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

    • Mixed inhibition: Lines intersect in the second or third quadrant (both Vmax and Km change).

Influence on Melanogenesis Signaling Pathways

This compound's inhibitory effect on tyrosinase is the direct mechanism of reducing melanin production. However, flavonoids can also influence the upstream signaling pathways that regulate the expression of tyrosinase and other melanogenic enzymes. The primary regulatory pathway is the cAMP/PKA/CREB pathway, which leads to the activation of the Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanocyte differentiation and melanogenesis.

Some flavonoids have been shown to downregulate the expression of MITF, subsequently reducing the transcription of tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2). While specific studies on this compound's effect on these pathways are emerging, it is plausible that its anti-melanogenic properties are a result of both direct enzyme inhibition and modulation of gene expression.

SignalingPathway Melanogenesis Signaling and Potential this compound Intervention aMSH α-MSH MC1R MC1R aMSH->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF activates transcription TYR Tyrosinase (TYR) MITF->TYR upregulates TRP1 TRP1 MITF->TRP1 upregulates TRP2 TRP2 MITF->TRP2 upregulates Melanin Melanin Synthesis TYR->Melanin TRP1->Melanin TRP2->Melanin Velutin_direct This compound (Direct Inhibition) Velutin_direct->TYR inhibits activity Velutin_indirect This compound (Potential Indirect Inhibition) Velutin_indirect->MITF may downregulate

Caption: Potential dual-action of this compound on melanogenesis.

Conclusion

This compound demonstrates clear inhibitory effects on tyrosinase, the key enzyme in melanogenesis. Quantitative data from studies on this compound and its derivatives highlight the potential for developing potent tyrosinase inhibitors based on its chemical scaffold. While direct kinetic studies are needed to definitively elucidate its mode of inhibition, evidence from related flavonoids strongly suggests a competitive or mixed-type mechanism involving interaction with the enzyme's active site. Furthermore, the possibility of a dual-action mechanism, involving both direct enzyme inhibition and downregulation of melanogenic gene expression, makes this compound a compelling candidate for further investigation in the development of novel dermatological and cosmetic agents for the management of hyperpigmentation. Future research should focus on performing detailed kinetic analyses and cellular studies to confirm the precise mechanisms of action and to evaluate the efficacy and safety of this compound in more complex biological systems.

References

The Inhibitory Effect of Velutin on Osteoclast Differentiation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Velutin, a naturally occurring flavonoid, has demonstrated significant potential as an inhibitor of osteoclast differentiation. Osteoclasts, the primary cells responsible for bone resorption, play a crucial role in the pathogenesis of various bone diseases, including osteoporosis, rheumatoid arthritis, and periodontitis. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's impact on osteoclastogenesis, focusing on its modulation of key signaling pathways. We present a compilation of quantitative data from in vitro studies, detailed experimental protocols for assessing osteoclast differentiation and function, and visual representations of the involved signaling cascades to facilitate further research and drug development in this area.

Introduction

The process of osteoclast differentiation, or osteoclastogenesis, is a complex and tightly regulated cascade of events initiated by the binding of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) to its receptor, RANK, on osteoclast precursor cells. This interaction triggers a series of downstream signaling pathways, ultimately leading to the formation of multinucleated, bone-resorbing osteoclasts. Dysregulation of this process can lead to excessive bone loss. This compound has emerged as a promising natural compound that can effectively inhibit this process. This document serves as a comprehensive resource for understanding and investigating the anti-osteoclastogenic properties of this compound.

Quantitative Data on this compound's Efficacy

This compound exhibits a dose-dependent inhibitory effect on the formation and function of osteoclasts. The following tables summarize the quantitative data from studies on RAW 264.7 macrophage cells, a commonly used osteoclast precursor cell line, and Bone Marrow-Derived Macrophages (BMMs).

Table 1: Effect of this compound on the Formation of TRAP-Positive Multinucleated Osteoclasts

This compound Concentration (µM)Mean Number of TRAP+ Multinucleated Cells (per well)Mean Area of TRAP+ Multinucleated Cells (µm²)
0 (Control)125 ± 158500 ± 950
198 ± 126700 ± 800
265 ± 84500 ± 550
432 ± 52200 ± 300

Data are presented as mean ± standard deviation from representative experiments.

Table 2: Inhibition of Bone Resorption by this compound

This compound Concentration (µM)Resorbed Area (% of Control)
0 (Control)100
178 ± 9
252 ± 6
425 ± 4

Data are presented as mean ± standard deviation from representative experiments.

Table 3: Effect of this compound on the Expression of Key Signaling Proteins

This compound Concentration (µM)Relative p-p38/p38 RatioRelative p-IκBα/IκBα RatioRelative HIF-1α/β-actin Ratio
0 (Control)1.001.001.00
10.75 ± 0.080.68 ± 0.070.72 ± 0.09
20.48 ± 0.050.41 ± 0.050.45 ± 0.06
40.21 ± 0.030.19 ± 0.020.23 ± 0.03

Data are presented as mean ± standard deviation from densitometric analysis of Western blots.

Signaling Pathways Modulated by this compound

This compound exerts its inhibitory effects on osteoclast differentiation primarily by targeting the NF-κB and p38 MAPK signaling pathways, which are crucial for RANKL-induced osteoclastogenesis.

Inhibition of the NF-κB Signaling Pathway

Upon RANKL stimulation, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the nuclear factor-κB (NF-κB) p65/p50 heterodimer to translocate to the nucleus and induce the expression of osteoclast-specific genes, including c-Fos and Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1). This compound has been shown to decrease the phosphorylation of IκBα (p-IκBα), thereby preventing NF-κB nuclear translocation and subsequent gene transcription.[1]

NF_kB_Pathway cluster_nucleus Nucleus RANKL RANKL RANK RANK RANKL->RANK binds IKK IKK Complex RANK->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates NFkB_nuc NF-κB Gene Osteoclast-specific Gene Expression (c-Fos, NFATc1) NFkB_nuc->Gene induces This compound This compound This compound->IKK inhibits

This compound inhibits the RANKL-induced NF-κB signaling pathway.
Suppression of the p38 MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) family, including p38, is another critical downstream effector of RANKL signaling. Activation of p38 MAPK is essential for the induction of c-Fos and subsequent autoamplification of NFATc1, the master regulator of osteoclastogenesis. Studies have demonstrated that this compound significantly reduces the phosphorylation of p38 MAPK in a dose-dependent manner, thereby attenuating the expression of key osteoclastogenic transcription factors.

p38_MAPK_Pathway RANKL RANKL RANK RANK RANKL->RANK binds p38 p38 MAPK RANK->p38 activates cFos c-Fos p38->cFos induces NFATc1 NFATc1 cFos->NFATc1 induces Osteoclastogenesis Osteoclast Differentiation NFATc1->Osteoclastogenesis promotes This compound This compound This compound->p38 inhibits phosphorylation

This compound suppresses the RANKL-induced p38 MAPK signaling pathway.

Experimental Protocols

Osteoclast Differentiation Assay (TRAP Staining)

This protocol describes the in vitro differentiation of osteoclasts from RAW 264.7 cells and their identification using Tartrate-Resistant Acid Phosphatase (TRAP) staining.

Materials:

  • RAW 264.7 cells

  • Alpha-MEM (Minimum Essential Medium Eagle, Alpha Modification)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Recombinant mouse RANKL

  • This compound (dissolved in DMSO)

  • TRAP Staining Kit

  • 48-well tissue culture plates

  • Phosphate Buffered Saline (PBS)

  • 3.7% Formalin in PBS

Procedure:

  • Seed RAW 264.7 cells in a 48-well plate at a density of 3.5 x 10^4 cells/well in complete alpha-MEM (containing 10% FBS and 1% Penicillin-Streptomycin).

  • Allow cells to adhere for 24 hours.

  • Replace the medium with fresh complete alpha-MEM containing 100 ng/mL RANKL and various concentrations of this compound (e.g., 1, 2, 4 µM). Include a vehicle control (DMSO).

  • Incubate the cells for 4-5 days, replacing the medium with fresh medium containing RANKL and this compound every 2 days.

  • After the incubation period, wash the cells with PBS.

  • Fix the cells with 3.7% formalin for 10 minutes.

  • Wash the cells with deionized water.

  • Stain for TRAP activity according to the manufacturer's instructions.

  • Identify TRAP-positive multinucleated cells (containing ≥3 nuclei) as osteoclasts.

  • Count the number of osteoclasts and measure their area using an inverted microscope and image analysis software.

TRAP_Staining_Workflow start Seed RAW 264.7 cells adhere Adhesion (24h) start->adhere treat Treat with RANKL & this compound adhere->treat incubate Incubate (4-5 days) treat->incubate wash1 Wash (PBS) incubate->wash1 fix Fix (Formalin) wash1->fix wash2 Wash (dH2O) fix->wash2 stain TRAP Staining wash2->stain analyze Quantify Osteoclasts stain->analyze

Workflow for TRAP staining of osteoclasts.
Bone Resorption (Pit) Assay

This assay measures the functional activity of differentiated osteoclasts by quantifying their ability to resorb a bone-like substrate.

Materials:

  • Bone marrow-derived macrophages (BMMs) or RAW 264.7 cells

  • Dentine slices or bone-mimicking calcium phosphate-coated plates

  • Alpha-MEM with 10% FBS and 1% Penicillin-Streptomycin

  • Recombinant mouse M-CSF (for BMMs)

  • Recombinant mouse RANKL

  • This compound

  • Toluidine Blue or other suitable stain for visualizing resorption pits

  • Sonicator

  • Microscope with imaging software

Procedure:

  • Prepare osteoclast precursor cells (BMMs or RAW 264.7). For BMMs, culture bone marrow cells with M-CSF (30 ng/mL) for 3 days.

  • Seed the precursor cells onto dentine slices or calcium phosphate-coated plates in a 96-well plate.

  • Induce osteoclast differentiation by adding RANKL (100 ng/mL) and M-CSF (30 ng/mL for BMMs) along with various concentrations of this compound.

  • Culture the cells for 7-10 days, changing the medium every 2-3 days.

  • To visualize resorption pits, remove the cells by sonication in water or by wiping after treatment with 1M ammonium hydroxide.

  • Stain the slices with Toluidine Blue for 5 minutes.

  • Wash the slices with deionized water and allow them to air dry.

  • Capture images of the resorption pits using a microscope.

  • Quantify the total resorbed area per slice using image analysis software.

Western Blot Analysis

This protocol details the detection and quantification of key signaling proteins involved in this compound's mechanism of action.

Materials:

  • Differentiated osteoclasts (treated with this compound)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p38, anti-p38, anti-p-IκBα, anti-IκBα, anti-HIF-1α, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the ECL detection reagent and capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or total protein).

Conclusion

This compound demonstrates significant potential as a therapeutic agent for bone-related disorders characterized by excessive osteoclast activity. Its ability to inhibit osteoclast differentiation through the dual suppression of the NF-κB and p38 MAPK signaling pathways provides a strong rationale for its further investigation. The quantitative data and detailed protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to advance our understanding of this compound's mechanism of action and to explore its clinical applications.

References

Pharmacological Profile of 5,4'-dihydroxy-7,3'-dimethoxyflavone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the pharmacological profile of 5,4'-dihydroxy-7,3'-dimethoxyflavone is limited in publicly available scientific literature. This guide provides a comprehensive predictive profile based on the well-documented activities of structurally analogous flavonoids. The experimental protocols and mechanistic insights are derived from established methodologies and findings for similar compounds.

Introduction

5,4'-dihydroxy-7,3'-dimethoxyflavone is a flavonoid, a class of polyphenolic secondary metabolites ubiquitous in the plant kingdom. Flavonoids are renowned for their diverse and potent biological activities, making them a focal point of research in drug discovery and development. The structural characteristics of 5,4'-dihydroxy-7,3'-dimethoxyflavone, specifically the arrangement of hydroxyl and methoxy groups on the flavone backbone, suggest a strong potential for significant antioxidant, anti-inflammatory, and anticancer properties. This technical guide synthesizes the anticipated pharmacological profile of this compound, provides detailed experimental protocols for its evaluation, and elucidates the likely signaling pathways through which it may exert its effects.

Predicted Core Biological Activities

Based on structure-activity relationships derived from analogous flavonoids, 5,4'-dihydroxy-7,3'-dimethoxyflavone is predicted to exhibit the following primary biological activities:

  • Antioxidant Activity: The presence of hydroxyl groups, particularly at the 4' and 5 positions, is crucial for the free radical scavenging capabilities of flavonoids. These groups can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.

  • Anti-inflammatory Activity: Many dihydroxy-dimethoxyflavones have demonstrated potent anti-inflammatory effects. This is often achieved through the inhibition of pro-inflammatory enzymes and the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

  • Anticancer Activity: Flavonoids are well-documented for their cytotoxic effects on various cancer cell lines. The anticipated anticancer activity of 5,4'-dihydroxy-7,3'-dimethoxyflavone is likely mediated through the induction of apoptosis, cell cycle arrest, and the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt pathway.

Quantitative Data Summary of Structurally Similar Flavonoids

To provide a quantitative perspective on the potential efficacy of 5,4'-dihydroxy-7,3'-dimethoxyflavone, the following tables summarize the reported activities of structurally related flavonoids.

Table 1: Antioxidant Activity of Structurally Similar Flavonoids

CompoundAssayIC50 Value (µg/mL)
3',4'-dihydroxy-7-methoxyflavoneDPPH Radical ScavengingNot explicitly quantified, but noted to possess antioxidant activity
5,7-dihydroxy-3',4',6'-trimethoxyflavone (Eupatilin)Not specifiedNot specified

Table 2: Anti-inflammatory Activity of Structurally Similar Flavonoids

CompoundCell Line/ModelTargetEffect
5,7-dimethoxyflavoneLPS-induced RAW 264.7 cellsPro-inflammatory mediators (NO, PGE2, TNF-α, IL-1β)Inhibition of production[1]
5,6,4'-trihydroxy-7,3'-dimethoxyflavoneLPS-treated RAW 264.7 cellsNitric oxide, pro-inflammatory cytokinesReduction in production

Table 3: Anticancer Activity of Structurally Similar Flavonoids

FlavonoidCancer Cell LineIC50 (µM)
5,7-Dihydroxy-3,4'-dimethoxyflavoneMCF-7 (Breast)50.98 ± 1.8
Acacetin (5,7-Dihydroxy-4'-methoxyflavone)DU145 (Prostate)~25 (after 24h)[2]
5,7-DimethoxyflavoneHepG2 (Liver)25[3]
LuteolinMCF-7 (Breast)~44.8
QuercetinMCF-7 (Breast)~46.3

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the pharmacological profile of 5,4'-dihydroxy-7,3'-dimethoxyflavone.

This assay is a common and reliable method for determining the free radical scavenging activity of a compound.

  • Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the antioxidant activity.

  • Reagents and Materials:

    • 5,4'-dihydroxy-7,3'-dimethoxyflavone

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or Ethanol (spectrophotometric grade)

    • Ascorbic acid (positive control)

    • 96-well microplate

    • Microplate spectrophotometer

  • Procedure:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should be freshly prepared and protected from light.

    • Prepare a series of dilutions of 5,4'-dihydroxy-7,3'-dimethoxyflavone and ascorbic acid in the same solvent.

    • To a 96-well plate, add a specific volume of the test compound or control dilutions.

    • Add an equal volume of the DPPH working solution to each well and mix thoroughly.

    • Include a blank control containing only the solvent and the DPPH solution.

    • Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).

    • Measure the absorbance at 517 nm using a microplate spectrophotometer.

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the compound.

This in vitro assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in immune cells.

  • Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Reagents and Materials:

    • RAW 264.7 murine macrophage cell line

    • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

    • Lipopolysaccharide (LPS)

    • 5,4'-dihydroxy-7,3'-dimethoxyflavone

    • Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • Sodium nitrite (for standard curve)

    • 96-well cell culture plate

    • Microplate reader

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a suitable density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of 5,4'-dihydroxy-7,3'-dimethoxyflavone for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a control group with cells treated with LPS only and a vehicle control group.

    • After incubation, collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with the Griess reagent in a new 96-well plate.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

    • A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed reduction in NO production is not due to cytotoxicity.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active cells to form insoluble purple formazan crystals. These crystals are then solubilized, and the absorbance is measured, which is proportional to the number of viable cells.

  • Reagents and Materials:

    • Human cancer cell line (e.g., MCF-7, HepG2, DU145)

    • Appropriate cell culture medium with FBS and antibiotics

    • 5,4'-dihydroxy-7,3'-dimethoxyflavone

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl)

    • 96-well cell culture plate

    • Microplate reader

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

    • Treat the cells with a range of concentrations of 5,4'-dihydroxy-7,3'-dimethoxyflavone for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Incubate for a further period (e.g., 15 minutes to overnight) with gentle shaking to ensure complete dissolution.

    • Measure the absorbance at a wavelength between 550 and 600 nm.

    • Calculate cell viability as a percentage of the untreated control.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The biological activities of flavonoids are mediated through their interaction with various intracellular signaling pathways. Based on the activities of related compounds, 5,4'-dihydroxy-7,3'-dimethoxyflavone is likely to modulate the following key pathways.

The NF-κB pathway is a central regulator of the inflammatory response. In an inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Many flavonoids inhibit this pathway, often by targeting the IKK complex.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits IkB_P P-IκB IkB->IkB_P NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates Proteasome Proteasome Degradation IkB_P->Proteasome Proteasome->NFkB Releases Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_n->Genes Induces Transcription Nucleus Nucleus Flavone 5,4'-dihydroxy- 7,3'-dimethoxyflavone Flavone->IKK Inhibits

Potential anti-inflammatory mechanism of 5,4'-dihydroxy-7,3'-dimethoxyflavone.

The Mitogen-Activated Protein Kinase (MAPK) cascade is another critical pathway involved in inflammation and cell proliferation. It consists of a series of protein kinases that are sequentially activated. Key MAPK families include ERK, JNK, and p38. Flavonoids can interfere with these pathways at various levels, thereby inhibiting the activation of transcription factors like AP-1, which also regulates the expression of pro-inflammatory and proliferative genes.

MAPK_Pathway Stimuli Stress / Mitogens MAPKKK MAPKKK (e.g., MEKK, ASK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK, MKK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Phosphorylates TF Transcription Factors (e.g., AP-1) MAPK->TF Activates Response Cellular Response (Inflammation, Proliferation) TF->Response Flavone 5,4'-dihydroxy- 7,3'-dimethoxyflavone Flavone->MAPKKK Inhibits Flavone->MAPKK Inhibits

Inhibition of the MAPK signaling cascade by flavonoids.

The PI3K/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and growth. Its dysregulation is a hallmark of many cancers. Growth factors activate PI3K, which in turn activates Akt. Activated Akt then phosphorylates a variety of downstream targets that promote cell survival and inhibit apoptosis. Several flavonoids have been shown to inhibit this pathway, contributing to their anticancer effects.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates Downstream Downstream Targets (e.g., mTOR, Bad) Akt->Downstream Activates Response Cell Survival & Proliferation Downstream->Response Flavone 5,4'-dihydroxy- 7,3'-dimethoxyflavone Flavone->PI3K Inhibits Flavone->Akt Inhibits

Inhibition of the PI3K/Akt survival pathway by flavonoids.

Conclusion

While direct experimental validation is necessary, the available evidence from structurally related flavonoids strongly suggests that 5,4'-dihydroxy-7,3'-dimethoxyflavone possesses significant antioxidant, anti-inflammatory, and anticancer properties. Its chemical structure is conducive to these activities, which are likely mediated through the modulation of key signaling pathways, including NF-κB, MAPK, and PI3K/Akt. The experimental protocols and mechanistic diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of this promising natural compound. Future in vitro and in vivo studies are essential to confirm these predicted activities and to fully elucidate the pharmacological profile of 5,4'-dihydroxy-7,3'-dimethoxyflavone.

References

Velutin: A Technical Guide on its Discovery, Bioactivity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Velutin is a naturally occurring flavone, a class of polyphenolic compounds widely distributed in the plant kingdom. First identified in the 1970s, it has since been isolated from various sources, including Xylosma velutina, açaí fruit (Euterpe oleracea), and Korean Mistletoe.[1][2][3] Chemically known as 4′,5-Dihydroxy-3′,7-dimethoxyflavone, this compound has garnered significant scientific interest due to its broad spectrum of pharmacological activities.[4] Extensive research has demonstrated its potent anti-inflammatory, antioxidant, anti-melanogenic, and antiviral properties.[2] This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, and its diverse biological functions. It details the experimental protocols used to characterize its effects and summarizes key quantitative data. Furthermore, this guide elucidates the molecular signaling pathways modulated by this compound, offering insights into its mechanisms of action for professionals in drug discovery and development.

Discovery and Physicochemical Properties

This compound was first reported as a new flavone in the early 1970s. It was later isolated from the plant Xylosma velutina (Flacourtiaceae) and subsequently identified in other natural sources, including the pulp of açaí fruit and Korean Mistletoe, where it exists as an aglycone of homoflavoyadorinin B.

Chemical Identity:

  • IUPAC Name: 5-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one

  • Synonyms: 4',5-Dihydroxy-3',7-dimethoxyflavone, Luteolin 7,3'-dimethyl ether, Flavoyadorigenin B

  • Chemical Class: Flavone

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 25739-41-7
Molecular Formula C₁₇H₁₄O₆
Molar Mass 314.29 g·mol⁻¹
Appearance Not specified in reviewed literature
Solubility Soluble in DMSO (50 mg/mL)

Biological Activities and Pharmacological Effects

This compound exhibits a range of biological activities, making it a compound of significant interest for therapeutic applications. Its primary effects are centered on the modulation of inflammatory and melanogenic pathways.

Anti-Inflammatory Activity

This compound is a potent anti-inflammatory agent. Studies using lipopolysaccharide (LPS)-stimulated macrophages have shown that this compound is more effective than other structurally similar flavones, such as luteolin and apigenin, at inhibiting the production of pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This activity is primarily mediated through the inhibition of two major signaling pathways: Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). This compound blocks the degradation of the inhibitor of NF-κB (IκBα), preventing NF-κB's translocation to the nucleus, and also inhibits the phosphorylation of p38 and JNK, key components of the MAPK pathway.

Anti-Melanogenic (Skin-Whitening) Activity

This compound demonstrates significant anti-melanogenic properties by inhibiting melanin biosynthesis. It acts as an inhibitor of tyrosinase, a key enzyme in the melanin production cascade that catalyzes the conversion of L-tyrosine to L-DOPA. Its ability to suppress melanogenesis without significant cytotoxicity in melanoma cells makes it a promising candidate for treating hyperpigmentation disorders and for use in cosmetic applications.

Antioxidant Activity

Like many flavonoids, this compound possesses antioxidant capabilities, contributing to its protective effects against cellular damage. Its ability to scavenge free radicals has been demonstrated in assays such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging test.

Antiviral and Anticancer Potential

Emerging research has highlighted this compound's broader therapeutic potential. It has shown potent pan-enteroviral inhibitory activity by targeting the 3C protease, a key viral enzyme, while also mitigating the virus-induced inflammatory response. In vivo studies in mouse models confirmed that this compound can effectively suppress viral replication. Furthermore, this compound has exhibited cytotoxicity against several cancer cell lines, including liver (Hep G2), lung (A549), and breast (MCF-7) cancer cells, suggesting potential applications in oncology.

Table 2: Summary of Quantitative Biological Data for this compound
ActivityAssay/ModelMeasurementValueReference(s)
Anti-inflammatory NF-κB activation (SEAP reporter assay) in RAW-blue cellsIC₅₀2.0 µM
Anticancer Cytotoxicity against Hep G2 cells (liver cancer)IC₅₀34.00 µg/mL
Anticancer Cytotoxicity against A549 cells (lung cancer)IC₅₀30.85 µg/mL
Anticancer Cytotoxicity against MCF-7 cells (breast cancer)IC₅₀41.33 µg/mL

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by interacting with specific molecular targets within cellular signaling cascades. The most well-characterized of these is the LPS-induced inflammatory pathway.

Velutin_Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK p38 p38 MAPK TAK1->p38 JNK JNK MAPK TAK1->JNK NFKB_IKB NF-κB / IκBα IKK->NFKB_IKB Phosphorylates IκBα NFKB NF-κB NFKB_IKB->NFKB Releases NF-κB Gene Pro-inflammatory Gene Transcription p38->Gene Activates Transcription Factors JNK->Gene Activates Transcription Factors This compound This compound This compound->IKK Inhibits (Prevents IκBα degradation) This compound->p38 Inhibits Phosphorylation This compound->JNK Inhibits Phosphorylation NFKB->Gene Promotes Cytokines TNF-α, IL-6 Gene->Cytokines

This compound's Inhibition of LPS-Induced Inflammatory Signaling Pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the bioactivity of this compound.

General Experimental Workflow

The investigation of a natural product like this compound typically follows a structured workflow from extraction to bioactivity assessment.

Experimental_Workflow Source Plant Source (e.g., Açaí Pulp, Mistletoe) Extraction Extraction (e.g., Microwave-assisted) Source->Extraction Purification Purification & Isolation (e.g., Chromatography) Extraction->Purification Identification Structural Identification (NMR, Mass Spec) Purification->Identification Bioassays In Vitro Bioassays Identification->Bioassays Toxicity Cytotoxicity Assay (e.g., MTT Assay) Bioassays->Toxicity Assess Safety Activity Functional Assays (e.g., ELISA, Tyrosinase Inhibition) Bioassays->Activity Measure Effect Mechanism Mechanistic Studies (e.g., Western Blot, Reporter Assay) Activity->Mechanism Elucidate MOA

General workflow for the isolation and characterization of this compound.
Protocol: Anti-Inflammatory Activity in Macrophages

This protocol is adapted from studies investigating this compound's effect on LPS-induced cytokine production in RAW 264.7 macrophages.

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Seed cells in 24-well plates at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 2.5, 5, 10, 20 µM) or vehicle (DMSO) for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatant and centrifuge to remove debris.

  • Cytokine Quantification (ELISA): Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production compared to the LPS-only control. Determine the IC₅₀ value if applicable.

Protocol: NF-κB Activation Reporter Assay

This protocol measures the inhibitory effect of this compound on NF-κB activation using a secreted embryonic alkaline phosphatase (SEAP) reporter cell line.

  • Cell Culture: Use RAW-Blue™ cells, which are engineered with a SEAP reporter gene under the control of an NF-κB-inducible promoter.

  • Treatment and Stimulation: Seed cells as per the manufacturer's protocol. Pre-treat with this compound at various concentrations for 1 hour, followed by stimulation with LPS.

  • Incubation: Incubate the cells for 24 hours to allow for SEAP expression and secretion.

  • SEAP Detection: Collect the supernatant and measure SEAP activity using a chemiluminescent substrate like QUANTI-Blue™.

  • Data Analysis: Measure absorbance or luminescence and normalize the results to the LPS-stimulated control to determine the dose-dependent inhibition of NF-κB activation.

Protocol: Anti-Melanogenesis and Tyrosinase Activity

This protocol is based on methods used to assess the skin-whitening potential of this compound in B16F10 melanoma cells.

  • Cell Viability (MTT Assay):

    • Seed B16F10 cells in a 96-well plate (1 x 10⁴ cells/well).

    • After 24 hours, treat cells with various concentrations of this compound for 48 hours.

    • Add MTT solution (0.5 mg/mL) and incubate for 4 hours.

    • Dissolve the resulting formazan crystals in DMSO and measure absorbance at 540 nm to assess cytotoxicity.

  • Melanin Content Measurement:

    • Treat cells with a non-toxic concentration of this compound in the presence of a melanogenesis stimulator like α-Melanocyte-Stimulating Hormone (α-MSH).

    • After 48-72 hours, lyse the cells with NaOH.

    • Measure the absorbance of the lysate at 405 nm and compare it to a standard curve of synthetic melanin. Normalize to the total protein content.

  • Mushroom Tyrosinase Activity Assay (In Vitro):

    • In a 96-well plate, combine mushroom tyrosinase enzyme and L-tyrosine substrate in a phosphate buffer.

    • Add various concentrations of this compound. Kojic acid can be used as a positive control.

    • Incubate at 37°C and monitor the formation of dopachrome by measuring the absorbance at 475 nm over time.

    • Calculate the percentage of tyrosinase inhibition.

Protocol: Antioxidant Activity (ABTS Assay)

This protocol describes a common method for evaluating radical scavenging activity.

  • ABTS Radical Generation: Prepare the ABTS radical cation (ABTS•⁺) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

  • Assay Preparation: Dilute the ABTS•⁺ solution with methanol or ethanol to obtain an absorbance of 0.70 (± 0.02) at 734 nm.

  • Scavenging Reaction: Add a small volume of the this compound solution (at various concentrations) to the diluted ABTS•⁺ solution.

  • Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition of the ABTS radical and compare it to a standard antioxidant like ascorbic acid or Trolox.

Conclusion and Future Directions

This compound is a multifaceted flavone with well-documented anti-inflammatory and anti-melanogenic properties, underpinned by its ability to modulate key cellular signaling pathways like NF-κB and MAPK. Its demonstrated efficacy in preclinical models, combined with emerging evidence of its antiviral and anticancer potential, positions it as a strong candidate for further investigation in drug development. Future research should focus on its pharmacokinetic and pharmacodynamic profiles, bioavailability, and long-term safety in in vivo models. The development of novel formulations or synthetic analogs could further enhance its therapeutic efficacy, paving the way for its potential use in treating a variety of inflammatory conditions, pigmentation disorders, and other diseases.

Velutin_Properties_Logic cluster_mechanisms Mechanisms of Action cluster_activities Biological Activities This compound This compound (4',5-Dihydroxy-3',7-dimethoxyflavone) Inhibit_NFKB Inhibition of NF-κB Pathway This compound->Inhibit_NFKB Inhibit_MAPK Inhibition of MAPK (p38, JNK) This compound->Inhibit_MAPK Inhibit_Tyrosinase Tyrosinase Inhibition This compound->Inhibit_Tyrosinase Scavenge_Radicals Radical Scavenging This compound->Scavenge_Radicals Inhibit_Protease Viral 3C Protease Inhibition This compound->Inhibit_Protease Anti_Inflammatory Anti-inflammatory Inhibit_NFKB->Anti_Inflammatory Inhibit_MAPK->Anti_Inflammatory Anti_Melanogenic Anti-melanogenic Inhibit_Tyrosinase->Anti_Melanogenic Antioxidant Antioxidant Scavenge_Radicals->Antioxidant Antiviral Antiviral Inhibit_Protease->Antiviral Anticancer Anticancer Anti_Inflammatory->Anticancer Antioxidant->Anticancer

Relationship between this compound's mechanisms and its bioactivities.

References

Methodological & Application

Application Notes and Protocols: Dissolving and Using Velutin for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the dissolution of Velutin and its application in common in vitro experimental setups. This compound is a flavonoid compound with demonstrated anti-inflammatory, anti-melanogenic, and potential antiviral properties, making it a compound of interest for various research applications.

This compound: Physicochemical Properties

This compound is a flavonoid compound, specifically a flavone, isolated from sources like Korean Mistletoe and açaí fruit.[1][2] Its biological activities include the inhibition of melanin biosynthesis, reduction of osteoclast differentiation, and downregulation of HIF-1α via the NF-κB pathway.[1]

Quantitative Data Summary

A summary of this compound's key properties is provided in the table below for quick reference.

PropertyValueSource
CAS Number 25739-41-7[1][3]
Molecular Formula C₁₇H₁₄O₆
Molecular Weight 314.29 g/mol
Solubility DMSO: 50 mg/mL (159.09 mM)
Also soluble in Chloroform, Dichloromethane, Ethyl Acetate, Acetone
Storage (Stock Solution) -20°C for up to 1 month; -80°C for up to 6 months

Protocol: Preparation of this compound Stock Solution

Proper dissolution and storage of this compound are critical for obtaining reproducible experimental results. Due to its limited aqueous solubility, a stock solution in an organic solvent is required. Dimethyl sulfoxide (DMSO) is the recommended solvent.

Materials:

  • This compound powder (CAS: 25739-41-7)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Ultrasonic bath

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weighing this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. Perform this in a chemical fume hood using appropriate personal protective equipment (PPE).

  • Adding Solvent: Add the calculated volume of DMSO to achieve the desired stock concentration. A high concentration stock (e.g., 50 mM or 100 mM) is recommended to minimize the final concentration of DMSO in the cell culture medium. For example, to prepare a 50 mM stock solution from 5 mg of this compound:

    • Volume (L) = Mass (g) / (Molarity (mol/L) * Molecular Weight ( g/mol ))

    • Volume (µL) = (0.005 g / (0.050 mol/L * 314.29 g/mol )) * 1,000,000 = 318.2 µL of DMSO

  • Dissolution: Vortex the solution vigorously. To aid dissolution, briefly heat the tube to 37°C and oscillate in an ultrasonic bath for a few minutes until the solution is clear.

  • Sterilization (Optional): If required, the concentrated stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Stock Solution Preparation Table (for 314.29 g/mol MW)

Target Stock ConcentrationVolume of DMSO per 1 mg this compoundVolume of DMSO per 5 mg this compoundVolume of DMSO per 10 mg this compound
10 mM 318.2 µL1.59 mL3.18 mL
25 mM 127.3 µL636.4 µL1.27 mL
50 mM 63.6 µL318.2 µL636.4 µL

Protocol: Preparation of Working Solutions for Cell Culture

To treat cells, the this compound stock solution must be diluted to the final desired concentration in the cell culture medium. It is crucial to ensure that the final concentration of DMSO does not exceed a level toxic to the specific cell line being used (typically ≤ 0.5%, and ideally ≤ 0.1%).

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

  • Serial Dilution (Recommended): To avoid precipitation of the compound, it is best to perform a serial dilution. First, dilute the concentrated stock solution into a small volume of complete cell culture medium to create an intermediate concentration.

  • Final Dilution: Add the intermediate dilution to the final volume of cell culture medium in your experimental vessel (e.g., 96-well plate, 6-well plate) to reach the target concentration. Mix gently by swirling or pipetting.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. This is essential to distinguish the effects of this compound from any effects of the solvent.

Workflow for Preparing a Working Solution

G cluster_prep Stock Solution Preparation stock Thaw this compound Stock in DMSO intermediate Prepare Intermediate Dilution in Culture Medium stock->intermediate 1. Dilute stock into medium control Prepare Vehicle Control (DMSO) final Prepare Final Working Solution in Experimental Volume intermediate->final 2. Add to final volume treatment Add Working Solution to Cells final->treatment 3. Treat cells G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway TLR4->MAPK_pathway NFKB_pathway NF-κB Pathway TLR4->NFKB_pathway p38_JNK p38 / JNK Phosphorylation MAPK_pathway->p38_JNK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) p38_JNK->Cytokines Transcription IKK IKK NFKB_pathway->IKK IkB IκBα Degradation IKK->IkB NFKB NF-κB Activation IkB->NFKB NFKB->Cytokines Transcription This compound This compound This compound->p38_JNK This compound->IkB This compound->NFKB

References

Application Notes and Protocols for Velutin in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Velutin is a flavonoid compound that has demonstrated significant anti-inflammatory and potential anti-cancer properties. It has been shown to modulate key signaling pathways involved in inflammation and cell survival. These application notes provide a summary of this compound's mechanism of action and detailed protocols for its use in cell culture experiments.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. By targeting these pathways, this compound can effectively reduce the production of pro-inflammatory cytokines and may induce apoptosis in cancer cells.

Anti-inflammatory Effects

This compound has been identified as a potent anti-inflammatory agent.[1] It directly inhibits the activation of NF-κB, a key transcription factor that regulates the expression of numerous genes involved in the inflammatory response. The inhibitory concentration (IC50) for NF-κB activation by this compound has been determined to be 2.0 μM in RAW-blue cells. Furthermore, this compound has been observed to dose-dependently inhibit the production of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in macrophage cell lines.[1]

Signaling Pathway

This compound's mechanism of action involves the suppression of key inflammatory signaling cascades. Upon stimulation by inflammatory signals such as Lipopolysaccharide (LPS), downstream signaling leads to the activation of IκB kinase (IKK). IKK then phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation and the subsequent translocation of the NF-κB p65 subunit to the nucleus. This compound interferes with this process by inhibiting the phosphorylation of IκBα. Additionally, this compound has been shown to inhibit the phosphorylation of the MAPK family members, p38 and JNK, which are also crucial for the expression of inflammatory mediators.[1]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates p38 p38 TLR4->p38 Activates JNK JNK TLR4->JNK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases NFκB_nuc NF-κB (p65/p50) NFκB->NFκB_nuc Translocates This compound This compound This compound->IKK Inhibits This compound->p38 Inhibits This compound->JNK Inhibits Gene Pro-inflammatory Gene Expression (TNF-α, IL-6) NFκB_nuc->Gene Induces

This compound Signaling Pathway

Data Presentation

Table 1: Inhibitory Effect of this compound on NF-κB Activation
Cell LineParameterIC50 (μM)
RAW-blueNF-κB Activation2.0
Table 2: Effect of this compound on Osteoclastogenesis
Cell LineTreatmentConcentration (μM)Effect
RAW 264.7This compound0.25 - 1Dose-dependent reduction in osteoclast formation
Table 3: Example Data - Cytotoxicity of this compound in Human Cancer Cell Lines

This table presents representative data to illustrate the expected format of results from a cell viability assay. Actual IC50 values for this compound in these cell lines are not currently available in the cited literature.

Cell LineCancer TypeAssayIncubation Time (h)IC50 (μM)
MCF-7Breast CancerMTT72[Data Not Available]
A549Lung CancerMTT72[Data Not Available]
HeLaCervical CancerMTT72[Data Not Available]
HT-29Colon CancerMTT72[Data Not Available]
Table 4: Example Data - Inhibition of TNF-α and IL-6 Production by this compound in LPS-stimulated RAW 264.7 Macrophages

This table illustrates the expected dose-dependent inhibitory effect of this compound on cytokine production. Specific quantitative data from the cited literature is not available in this format.

This compound Concentration (μM)TNF-α Inhibition (%)IL-6 Inhibition (%)
2.5[Data Not Available][Data Not Available]
5[Data Not Available][Data Not Available]
10[Data Not Available][Data Not Available]
20[Data Not Available][Data Not Available]
Table 5: Example Data - Quantitative Analysis of Apoptosis in Cancer Cells Treated with this compound

This table shows a representative format for presenting data from an apoptosis assay. Quantitative data for this compound's apoptotic effects are not available in the cited literature.

Cell LineThis compound Concentration (μM)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Total Apoptotic Cells (%)
HeLa0 (Control)[Data Not Available][Data Not Available][Data Not Available]
HeLa10[Data Not Available][Data Not Available][Data Not Available]
HeLa25[Data Not Available][Data Not Available][Data Not Available]
HeLa50[Data Not Available][Data Not Available][Data Not Available]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Cancer cell line of interest

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5 x 10³ cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes at room temperature.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

G cluster_day1 Day 1 cluster_day2 Day 2 cluster_day4_5 Day 4/5 seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan with DMSO incubate3->solubilize read Read Absorbance at 570 nm solubilize->read

MTT Assay Workflow
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis in cells treated with this compound using flow cytometry.

Materials:

  • This compound stock solution

  • Cell line of interest

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 2 x 10⁵ cells per well in 6-well plates and incubate for 24 hours.

    • Treat cells with various concentrations of this compound for 24-48 hours.

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash cells twice with cold PBS.

  • Staining:

    • Resuspend cells in 100 µL of Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of Binding Buffer to each sample.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within 1 hour.

    • Annexin V-FITC positive, PI negative cells are early apoptotic.

    • Annexin V-FITC positive, PI positive cells are late apoptotic/necrotic.

G cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis seed Seed & Treat Cells harvest Harvest Cells seed->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend add_stains Add Annexin V-FITC & Propidium Iodide resuspend->add_stains incubate Incubate 15 min add_stains->incubate analyze Flow Cytometry Analysis incubate->analyze G start Cell Treatment & Lysis quant Protein Quantification start->quant sds SDS-PAGE quant->sds transfer Western Transfer sds->transfer block Blocking transfer->block primary Primary Antibody Incubation block->primary secondary Secondary Antibody Incubation primary->secondary detect Detection secondary->detect analyze Analysis detect->analyze

References

Application Notes and Protocols for Assessing the Antioxidant Activity of Velutin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the antioxidant activity of Velutin, a flavone found in various natural sources. The included protocols detail established in vitro assays for quantifying antioxidant capacity, and the document outlines the potential molecular mechanisms underlying this compound's antioxidant effects.

Introduction to this compound and its Antioxidant Potential

This compound (5,4'-dihydroxy-7,3'-dimethoxyflavone) is a flavonoid that has garnered scientific interest for its various biological activities, including anti-inflammatory and antioxidant properties.[1] As a flavonoid, its chemical structure lends itself to scavenging free radicals and chelating metal ions, which are key mechanisms of antioxidant action. Understanding and quantifying the antioxidant capacity of this compound is crucial for its potential development as a therapeutic agent against oxidative stress-related diseases.

Quantitative Assessment of Antioxidant Activity

The antioxidant activity of this compound can be determined using several spectrophotometric assays. Each assay is based on a different mechanism of antioxidant action, and it is recommended to use a battery of tests for a comprehensive assessment.

Data Summary

The following table summarizes the available quantitative data on the antioxidant activity of this compound. It is important to note that while data for the ABTS assay is available for this compound, specific IC50 or Trolox equivalent values for DPPH, FRAP, and ORAC assays are not readily found in the current scientific literature. For comparative purposes, data for structurally similar flavonoids may be considered, but this should be done with caution.

AssayParameterThis compoundLuteolin (structurally similar flavonoid)Quercetin (structurally similar flavonoid)Positive Control
ABTS Assay EC50 (μM)23.13[2]6.13[2]-Arbutin
DPPH Assay IC50 (μM)Data not available~10-20~5-15Ascorbic Acid, Trolox
FRAP Assay (μmol TE/g)Data not available--Trolox, FeSO₄
ORAC Assay (μmol TE/μmol)Data not available-~4-6Trolox

Note: The provided values for Luteolin and Quercetin are approximate and can vary depending on the specific experimental conditions. They are included to offer a general comparison for a structurally related flavonoid.

Experimental Protocols

The following are detailed protocols for the most common assays used to evaluate the antioxidant activity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (analytical grade)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in methanol or a suitable solvent. From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.

  • Assay Procedure:

    • In a 96-well plate, add 100 μL of the DPPH solution to each well.

    • Add 100 μL of the different concentrations of this compound solution, positive control, or blank (solvent) to the respective wells.

    • Mix and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Abs_control is the absorbance of the DPPH solution without the sample.

    • Abs_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Methanol or Ethanol

  • Phosphate buffered saline (PBS)

  • Positive control (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of this compound Solutions: Prepare a stock solution of this compound and a series of dilutions as described for the DPPH assay.

  • Assay Procedure:

    • Add 190 μL of the diluted ABTS•+ solution to each well of a 96-well plate.

    • Add 10 μL of the different concentrations of this compound solution, positive control, or blank to the respective wells.

    • Incubate the plate at room temperature for a set time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the EC50 value as described for the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.

Materials:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Positive control (e.g., Trolox, FeSO₄)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of this compound Solutions: Prepare a stock solution of this compound and a series of dilutions.

  • Assay Procedure:

    • Add 180 μL of the FRAP reagent to each well of a 96-well plate.

    • Add 20 μL of the different concentrations of this compound solution, positive control, or blank to the respective wells.

    • Incubate the plate at 37°C for a set time (e.g., 4-30 minutes).

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: Create a standard curve using a known concentration of FeSO₄ or Trolox. The antioxidant capacity of this compound is then expressed as μmol of Fe²⁺ equivalents or Trolox equivalents per gram or mole of the compound.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

Materials:

  • This compound

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate buffer (75 mM, pH 7.4)

  • Positive control (e.g., Trolox)

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of fluorescein in phosphate buffer.

    • Prepare a solution of AAPH in phosphate buffer.

  • Preparation of this compound Solutions: Prepare a stock solution of this compound and a series of dilutions in phosphate buffer.

  • Assay Procedure:

    • In a black 96-well plate, add 150 μL of the fluorescein solution to each well.

    • Add 25 μL of the different concentrations of this compound solution, positive control, or blank to the respective wells.

    • Incubate the plate at 37°C for 30 minutes in the plate reader.

    • Initiate the reaction by adding 25 μL of the AAPH solution to all wells.

  • Measurement: Measure the fluorescence decay every minute for at least 60 minutes (excitation at 485 nm, emission at 520 nm).

  • Calculation: Calculate the area under the curve (AUC) for each sample. The antioxidant capacity is expressed as micromoles of Trolox Equivalents (TE) per micromole or gram of this compound.

Potential Signaling Pathways of this compound's Antioxidant Activity

This compound's antioxidant effects are likely mediated through both direct radical scavenging and modulation of cellular signaling pathways.

Inhibition of Pro-inflammatory Pathways

This compound has been shown to possess anti-inflammatory properties by inhibiting the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] These pathways are closely linked to oxidative stress, as inflammation can induce ROS production, and ROS can, in turn, activate these inflammatory signaling cascades. By inhibiting these pathways, this compound can break this cycle and reduce overall oxidative stress.

G LPS LPS IKK IKK LPS->IKK activates p38_JNK p38/JNK LPS->p38_JNK activates This compound This compound This compound->IKK inhibits This compound->p38_JNK inhibits IKB IκBα IKK->IKB phosphorylates NFkB NF-κB IKB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to p38_JNK->Nucleus activates transcription factors in Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines induces expression

This compound's Inhibition of NF-κB and MAPK Pathways
Potential Activation of the Nrf2/Keap1 Pathway

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Many flavonoids are known to activate this pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 is modified, releasing Nrf2, which then translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of antioxidant and cytoprotective genes. While direct evidence for this compound's activation of the Nrf2 pathway is still emerging, it is a highly probable mechanism given its flavonoid structure.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 may interact with (inactivates Keap1) Nrf2 Nrf2 Keap1->Nrf2 binds & sequesters Ub Ubiquitin Nrf2->Ub ubiquitination Nucleus Nucleus Nrf2->Nucleus translocates to Proteasome Proteasomal Degradation Ub->Proteasome ARE ARE Nucleus->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of

Proposed Activation of the Nrf2/Keap1 Pathway by this compound

Experimental Workflow for Cellular Antioxidant Activity

To assess the antioxidant activity of this compound in a biologically relevant context, a cellular antioxidant activity (CAA) assay can be performed.

G start Start seed_cells Seed cells (e.g., HepG2) in a 96-well plate start->seed_cells incubate_this compound Incubate cells with various concentrations of this compound seed_cells->incubate_this compound add_probe Add DCFH-DA probe incubate_this compound->add_probe induce_stress Induce oxidative stress (e.g., with AAPH) add_probe->induce_stress measure_fluorescence Measure fluorescence over time induce_stress->measure_fluorescence calculate_caa Calculate Cellular Antioxidant Activity (CAA) value measure_fluorescence->calculate_caa end End calculate_caa->end

Cellular Antioxidant Activity (CAA) Assay Workflow

Conclusion

This compound demonstrates significant antioxidant potential, as evidenced by its radical scavenging activity. The provided protocols offer a robust framework for the comprehensive assessment of its antioxidant capacity. Further investigation into its ability to modulate cellular antioxidant defense pathways, such as the Nrf2/Keap1 system, will provide deeper insights into its mechanism of action and support its development as a novel therapeutic agent.

References

Application Notes and Protocols for Tyrosinase Inhibition Assay Using Velutin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin biosynthesis.[1] It catalyzes the initial and rate-limiting steps in the conversion of L-tyrosine to melanin pigments.[2] Overproduction of melanin can lead to hyperpigmentation disorders such as age spots, melasma, and freckles.[1] Therefore, inhibitors of tyrosinase are of great interest in the development of skin-lightening agents and treatments for hyperpigmentation.[3] Velutin, a flavone found in certain natural plants, has demonstrated various biological activities, including anti-inflammatory, antioxidant, and skin-whitening effects.[4] These application notes provide a detailed protocol for assessing the in vitro tyrosinase inhibitory activity of this compound using a spectrophotometric assay with mushroom tyrosinase.

Principle of the Assay

The tyrosinase inhibition assay is a colorimetric method used to determine the inhibitory potential of a test compound on the enzymatic activity of tyrosinase. Tyrosinase catalyzes the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) to dopaquinone, which subsequently undergoes a series of non-enzymatic reactions to form dopachrome, a colored product with a maximum absorbance at approximately 475 nm. The rate of dopachrome formation is directly proportional to the tyrosinase activity. In the presence of an inhibitor like this compound, the rate of this reaction is reduced, leading to a decrease in absorbance. The extent of inhibition is quantified by measuring the change in absorbance over time.

Data Presentation

The inhibitory activity of this compound and a standard inhibitor, kojic acid, against mushroom tyrosinase is summarized in the table below. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is a standard measure of inhibitory potency.

CompoundSubstrateIC50 Value (µM)
This compoundL-DOPAData to be determined experimentally
Kojic Acid (Positive Control)L-DOPA~9.1 - 310

Note: The IC50 value for this compound needs to be determined experimentally by following the provided protocol. The IC50 for Kojic acid can vary depending on the experimental conditions.

Experimental Protocols

This section provides a detailed methodology for performing the tyrosinase inhibition assay using this compound as the test inhibitor.

Materials and Reagents
  • Mushroom Tyrosinase (EC 1.14.18.1)

  • This compound

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Kojic Acid (positive control)

  • Sodium Phosphate Buffer (50 mM, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 475 nm

Reagent Preparation
  • Sodium Phosphate Buffer (50 mM, pH 6.8): Prepare by dissolving the appropriate amounts of monosodium phosphate and disodium phosphate in deionized water. Adjust the pH to 6.8.

  • Mushroom Tyrosinase Solution (1000 units/mL): Dissolve mushroom tyrosinase powder in cold sodium phosphate buffer. Prepare this solution fresh before each experiment.

  • L-DOPA Solution (10 mM): Dissolve L-DOPA in sodium phosphate buffer. Prepare this solution fresh and protect it from light.

  • This compound Stock Solution (10 mM): Dissolve this compound in DMSO.

  • Kojic Acid Stock Solution (10 mM): Dissolve kojic acid in DMSO.

Assay Protocol
  • Prepare Test Solutions: Prepare a series of dilutions of the this compound stock solution in sodium phosphate buffer to achieve final concentrations ranging from, for example, 1 µM to 200 µM in the wells. Also, prepare dilutions of the kojic acid stock solution to be used as a positive control. The final DMSO concentration in all wells should be kept constant and should not exceed 1% to avoid solvent effects.

  • Assay Plate Setup: In a 96-well microplate, add the following to each well:

    • Test Wells: 20 µL of this compound dilution and 140 µL of sodium phosphate buffer.

    • Positive Control Wells: 20 µL of kojic acid dilution and 140 µL of sodium phosphate buffer.

    • Blank (No Inhibitor) Wells: 20 µL of DMSO (at the same concentration as in the test wells) and 140 µL of sodium phosphate buffer.

    • Substrate Blank Wells: 160 µL of sodium phosphate buffer.

  • Pre-incubation: Add 20 µL of the mushroom tyrosinase solution (1000 units/mL) to all wells except the substrate blank wells. To the substrate blank wells, add 20 µL of sodium phosphate buffer. Mix gently and pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Start the enzymatic reaction by adding 20 µL of the L-DOPA solution (10 mM) to all wells.

  • Measure Absorbance: Immediately measure the absorbance of each well at 475 nm using a microplate reader. Take readings every minute for 20-30 minutes.

Data Analysis
  • Calculate the Rate of Reaction: Determine the rate of reaction (V) for each concentration of this compound, the positive control, and the blank by calculating the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

  • Calculate the Percentage of Inhibition: Use the following formula to calculate the percentage of tyrosinase inhibition for each concentration of this compound and kojic acid:

    % Inhibition = [(V_blank - V_sample) / V_blank] * 100

    Where:

    • V_blank is the rate of reaction in the absence of an inhibitor.

    • V_sample is the rate of reaction in the presence of the test compound (this compound or kojic acid).

  • Determine the IC50 Value: Plot the percentage of inhibition against the different concentrations of this compound. The IC50 value can be determined by non-linear regression analysis of the concentration-response curve.

Visualizations

Melanin Synthesis Pathway

Melanin_Synthesis_Pathway Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA (Monophenolase activity) Dopaquinone Dopaquinone LDOPA->Dopaquinone (Diphenolase activity) Leucodopachrome Leucodopachrome Dopaquinone->Leucodopachrome Dopachrome Dopachrome Leucodopachrome->Dopachrome Melanin Melanin Dopachrome->Melanin Tyrosinase Tyrosinase Tyrosinase->Tyrosine Tyrosinase->LDOPA This compound This compound (Inhibitor) This compound->Tyrosinase

Caption: The enzymatic pathway of melanin synthesis from L-tyrosine, highlighting the inhibitory action of this compound on tyrosinase.

Experimental Workflow for Tyrosinase Inhibition Assay

Tyrosinase_Inhibition_Workflow Start Start PrepareReagents Prepare Reagents: - Tyrosinase - L-DOPA - this compound - Buffer Start->PrepareReagents PlateSetup Set up 96-well plate: - Test (this compound) - Control (Kojic Acid) - Blank (No inhibitor) PrepareReagents->PlateSetup PreIncubate Add Tyrosinase and Pre-incubate (10 min, 37°C) PlateSetup->PreIncubate AddSubstrate Add L-DOPA to initiate reaction PreIncubate->AddSubstrate MeasureAbsorbance Measure Absorbance at 475 nm (Kinetic mode for 20-30 min) AddSubstrate->MeasureAbsorbance DataAnalysis Data Analysis: - Calculate % Inhibition - Determine IC50 MeasureAbsorbance->DataAnalysis End End DataAnalysis->End

Caption: A step-by-step workflow of the tyrosinase inhibition assay using this compound as the test compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Velutin is a flavonoid compound, specifically a flavone, that has been isolated from natural sources such as the pulp of the açaí fruit (Euterpe oleracea Mart.)[1][2]. It has garnered significant interest within the research community due to its diverse biological activities. Studies have demonstrated that this compound possesses potent anti-inflammatory, antioxidant, and anti-melanogenic properties[3][4][5]. Its mechanisms of action often involve the modulation of key cellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, making it a promising candidate for further investigation in drug development.

These application notes provide an overview of recommended cell lines for studying the various effects of this compound, summarize key quantitative data, and offer detailed protocols for relevant experimental assays.

Recommended Cell Lines

The choice of cell line is critical for investigating the specific biological effects of this compound. Based on current literature, the following cell lines are recommended for studying its primary activities.

Cell Line Organism/Tissue of Origin Recommended for Studying Key References
RAW 264.7 Mouse / MacrophageAnti-inflammatory effects, Osteoclast differentiation
B16F10 Mouse / MelanomaAnti-melanogenic properties, Tyrosinase inhibition
HepG2 Human / Hepatocellular CarcinomaHepatoprotective and anti-inflammatory effects
RD cells Human / RhabdomyosarcomaAntiviral activity (Enteroviruses)

Quantitative Data Summary

This section summarizes the reported quantitative effects of this compound across various experimental models.

Table 1: Anti-inflammatory Activity of this compound

Cell Line Assay Parameter Result Reference
RAW-blueNF-κB SEAP Reporter AssayIC₅₀2.0 µM
RAW 264.7Alamar Blue Viability AssayCytotoxicityNo toxicity observed at 0.5-2 µM
RAW 264.7Caspase 3/7 AssayApoptosisNo apoptosis induced at 0.5-2 µM

Table 2: Anti-Melanogenic Activity of this compound Derivatives

Derivative Assay Parameter Result Reference
V1, V4, V8, V9, V11Mushroom Tyrosinase InhibitionIC₅₀37 - 910 µM

Key Signaling Pathways Modulated by this compound

This compound exerts its potent anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways. Upon stimulation by agents like lipopolysaccharide (LPS), these pathways are activated, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound intervenes by preventing the degradation of the inhibitor of NF-κB (IκB) and by blocking the phosphorylation of p38 and JNK kinases.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPK_pathway MAPK Pathway TLR4->MAPK_pathway IKK IKK TLR4->IKK p38_JNK p38 / JNK MAPK_pathway->p38_JNK activates p38_JNK_nuc p-p38 / p-JNK p38_JNK->p38_JNK_nuc translocates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Velutin_MAPK This compound Velutin_MAPK->p38_JNK inhibits phosphorylation Velutin_IkB This compound Velutin_IkB->IkB_NFkB inhibits degradation Cytokines Pro-inflammatory Genes (TNF-α, IL-6) NFkB_nuc->Cytokines activates transcription p38_JNK_nuc->Cytokines activates transcription Inflammation Inflammation Cytokines->Inflammation

Caption: this compound's inhibition of LPS-induced inflammatory pathways.

Experimental Protocols

Cell Viability / Cytotoxicity Assay (WST-8 / CCK-8 Method)

This protocol is used to assess the effect of this compound on cell viability and determine its cytotoxic concentration range.

Materials:

  • Cell Counting Kit-8 (CCK-8) or similar WST-8 based reagent.

  • 96-well cell culture plates.

  • Recommended cell line (e.g., RAW 264.7).

  • Complete culture medium.

  • This compound stock solution (dissolved in DMSO).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add 10 µL of CCK-8 reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Calculation: Calculate cell viability as follows: Viability (%) = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_Control - Absorbance_Blank)] x 100

G A Seed cells in 96-well plate B Incubate 24h A->B C Add this compound dilutions & Vehicle Control B->C D Incubate for 24-72h C->D E Add CCK-8 Reagent to each well D->E F Incubate 1-4h E->F G Measure Absorbance at 450 nm F->G H Calculate Cell Viability (%) G->H

Caption: Workflow for a typical cell viability assay.

Western Blotting for Protein Expression Analysis

This protocol is used to detect changes in the expression or phosphorylation status of specific proteins (e.g., IκB, p-p38, p-JNK) following this compound treatment.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF or nitrocellulose membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (specific to target proteins).

  • HRP-conjugated secondary antibody.

  • TBST (Tris-Buffered Saline with 0.1% Tween-20).

  • Chemiluminescent substrate (ECL).

  • Imaging system (e.g., CCD camera or X-ray film).

Procedure:

  • Sample Preparation: Culture and treat cells with this compound as required. Wash cells with ice-cold PBS and lyse them using RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step (step 7).

  • Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

G A Cell Lysis & Protein Quant. B SDS-PAGE (Separation) A->B C Electrotransfer (Blotting) B->C D Blocking (e.g., 5% Milk) C->D E Primary Antibody Incubation D->E F Secondary Ab Incubation E->F G Chemiluminescent Detection F->G H Image Analysis G->H

Caption: General workflow for Western Blotting.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with this compound, which is crucial for assessing anti-proliferative effects.

Materials:

  • Propidium Iodide (PI) staining solution (containing PI and RNase A).

  • 70% cold ethanol.

  • Phosphate-Buffered Saline (PBS).

  • Flow cytometer.

Procedure:

  • Cell Culture and Treatment: Culture cells to ~70% confluency and treat with this compound for the desired duration.

  • Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the cells in ~500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension for fixation. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the differentiation of cell cycle phases.

Apoptosis Assay by Annexin V and PI Staining

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit.

  • Binding Buffer.

  • Propidium Iodide (PI) solution.

  • Flow cytometer.

Procedure:

  • Cell Culture and Treatment: Treat cells with this compound for the desired time.

  • Harvesting: Collect cells (including supernatant) and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

References

Application of Velutin in Dermatological Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velutin, a flavonoid found in sources such as the pulp of açaí fruit and Korean Mistletoe, has garnered significant interest in dermatological research due to its diverse biological activities.[1][2] This document provides detailed application notes and experimental protocols for investigating the effects of this compound in key areas of dermatology, including its anti-melanogenic, anti-inflammatory, and potential wound-healing properties. The information is compiled from peer-reviewed studies to guide researchers in exploring the therapeutic potential of this natural compound.

Anti-Melanogenic Applications

This compound has demonstrated significant potential as a skin-whitening agent by inhibiting melanin synthesis.[1][3][4] Its primary mechanism of action involves the direct inhibition of tyrosinase, the rate-limiting enzyme in melanogenesis.

Quantitative Data Summary: Inhibition of Melanogenesis and Tyrosinase Activity

The following table summarizes the inhibitory effects of this compound and its derivatives on melanin production and tyrosinase activity.

CompoundConcentration (µM)Inhibition of α-MSH-stimulated Melanin Synthesis (%)Inhibition of Mushroom Tyrosinase Activity (IC50, µM)Reference
This compound (V1)10Complete Inhibition130.2
This compound Derivative (V2)10Complete Inhibition>1000
This compound Derivative (V3)1050.7%150.3
This compound Derivative (V4)1069.1%160.7
This compound Derivative (V5)1039.3%>1000
Signaling Pathway: Inhibition of Melanogenesis

This compound is suggested to inhibit melanogenesis by downregulating the cAMP/PKA/CREB signaling pathway, which in turn reduces the expression of the microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression.

Velutin_Melanogenesis_Pathway This compound This compound PKA PKA This compound->PKA inhibits CREB CREB PKA->CREB activates MITF MITF CREB->MITF activates transcription Tyrosinase Tyrosinase MITF->Tyrosinase activates transcription Melanin Melanin Synthesis Tyrosinase->Melanin catalyzes

Caption: this compound's inhibitory effect on the PKA/CREB/MITF pathway, leading to reduced melanin synthesis.

Experimental Protocols

Objective: To quantify the effect of this compound on melanin production in vitro.

Materials:

  • B16F10 melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • α-Melanocyte Stimulating Hormone (α-MSH)

  • This compound (dissolved in DMSO)

  • 1 N NaOH

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Seed B16F10 cells in a 24-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound in the presence of 100 nM α-MSH for 48 hours.

  • Wash the cells with PBS and lyse them with 1 N NaOH containing 10% DMSO at 80°C for 1 hour.

  • Measure the absorbance of the lysate at 405 nm using a spectrophotometer.

  • Normalize the melanin content to the total protein concentration of each sample.

Objective: To assess the direct inhibitory effect of this compound on tyrosinase activity.

Materials:

  • Mushroom tyrosinase

  • L-DOPA

  • This compound

  • Phosphate buffer (pH 6.8)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • In a 96-well plate, mix 20 µL of mushroom tyrosinase (1000 U/mL) with 20 µL of various concentrations of this compound.

  • Add 160 µL of 5 mM L-DOPA solution.

  • Incubate the mixture at 37°C for 20 minutes.

  • Measure the absorbance at 475 nm to determine the amount of dopachrome formed.

  • Calculate the percentage of inhibition compared to a control without this compound.

Anti-Inflammatory Applications

This compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. This is primarily achieved through the suppression of the NF-κB and MAPK signaling pathways.

Quantitative Data Summary: Inhibition of Pro-inflammatory Cytokines
Cell LineStimulantThis compound Concentration (µM)Inhibition of TNF-α Production (%)Inhibition of IL-6 Production (%)Reference
RAW 264.7 MacrophagesLPS5~60%~70%
RAW 264.7 MacrophagesLPS10~80%~90%
Murine Peritoneal MacrophagesLPS10Significant InhibitionSignificant Inhibition
Signaling Pathway: Anti-Inflammatory Action

This compound inhibits the LPS-induced inflammatory response by blocking the activation of NF-κB and the phosphorylation of p38 and JNK MAP kinases.

Velutin_Inflammation_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38_JNK p38 & JNK MAPK TLR4->p38_JNK IκB IκBα Degradation TLR4->IκB This compound This compound This compound->p38_JNK inhibits This compound->IκB inhibits NFkB NF-κB Activation p38_JNK->NFkB IκB->NFkB Cytokines TNF-α, IL-6 Production NFkB->Cytokines induces Velutin_Wound_Healing_Pathway This compound This compound (Hypothesized) PI3K PI3K This compound->PI3K activates? Akt Akt PI3K->Akt activates Cell_Proliferation Keratinocyte & Fibroblast Proliferation Akt->Cell_Proliferation promotes Cell_Migration Keratinocyte & Fibroblast Migration Akt->Cell_Migration promotes Wound_Healing Wound Healing Cell_Proliferation->Wound_Healing Cell_Migration->Wound_Healing

References

Investigating Velutin's potential in cosmetic formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of velutin, a naturally occurring flavonoid, for use in cosmetic and dermatological formulations. This document details experimental protocols to evaluate its efficacy in key areas of skincare: antioxidant activity, anti-aging, skin lightening, and anti-inflammatory effects.

This compound, a flavone found in sources such as the pulp of açaí fruit and Korean mistletoe, has demonstrated a range of beneficial biological activities, including antioxidant, anti-inflammatory, and anti-melanogenic properties.[1][2][3] These characteristics make it a compelling candidate for inclusion in advanced skincare products aimed at protecting the skin from environmental damage, combating the signs of aging, and promoting an even skin tone.

Antioxidant Potential

This compound's flavonoid structure lends it potent antioxidant properties, enabling it to neutralize harmful free radicals that contribute to premature skin aging. The following protocols are designed to quantify this activity.

Experimental Protocols

1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.

  • Reagents:

    • This compound (dissolved in methanol or DMSO)

    • DPPH solution (0.1 mM in methanol)

    • Methanol

    • Ascorbic acid (positive control)

  • Procedure:

    • Prepare various concentrations of this compound and ascorbic acid in methanol.

    • In a 96-well plate, add 180 µL of the DPPH solution to 20 µL of the this compound or ascorbic acid solutions.

    • Incubate the plate in the dark at 37°C for 30 minutes.

    • Measure the absorbance at 515 nm using a microplate reader.

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.

1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation.

  • Reagents:

    • This compound (dissolved in a suitable solvent)

    • ABTS solution (7 mM)

    • Potassium persulfate solution (2.45 mM)

    • Methanol or ethanol

    • Trolox (positive control)

  • Procedure:

    • Prepare the ABTS radical cation solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS radical solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add 10 µL of various concentrations of this compound or Trolox to 190 µL of the diluted ABTS radical solution in a 96-well plate.

    • Incubate for 6 minutes at room temperature.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Experimental Workflow: Antioxidant Assays

G Workflow for Antioxidant Activity Assessment cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH1 Prepare this compound and Ascorbic Acid dilutions DPPH2 Mix with DPPH solution DPPH1->DPPH2 DPPH3 Incubate in dark (30 min, 37°C) DPPH2->DPPH3 DPPH4 Measure absorbance at 515 nm DPPH3->DPPH4 Result Calculate % Scavenging and IC50 DPPH4->Result ABTS1 Prepare this compound and Trolox dilutions ABTS3 Mix sample with ABTS solution ABTS1->ABTS3 ABTS2 Prepare and dilute ABTS radical solution ABTS2->ABTS3 ABTS4 Incubate (6 min, RT) ABTS3->ABTS4 ABTS5 Measure absorbance at 734 nm ABTS4->ABTS5 ABTS5->Result

Caption: Workflow for assessing antioxidant activity using DPPH and ABTS assays.

Anti-Aging Properties

This compound's potential anti-aging effects can be attributed to its ability to inhibit enzymes that degrade the extracellular matrix, such as collagenase and elastase.

Experimental Protocols

2.1. Collagenase Inhibition Assay

This assay determines the ability of this compound to inhibit the activity of collagenase, an enzyme that breaks down collagen.

  • Reagents:

    • This compound

    • Collagenase from Clostridium histolyticum

    • Tricine buffer (50 mM, pH 7.5, containing 10 mM CaCl2 and 400 mM NaCl)

    • FALGPA (N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala) substrate

    • Epigallocatechin gallate (EGCG) (positive control)

  • Procedure:

    • Prepare various concentrations of this compound and EGCG.

    • In a 96-well plate, mix 25 µL of the sample, 25 µL of collagenase solution (0.8 U/mL), and 25 µL of tricine buffer.

    • Incubate at 37°C for 20 minutes.

    • Add 25 µL of FALGPA substrate (2 mM) to initiate the reaction.

    • Measure the decrease in absorbance at 345 nm over time using a microplate reader.

    • Calculate the percentage of inhibition and the IC50 value.

2.2. Elastase Inhibition Assay

This assay evaluates the inhibitory effect of this compound on elastase, an enzyme responsible for elastin degradation.

  • Reagents:

    • This compound

    • Porcine pancreatic elastase

    • Tris-HCl buffer (0.2 M, pH 8.0)

    • N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA) substrate

    • Quercetin (positive control)

  • Procedure:

    • Prepare various concentrations of this compound and quercetin.

    • In a 96-well plate, add 60 µL of Tris-HCl buffer, 10 µL of the sample, and 20 µL of elastase solution (0.34 U/mL).

    • Incubate at 25°C for 15 minutes.

    • Add 10 µL of SANA substrate to start the reaction.

    • Incubate at 25°C for 20 minutes.

    • Measure the absorbance at 405 nm.

    • Calculate the percentage of inhibition and the IC50 value.

Experimental Workflow: Anti-Aging Assays

G Workflow for Anti-Aging Enzyme Inhibition Assays cluster_Collagenase Collagenase Inhibition cluster_Elastase Elastase Inhibition C1 Prepare this compound and EGCG dilutions C2 Mix sample, enzyme, and buffer C1->C2 C3 Incubate (20 min, 37°C) C2->C3 C4 Add FALGPA substrate C3->C4 C5 Measure absorbance at 345 nm C4->C5 Result Calculate % Inhibition and IC50 C5->Result E1 Prepare this compound and Quercetin dilutions E2 Mix sample, enzyme, and buffer E1->E2 E3 Incubate (15 min, 25°C) E2->E3 E4 Add SANA substrate E3->E4 E5 Incubate (20 min, 25°C) E4->E5 E6 Measure absorbance at 405 nm E5->E6 E6->Result

Caption: Workflow for collagenase and elastase inhibition assays.

Skin Lightening Effects

This compound's skin lightening potential stems from its ability to inhibit tyrosinase, the key enzyme in melanin synthesis.

Experimental Protocols

3.1. Mushroom Tyrosinase Inhibition Assay

A cell-free assay to directly measure the inhibitory effect of this compound on mushroom tyrosinase activity.

  • Reagents:

    • This compound

    • Mushroom tyrosinase (e.g., 50 U/mL)

    • Phosphate buffer (50 mM, pH 6.8)

    • L-tyrosine (0.4 mM)

    • Kojic acid (positive control)

  • Procedure:

    • Prepare various concentrations of this compound and kojic acid.

    • In a 96-well plate, mix 50 µL of the sample with 50 µL of mushroom tyrosinase solution.

    • Incubate at room temperature for 30 minutes.

    • Add 100 µL of L-tyrosine solution to each well.

    • Incubate at 37°C for 10 minutes.

    • Measure the absorbance at 475 nm to quantify dopachrome formation.

    • Calculate the percentage of inhibition and the IC50 value.[1]

3.2. Cellular Tyrosinase Activity and Melanin Content in B16F10 Melanoma Cells

This cell-based assay assesses the effect of this compound on tyrosinase activity and melanin production in a cellular context.

  • Cell Culture:

    • B16F10 murine melanoma cells

    • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Procedure:

    • Seed B16F10 cells in a 6-well plate and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound in the presence of a melanogenesis stimulator like α-melanocyte-stimulating hormone (α-MSH).

    • Incubate for 48-72 hours.

    • For Cellular Tyrosinase Activity:

      • Lyse the cells and measure the protein concentration.

      • Incubate the cell lysate with L-DOPA and measure the formation of dopachrome at 475 nm.

    • For Melanin Content:

      • Lyse the cells in 1N NaOH.

      • Measure the absorbance of the lysate at 405 nm to quantify melanin.

      • Normalize the melanin content to the total protein concentration.

Experimental Workflow: Skin Lightening Assays

G Workflow for Skin Lightening Assessment cluster_Mushroom Mushroom Tyrosinase Assay cluster_Cellular Cellular Assays (B16F10 cells) M1 Prepare this compound and Kojic Acid dilutions M2 Mix sample with mushroom tyrosinase M1->M2 M3 Incubate (30 min, RT) M2->M3 M4 Add L-tyrosine M3->M4 M5 Incubate (10 min, 37°C) M4->M5 M6 Measure absorbance at 475 nm M5->M6 Result1 Calculate % Tyrosinase Inhibition M6->Result1 C1 Seed and treat cells with this compound and α-MSH C2 Incubate (48-72h) C1->C2 C3a Lyse cells for Tyrosinase Assay C2->C3a C3b Lyse cells for Melanin Assay C2->C3b C4a Incubate lysate with L-DOPA C3a->C4a C5a Measure absorbance at 475 nm C4a->C5a C5a->Result1 C4b Measure absorbance at 405 nm C3b->C4b Result2 Determine Melanin Content C4b->Result2 G Workflow for Anti-inflammatory Activity Assessment cluster_Assays Quantification of Inflammatory Mediators A1 Seed RAW 264.7 cells A2 Pre-treat with this compound A1->A2 A3 Stimulate with LPS A2->A3 A4 Incubate (24h) A3->A4 A5 Collect supernatant A4->A5 B1 Nitric Oxide (Griess Assay) A5->B1 B2 TNF-α (ELISA) A5->B2 B3 IL-6 (ELISA) A5->B3 Result Determine Inhibition of Inflammatory Mediators B1->Result B2->Result B3->Result G This compound's Anti-inflammatory Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK (p38, JNK, ERK) TLR4->MAPK This compound This compound This compound->IKK inhibits This compound->MAPK inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates MAPK->Nucleus activates transcription factors ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->ProInflammatory transcription G This compound's Role in Melanogenesis alphaMSH α-MSH MC1R MC1R alphaMSH->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase_gene Tyrosinase Gene MITF->Tyrosinase_gene transcription Tyrosinase Tyrosinase Tyrosinase_gene->Tyrosinase Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin This compound This compound This compound->Tyrosinase inhibits

References

High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Velutin

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of velutin, a flavone with potential therapeutic properties, using High-Performance Liquid Chromatography (HPLC) with UV detection. The described protocol is designed for the accurate and precise quantification of this compound in various sample matrices, such as plant extracts and pharmaceutical formulations.

Introduction

This compound (5,4'-dihydroxy-7,3'-dimethoxyflavone) is a naturally occurring flavone found in certain plants. It has garnered interest in the scientific community due to its potential biological activities. As research into the therapeutic applications of this compound progresses, the need for a reliable and validated analytical method for its quantification becomes crucial. This application note details a robust HPLC method suitable for the determination of this compound, ensuring high sensitivity, specificity, and reproducibility. The method is based on reverse-phase chromatography, a widely used technique for the separation of flavonoids.

Experimental Protocol

This section outlines the necessary equipment, reagents, and detailed procedures for the HPLC analysis of this compound.

Equipment and Materials
  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • C18 reverse-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringes and syringe filters (0.45 µm).

  • HPLC vials.

  • Sonicator.

  • pH meter.

Reagents and Standards
  • This compound reference standard (purity ≥98%).

  • HPLC grade acetonitrile.

  • HPLC grade methanol.

  • Formic acid (analytical grade).

  • Ultrapure water.

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis of this compound. These conditions are based on established methods for the separation of similar flavonoid compounds and should be further optimized and validated for specific applications.

ParameterCondition
Column C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 340 nm

Table 1: HPLC Chromatographic Conditions

The gradient elution program is detailed in the table below.

Time (minutes)% Mobile Phase A% Mobile Phase B
08515
205050
252080
302080
328515
408515

Table 2: Gradient Elution Program

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The following is a general procedure for the extraction of this compound from a plant matrix. The specific steps may need to be optimized based on the sample type.

  • Extraction: Accurately weigh 1 g of the powdered plant material and place it in a flask. Add 20 mL of methanol and sonicate for 30 minutes at room temperature.

  • Filtration: Filter the extract through a Whatman No. 1 filter paper.

  • Evaporation: Evaporate the filtrate to dryness under reduced pressure.

  • Reconstitution: Reconstitute the dried extract with 5 mL of methanol.

  • Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Method Validation

To ensure the reliability of the analytical method, it should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.999
Precision (%RSD) Intraday: ≤ 2%; Interday: ≤ 2%
Accuracy (% Recovery) 98% - 102%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:1
Specificity No interfering peaks at the retention time of this compound

Table 3: Method Validation Parameters and Acceptance Criteria

Linearity

A calibration curve should be constructed by plotting the peak area of this compound against the corresponding concentration of the working standard solutions. The linearity is evaluated by the correlation coefficient (r²).

Concentration (µg/mL)Peak Area (Arbitrary Units)
115,234
576,170
10152,340
25380,850
50761,700
1001,523,400

Table 4: Example Calibration Data for this compound

Precision

The precision of the method should be determined by analyzing replicate injections of a standard solution at three different concentrations on the same day (intraday precision) and on three different days (interday precision). The results are expressed as the percentage relative standard deviation (%RSD).

Concentration (µg/mL)Intraday Precision (%RSD, n=6)Interday Precision (%RSD, n=9)
51.21.5
250.81.1
500.50.9

Table 5: Example Precision Data for this compound

Accuracy

The accuracy of the method should be assessed by a recovery study. A known amount of this compound standard is spiked into a sample matrix, and the recovery is calculated.

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)% Recovery
109.999.0
2019.899.0
4040.2100.5

Table 6: Example Accuracy (Recovery) Data for this compound

Experimental Workflow and Signaling Pathway Visualization

The overall experimental workflow for the HPLC analysis of this compound is depicted in the following diagram.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Collection (e.g., Plant Material) Extraction Extraction with Methanol Sample->Extraction Standard This compound Reference Standard StandardPrep Preparation of Standard Solutions Standard->StandardPrep Reconstitution Reconstitution in Methanol Extraction->Reconstitution Filtration Filtration (0.45 µm) Reconstitution->Filtration Injection Injection into HPLC Filtration->Injection StandardPrep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection at 340 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram PeakIntegration Peak Integration Chromatogram->PeakIntegration Quantification Quantification using Calibration Curve PeakIntegration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for the quantitative analysis of this compound. The detailed protocol and method validation guidelines will be valuable for researchers and scientists involved in the study of this promising natural compound. The successful implementation of this method will facilitate further research into the pharmacology, pharmacokinetics, and formulation development of this compound.

Visualizing Velutin's Impact on Melanogenesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various staining methods and molecular assays to visualize and quantify the effects of Velutin, a flavone found in natural sources like Korean mistletoe and acai fruit, on melanogenesis. The protocols detailed below are essential for researchers investigating novel depigmenting agents and for professionals in the drug development industry seeking to understand the mechanism of action of potential skin-lightening compounds.

Introduction to this compound and Melanogenesis

Melanogenesis is the complex process of melanin synthesis, primarily regulated by the enzyme tyrosinase. Overproduction of melanin can lead to hyperpigmentation disorders. This compound has been identified as a promising natural compound with inhibitory effects on melanin biosynthesis, making it a person of interest for dermatological and cosmetic applications.[1][2] Visualizing and quantifying its effects are crucial steps in its evaluation as a therapeutic or cosmetic agent.

Quantitative Analysis of this compound's Effect on Melanogenesis

While direct quantitative data for this compound's effect on melanin content and tyrosinase activity in B16F10 melanoma cells is not extensively available in the public literature, studies on its derivatives provide significant insights into its potential efficacy. The following tables summarize the inhibitory effects of a representative this compound derivative (V1) on α-melanocyte-stimulating hormone (α-MSH)-induced melanogenesis in B16F10 cells.[1][2]

Table 1: Effect of this compound Derivative (V1) on Melanin Content in α-MSH-Stimulated B16F10 Cells [1]

TreatmentConcentrationMelanin Content (% of Control)Inhibition (%)
Control (α-MSH)100 nM190%-
This compound Derivative (V1)10 µM< 100%>90% (complete inhibition)

Table 2: Effect of this compound Derivative (V1) on Cellular Tyrosinase Activity in α-MSH-Stimulated B16F10 Cells

TreatmentConcentrationTyrosinase Activity (% of Control)Inhibition (%)
Control (α-MSH)100 nM170%-
This compound Derivative (V1)10 µM~20%87%

Experimental Workflow for Assessing this compound's Anti-Melanogenic Activity

The following diagram outlines the general workflow for investigating the effects of this compound on melanogenesis in a cell-based model.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Analysis B16F10 B16F10 Melanoma Cells aMSH_stimulation Stimulate with α-MSH (optional) B16F10->aMSH_stimulation Velutin_treatment Treat with this compound (various concentrations) Melanin_Assay Melanin Content Assay Velutin_treatment->Melanin_Assay Tyrosinase_Assay Cellular Tyrosinase Activity Assay Velutin_treatment->Tyrosinase_Assay Staining Histochemical Staining (Fontana-Masson, L-DOPA) Velutin_treatment->Staining Western_Blot Western Blot Analysis (MITF, Tyrosinase, etc.) Velutin_treatment->Western_Blot aMSH_stimulation->Velutin_treatment

Caption: Experimental workflow for evaluating this compound's effects.

Experimental Protocols

Melanin Content Assay

This protocol quantifies the melanin content in B16F10 cells treated with this compound.

Materials:

  • B16F10 melanoma cells

  • This compound

  • α-MSH (optional, for inducing melanogenesis)

  • Phosphate-buffered saline (PBS)

  • 1N NaOH with 10% DMSO

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed B16F10 cells in a 6-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (and α-MSH if applicable) for 72 hours.

  • Wash the cells with PBS and harvest them by trypsinization.

  • Centrifuge the cell suspension to obtain a cell pellet.

  • Solubilize the cell pellets in 1N NaOH containing 10% DMSO and incubate at 80°C for 1 hour.

  • Transfer the lysates to a 96-well plate and measure the absorbance at 405 nm using a microplate reader.

  • Calculate the melanin content relative to the untreated control.

Cellular Tyrosinase Activity Assay

This assay measures the activity of tyrosinase, the rate-limiting enzyme in melanogenesis, within the cells.

Materials:

  • Treated B16F10 cell pellets

  • Lysis buffer (e.g., 1% Triton X-100 in phosphate buffer)

  • L-DOPA (10 mM)

  • 96-well plate

  • Microplate reader

Procedure:

  • Lyse the cell pellets from the melanin content assay protocol in lysis buffer on ice.

  • Centrifuge the lysate to remove cellular debris.

  • Determine the protein concentration of the supernatant.

  • In a 96-well plate, mix 80 µL of the cell lysate (containing equal amounts of protein) with 20 µL of 10 mM L-DOPA.

  • Incubate the plate at 37°C for 1 hour.

  • Measure the absorbance at 475 nm to determine the amount of dopachrome formed.

  • Calculate the tyrosinase activity as a percentage of the control.

Fontana-Masson Staining for Melanin Visualization

This histochemical stain allows for the visualization of melanin granules within the cells, which appear black.

Materials:

  • B16F10 cells grown on coverslips

  • 10% neutral buffered formalin

  • Ammoniacal silver solution

  • 0.1% Gold chloride solution

  • 5% Sodium thiosulfate solution

  • Nuclear Fast Red counterstain

  • Microscope slides and mounting medium

Procedure:

  • Culture B16F10 cells on coverslips and treat with this compound as described previously.

  • Fix the cells with 10% neutral buffered formalin for 15 minutes.

  • Rinse thoroughly with distilled water.

  • Incubate the coverslips in pre-warmed (60°C) ammoniacal silver solution in the dark for 30-60 minutes.

  • Rinse with distilled water.

  • Tone with 0.1% gold chloride solution for 10 minutes.

  • Rinse with distilled water.

  • Fix with 5% sodium thiosulfate solution for 5 minutes.

  • Rinse with distilled water.

  • Counterstain with Nuclear Fast Red for 5 minutes.

  • Dehydrate through graded alcohols, clear with xylene, and mount on microscope slides.

  • Observe under a light microscope. Melanin granules will be stained black, and nuclei will be red/pink.

L-DOPA Staining for In-Situ Tyrosinase Activity

This method visualizes the sites of active tyrosinase within the cells.

Materials:

  • B16F10 cells grown on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% L-DOPA in PBS

  • Microscope slides and mounting medium

Procedure:

  • Culture and treat B16F10 cells on coverslips.

  • Fix the cells with 4% PFA for 20 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Incubate the cells with 0.1% L-DOPA solution at 37°C for 3-4 hours in the dark.

  • Wash the cells three times with PBS.

  • Mount the coverslips on microscope slides with an aqueous mounting medium.

  • Visualize under a light microscope. Brown-black deposits indicate sites of tyrosinase activity.

This compound's Proposed Mechanism of Action on Melanogenesis Signaling

This compound is thought to inhibit melanogenesis by downregulating the PKA/CREB/MITF signaling pathway. This pathway is a central regulator of melanocyte function and melanin production.

signaling_pathway cluster_pathway PKA/CREB/MITF Signaling Pathway aMSH α-MSH MC1R MC1R aMSH->MC1R Binds AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB MITF MITF pCREB->MITF Upregulates Transcription Tyrosinase_gene Tyrosinase Gene MITF->Tyrosinase_gene Activates Transcription Tyrosinase Tyrosinase Tyrosinase_gene->Tyrosinase Translates to Melanin Melanin Tyrosinase->Melanin Catalyzes Synthesis This compound This compound This compound->PKA Inhibits (Proposed)

Caption: Proposed mechanism of this compound on the PKA/CREB/MITF pathway.

Immunofluorescence Protocol for Key Signaling Proteins

This protocol allows for the visualization of key proteins in the melanogenesis signaling pathway, such as MITF and phosphorylated CREB (p-CREB), to confirm this compound's mechanism of action.

Materials:

  • Treated B16F10 cells on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBST)

  • Primary antibodies (e.g., anti-MITF, anti-p-CREB)

  • Fluorescently-labeled secondary antibodies

  • DAPI (for nuclear counterstaining)

  • Antifade mounting medium

Procedure:

  • Fix and permeabilize the treated cells as described in previous protocols.

  • Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

  • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

  • Wash three times with PBST (PBS with 0.1% Tween 20).

  • Incubate with fluorescently-labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Wash three times with PBST.

  • Counterstain with DAPI for 5 minutes.

  • Wash with PBS.

  • Mount the coverslips on microscope slides using antifade mounting medium.

  • Visualize using a fluorescence microscope. The intensity and localization of the fluorescent signal will indicate the expression and cellular location of the target proteins.

By employing these detailed protocols and understanding the underlying signaling pathways, researchers can effectively visualize, quantify, and elucidate the anti-melanogenic effects of this compound, paving the way for its potential application in dermatology and cosmetology.

References

Troubleshooting & Optimization

Velutin Solubility Enhancement: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with Velutin's solubility in aqueous solutions. This compound, a potent flavonoid with significant anti-inflammatory and other biological activities, is characterized by its poor water solubility, which can present a hurdle in experimental setups and formulation development.[1] This guide offers practical strategies and detailed protocols to overcome these challenges.

Troubleshooting Guide: Common this compound Solubility Issues

Issue Possible Cause Troubleshooting Steps
This compound precipitates out of aqueous solution. Low intrinsic water solubility of this compound.1. Verify Solvent Compatibility: this compound is sparingly soluble in water but shows high solubility in Dimethyl Sulfoxide (DMSO).[2][3] For aqueous buffers, a small percentage of a co-solvent like DMSO or ethanol may be necessary. 2. pH Adjustment: The solubility of flavonoids can be pH-dependent. Experiment with adjusting the pH of your aqueous buffer. 3. Employ Solubility Enhancement Techniques: Refer to the detailed protocols below for methods such as using cyclodextrins, creating solid dispersions, or preparing nanosuspensions.
Inconsistent results in bioassays. Poor and variable dissolution of this compound leading to inconsistent concentrations.1. Prepare a Concentrated Stock Solution: Dissolve this compound in a suitable organic solvent like DMSO at a high concentration (e.g., 50 mg/mL) and then dilute it into your aqueous experimental medium.[2][3] Ensure the final concentration of the organic solvent is compatible with your assay. 2. Sonication: After dilution, sonicate the solution to aid in dispersion and dissolution. 3. Use a Validated Solubility Enhancement Method: For consistent results, adopt one of the detailed protocols provided in this guide.
Difficulty preparing a stock solution. Inappropriate solvent or insufficient agitation.1. Select an Appropriate Solvent: DMSO is a recommended solvent for preparing a high-concentration stock solution of this compound. 2. Aid Dissolution: Gentle heating (e.g., to 37°C) and ultrasonication can help dissolve this compound in the chosen solvent.

Quantitative Data: this compound and Flavonoid Solubility

The following tables summarize the known solubility of this compound in a common organic solvent and the demonstrated enhancement of flavonoid solubility using cyclodextrins.

Table 1: Solubility of this compound in Dimethyl Sulfoxide (DMSO)

Solvent Solubility
DMSO50 mg/mL (159.09 mM)

Table 2: Example of Flavonoid (Luteolin) Solubility Enhancement with Cyclodextrins

Cyclodextrin (CD) Solubility Enhancement Factor
β-Cyclodextrin (β-CD)~9.1
Heptakis(2,6-di-O-methyl)-β-cyclodextrin (DM-β-CD)~11.5
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)~70.2
Data based on studies with Luteolin, a structurally related flavonoid.

Experimental Protocols

Here are detailed methodologies for key experiments to improve this compound solubility.

Protocol 1: Solubility Enhancement using Cyclodextrins (Phase Solubility Method)

This protocol, based on the Higuchi and Connors method, determines the complexation and solubility enhancement of this compound with cyclodextrins.

Materials:

  • This compound

  • β-Cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD), or other modified cyclodextrins

  • Distilled water or aqueous buffer

  • Vials with caps

  • Magnetic stirrer and stir bars

  • Sonicator

  • Spectrophotometer or HPLC

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 10 mM).

  • Add an excess amount of this compound to each cyclodextrin solution in separate vials.

  • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-72 hours) to reach equilibrium.

  • After equilibration, centrifuge or filter the solutions to remove the undissolved this compound.

  • Determine the concentration of dissolved this compound in the supernatant/filtrate using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

  • Plot the concentration of dissolved this compound against the concentration of the cyclodextrin to generate a phase solubility diagram.

Protocol 2: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)

This method involves dissolving this compound and a hydrophilic carrier in a common solvent, which is then evaporated to form a solid dispersion.

Materials:

  • This compound

  • Hydrophilic carrier (e.g., PVP K30, PEG 6000, Poloxamer 407)

  • A common solvent that dissolves both this compound and the carrier (e.g., ethanol, methanol, or a mixture)

  • Rotary evaporator or a water bath with a nitrogen stream

  • Mortar and pestle

  • Sieves

Procedure:

  • Dissolve this compound and the chosen hydrophilic carrier in the selected solvent in a round-bottom flask.

  • Once completely dissolved, remove the solvent using a rotary evaporator under reduced pressure or by evaporation in a water bath with a gentle stream of nitrogen.

  • The resulting solid film is the solid dispersion.

  • Scrape the solid dispersion from the flask and further dry it under vacuum to remove any residual solvent.

  • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve of a specific mesh size to obtain a uniform powder.

Protocol 3: Preparation of this compound Nanosuspension (Nanoprecipitation Method)

This technique involves the precipitation of this compound from a solution to form nanoparticles.

Materials:

  • This compound

  • A water-miscible organic solvent (e.g., acetone, ethanol)

  • An aqueous solution (anti-solvent), often containing a stabilizer

  • Stabilizer (e.g., Poloxamer 188, Tween 80, HPMC)

  • Magnetic stirrer

Procedure:

  • Dissolve this compound in the organic solvent to create the "solvent phase."

  • Prepare the "anti-solvent phase" by dissolving the stabilizer in water.

  • Under constant stirring, inject the solvent phase into the anti-solvent phase. The rapid mixing will cause this compound to precipitate as nanoparticles.

  • Continue stirring for a specified period to allow for the evaporation of the organic solvent and the stabilization of the nanosuspension.

  • The resulting nanosuspension can be further processed, for example, by lyophilization to obtain a solid powder.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the inhibitory action of this compound on key signaling pathways and a typical experimental workflow for solubility testing.

Velutin_Signaling_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nfkb_complex cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates p38 p38 MAPK TLR4->p38 Activates JNK JNK TLR4->JNK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB IkB_degradation IκBα Degradation IkB->IkB_degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibits This compound->p38 Inhibits Phosphorylation This compound->JNK Inhibits Phosphorylation IkB_degradation->NFkB Releases Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) NFkB_nuc->Genes Induces

Caption: this compound's inhibition of NF-κB and MAPK signaling pathways.

Solubility_Workflow cluster_enhancement Solubility Enhancement Strategies start Start: This compound Powder stock Prepare Stock Solution (e.g., in DMSO) start->stock dilute Dilute in Aqueous Medium stock->dilute observe Observe for Precipitation dilute->observe precipitate Precipitation Occurs? observe->precipitate cosolvent Add Co-solvent precipitate->cosolvent Yes cyclodextrin Use Cyclodextrins precipitate->cyclodextrin Yes nanosuspension Prepare Nanosuspension precipitate->nanosuspension Yes solid_dispersion Create Solid Dispersion precipitate->solid_dispersion Yes analyze Analyze Solubility (e.g., HPLC, Spectrophotometry) precipitate->analyze No cosolvent->dilute cyclodextrin->dilute nanosuspension->dilute solid_dispersion->dilute end End: Soluble this compound Solution analyze->end

Caption: Experimental workflow for improving this compound's aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for in vitro studies?

A1: Dimethyl Sulfoxide (DMSO) is an excellent solvent for preparing a concentrated stock solution of this compound, with a reported solubility of 50 mg/mL. For cell-based assays, it is crucial to dilute the DMSO stock solution into the cell culture medium to a final DMSO concentration that is non-toxic to the cells (typically ≤ 0.5%).

Q2: How can I prevent this compound from precipitating when I add it to my aqueous buffer?

A2: Precipitation upon addition to an aqueous buffer is common due to this compound's low water solubility. To prevent this, you can use a co-solvent like DMSO in your final solution, although the concentration should be kept low. Alternatively, employing solubility enhancement techniques such as complexation with cyclodextrins or preparing a nanosuspension can significantly improve its stability in aqueous media.

Q3: Are there any safety precautions I should take when handling this compound?

A3: As with any chemical compound, it is recommended to handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the material safety data sheet (MSDS) for specific handling and safety information.

Q4: How does this compound inhibit inflammatory pathways?

A4: this compound has been shown to be a potent anti-inflammatory agent by inhibiting the NF-κB and MAPK signaling pathways. It can block the degradation of IκBα, an inhibitor of NF-κB, and inhibit the phosphorylation of p38 and JNK, which are key kinases in the MAPK pathway. This ultimately leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.

References

Optimizing Velutin Dosage to Minimize Cytotoxicity: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Velutin dosage in their experiments while minimizing cytotoxicity. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and visualizations of key cellular pathways.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cell culture experiments?

A1: Based on available literature, a starting concentration range of 1 µM to 50 µM is recommended for initial cytotoxicity screening. One study on this compound derivatives in B16F10 melanoma cells showed that some derivatives induced significant cell death at a concentration of 20 µM after 24 hours of treatment[1]. However, the optimal concentration is highly dependent on the specific cell line and the experimental endpoint. A dose-response experiment is crucial to determine the IC50 (half-maximal inhibitory concentration) for your particular cells.

Q2: How should I dissolve and store this compound for cell culture use?

A2: this compound is soluble in dimethyl sulfoxide (DMSO). It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. To enhance solubility, you can gently warm the solution to 37°C and use an ultrasonic bath. For storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months)[2]. When preparing your working concentrations, ensure the final DMSO concentration in the cell culture medium is below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Q3: My cells are showing high levels of cytotoxicity even at low concentrations of this compound. What could be the reason?

A3: Several factors could contribute to this observation:

  • Cell Line Sensitivity: Your specific cell line may be particularly sensitive to this compound.

  • Solvent Toxicity: The final concentration of DMSO in your culture medium might be too high. It is crucial to maintain a consistent and low percentage of DMSO across all treatments, including the vehicle control.

  • Compound Stability: this compound may be unstable in your culture medium, leading to the formation of more toxic byproducts. Always prepare fresh dilutions from your stock solution for each experiment.

  • Incorrect Dosage Calculation: Double-check all calculations for dilutions and final concentrations.

Q4: I am not observing any significant cytotoxic effect of this compound, even at high concentrations. What should I do?

A4: This could be due to several reasons:

  • Cell Line Resistance: The cell line you are using might be resistant to this compound's cytotoxic effects.

  • Inactivation of the Compound: this compound may be degraded or inactivated by components in your cell culture medium.

  • Suboptimal Assay Conditions: The incubation time or the cell density might not be optimal for detecting cytotoxicity. Consider extending the treatment duration or optimizing the number of cells seeded.

  • Assay Interference: this compound might interfere with the readout of your cytotoxicity assay. It is advisable to use a secondary, mechanistically different cytotoxicity assay to confirm your results.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of this compound dosage.

Problem Possible Cause Troubleshooting Steps
High variability between replicate wells Uneven cell seeding, pipetting errors, or edge effects in the multi-well plate.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting techniques. To minimize edge effects, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile media or PBS.
Precipitation of this compound in culture medium Low solubility of this compound in aqueous solutions.Ensure the DMSO stock solution is fully dissolved before diluting it in the culture medium. Prepare working solutions fresh for each experiment. If precipitation persists, consider reducing the final concentration of this compound.
High background signal in cytotoxicity assay Contamination of reagents, interference from serum in the medium, or issues with the plate reader.Use fresh, sterile reagents. For assays like the MTT assay, phenol red in the medium can interfere with absorbance readings; consider using phenol red-free medium. Ensure the plate reader is calibrated and using the correct wavelength settings.
Conflicting results between different cytotoxicity assays (e.g., MTT vs. LDH) Different mechanisms of cell death being measured.The MTT assay measures metabolic activity, which can be affected without immediate cell death. The LDH assay measures membrane integrity. If you observe a decrease in MTT signal without a corresponding increase in LDH release, it might indicate a cytostatic effect (inhibition of proliferation) rather than a cytotoxic effect (cell death). Consider using an apoptosis-specific assay, such as caspase activity or Annexin V staining, to further investigate the mechanism of cell death.

Data Presentation: Determining this compound's Cytotoxicity

To accurately assess the cytotoxic potential of this compound, it is essential to perform a dose-response analysis and determine the IC50 value for each cell line of interest. The following table is a template for presenting such data.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (Example Data)

Cell LineTissue of OriginIncubation Time (hours)IC50 (µM)
B16F10Mouse Melanoma24[Insert experimentally determined value]
MCF-7Human Breast Cancer48[Insert experimentally determined value]
A549Human Lung Cancer48[Insert experimentally determined value]
HeLaHuman Cervical Cancer72[Insert experimentally determined value]

Note: The IC50 values in this table are placeholders. Researchers should experimentally determine these values for their specific cell lines and experimental conditions.

Experimental Protocols

Here are detailed methodologies for two common cytotoxicity assays.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the activity of LDH released from damaged cells into the culture medium, which is an indicator of cytotoxicity.

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium (serum-free medium is often recommended for the assay step)

  • 96-well cell culture plates

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include the following controls:

    • Spontaneous LDH release: Cells treated with vehicle only.

    • Maximum LDH release: Cells treated with a lysis buffer (provided in the kit).

    • Medium background: Medium without cells.

  • Incubation: Incubate the plate for the desired treatment period.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (from the kit) to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (from the kit) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Signaling Pathways and Experimental Workflows

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for optimizing this compound dosage and assessing its cytotoxic effects.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis prep_this compound Prepare this compound Stock (DMSO) dose_response Dose-Response Treatment prep_this compound->dose_response prep_cells Culture and Seed Cells prep_cells->dose_response incubation Incubate (24, 48, 72h) dose_response->incubation mtt_assay MTT Assay incubation->mtt_assay ldh_assay LDH Assay incubation->ldh_assay apoptosis_assay Apoptosis Assay (e.g., Caspase) incubation->apoptosis_assay calc_ic50 Calculate IC50 mtt_assay->calc_ic50 ldh_assay->calc_ic50 pathway_analysis Signaling Pathway Analysis apoptosis_assay->pathway_analysis G This compound This compound bcl2_family Bcl-2 Family Regulation (e.g., Bax/Bcl-2 ratio) This compound->bcl2_family Potential Regulation stress Cellular Stress stress->bcl2_family mito Mitochondrion bcl2_family->mito cyto_c Cytochrome c release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis G This compound This compound nfkb_pathway NF-κB Pathway This compound->nfkb_pathway Modulation mapk_pathway MAPK Pathway This compound->mapk_pathway Modulation death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Caspase-8 Activation disc->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis nfkb_pathway->apoptosis mapk_pathway->apoptosis

References

Assessing the stability of Velutin in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals working with Velutin. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO). This compound is soluble in DMSO at a concentration of 50 mg/mL (159.09 mM), though sonication may be required to achieve complete dissolution. For optimal stability of the stock solution, it is advisable to store it at -80°C for up to 6 months or at -20°C for up to 1 month. To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.

Q2: I am having trouble dissolving this compound in DMSO. What can I do?

A2: If you are experiencing difficulty dissolving this compound in DMSO, you can try gently heating the solution to 37°C and using an ultrasonic bath to aid dissolution. Ensure that you are using a fresh, anhydrous grade of DMSO, as the presence of water can affect solubility.

Q3: Can I use other organic solvents to dissolve this compound?

A3: While DMSO is the most commonly reported solvent, other polar organic solvents may also be suitable for dissolving this compound, although specific solubility data is limited. Flavonoids, in general, exhibit varying degrees of solubility in solvents such as ethanol, methanol, and acetone. It is recommended to perform small-scale solubility tests to determine the optimal solvent for your specific application. When testing alternative solvents, consider the polarity of the solvent and the potential for degradation.

Q4: How should I store my this compound solutions to ensure stability?

A4: For maximum stability, this compound stock solutions in DMSO should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). It is crucial to protect the solution from light. Aliquoting the stock solution is highly recommended to prevent degradation that can occur with repeated freeze-thaw cycles.

Q5: What are the potential signs of this compound degradation in my solution?

A5: Visual indicators of degradation can include a change in the color of the solution or the appearance of precipitate. However, the absence of these signs does not guarantee stability. The most reliable method to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can detect changes in the concentration of this compound and the appearance of degradation products.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays using this compound.

  • Possible Cause: Degradation of this compound due to improper storage or handling.

    • Solution: Ensure that this compound stock solutions are stored at the recommended temperature (-80°C for long-term, -20°C for short-term) and protected from light. Avoid multiple freeze-thaw cycles by preparing single-use aliquots. Prepare fresh dilutions for your experiments from a stable stock solution.

  • Possible Cause: Incomplete dissolution of this compound.

    • Solution: Confirm that this compound is fully dissolved in the solvent before use. Gentle warming and sonication can aid dissolution in DMSO. Visually inspect the solution for any particulate matter.

  • Possible Cause: Interaction with components of the assay medium.

    • Solution: Investigate potential incompatibilities between the solvent used for the this compound stock (e.g., DMSO) and your experimental system. Run appropriate vehicle controls to account for any effects of the solvent.

Issue 2: Precipitation observed in this compound solution upon storage or dilution.

  • Possible Cause: Exceeding the solubility limit of this compound in the chosen solvent.

    • Solution: Refer to the solubility data for this compound in the specific solvent. If preparing a solution in a solvent other than DMSO, determine the solubility limit through small-scale trials.

  • Possible Cause: Temperature-dependent solubility.

    • Solution: Some compounds are less soluble at lower temperatures. If precipitation occurs upon refrigeration or freezing, try preparing a more dilute stock solution or gently warming the solution before use (ensure warming does not cause degradation).

  • Possible Cause: Solvent evaporation during storage.

    • Solution: Ensure that storage vials are properly sealed to prevent solvent evaporation, which can lead to an increase in the concentration of this compound and subsequent precipitation.

Data Presentation

Table 1: Solubility and Recommended Storage of this compound

SolventSolubilityRecommended Storage TemperatureMaximum Storage Duration
DMSO50 mg/mL (159.09 mM)-20°C1 month
-80°C6 months

Table 2: General Stability of Flavonoids in Different Solvents (for reference)

Solvent ClassExamplesGeneral StabilityConsiderations
Aprotic PolarDMSO, DMFGenerally GoodCan be hygroscopic; ensure anhydrous conditions.
Protic PolarMethanol, EthanolVariableMay participate in degradation reactions (e.g., solvolysis).
NonpolarHexane, TolueneGenerally PoorLimited solubility for most flavonoids.
HalogenatedDichloromethane, ChloroformVariableCan be reactive and may promote degradation.

Note: The stability of this compound in solvents other than DMSO has not been extensively reported. The information in Table 2 is based on the general behavior of flavonoids and should be used as a guideline. It is highly recommended to perform specific stability studies for this compound in any new solvent system.

Experimental Protocols

Protocol: Assessing the Stability of this compound in a Selected Solvent using HPLC

This protocol outlines a method to determine the stability of this compound in a specific solvent over time.

1. Materials:

  • This compound powder
  • HPLC-grade solvent of interest (e.g., DMSO, ethanol, methanol)
  • HPLC system with a UV-Vis or Diode Array Detector (DAD)
  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • Formic acid or phosphoric acid (for mobile phase modification)
  • Volumetric flasks and pipettes
  • Autosampler vials

2. Preparation of this compound Stock Solution: a. Accurately weigh a known amount of this compound powder. b. Dissolve the powder in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL). Use sonication if necessary to ensure complete dissolution.

3. HPLC Method Development (Example Conditions): a. Mobile Phase A: Water with 0.1% formic acid b. Mobile Phase B: Acetonitrile with 0.1% formic acid c. Gradient Elution: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute this compound. A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B. d. Flow Rate: 1.0 mL/min e. Column Temperature: 25°C f. Detection Wavelength: Scan for the maximum absorbance of this compound (typically in the UV range for flavonoids). g. Injection Volume: 10 µL

4. Stability Study Procedure: a. Prepare several aliquots of the this compound stock solution in the test solvent. b. Store the aliquots under different conditions (e.g., room temperature, 4°C, -20°C, protected from light, exposed to light). c. At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove an aliquot from each storage condition. d. Dilute the sample to an appropriate concentration for HPLC analysis. e. Inject the sample into the HPLC system and record the chromatogram.

5. Data Analysis: a. At each time point, calculate the peak area of this compound. b. Compare the peak area at each time point to the initial peak area (time 0) to determine the percentage of this compound remaining. c. Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products. d. Plot the percentage of this compound remaining versus time for each storage condition to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solution aliquot Aliquot into Vials prep_stock->aliquot storage_rt Room Temperature aliquot->storage_rt storage_4c 4°C aliquot->storage_4c storage_neg20c -20°C aliquot->storage_neg20c storage_light Light Exposure aliquot->storage_light sampling Sample at Time Points (0, 24h, 48h, etc.) storage_rt->sampling storage_4c->sampling storage_neg20c->sampling storage_light->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis (% Remaining, Degradation Products) hplc->data_analysis

Caption: Experimental workflow for assessing the stability of this compound.

nfkb_pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Receptor Activation stimuli->receptor ikk IKK Complex Activation receptor->ikk ikb_p IκBα Phosphorylation ikk->ikb_p ikb_deg IκBα Degradation ikb_p->ikb_deg nfkb NF-κB (p50/p65) Release ikb_deg->nfkb Releases nfkb->ikb_deg Inhibited by IκBα nfkb_trans NF-κB Translocation nfkb->nfkb_trans nfkb_nuc NF-κB in Nucleus nfkb_trans->nfkb_nuc This compound This compound This compound->ikk Inhibits dna Binds to DNA nfkb_nuc->dna gene_exp Gene Expression (Inflammatory Genes) dna->gene_exp

Caption: Simplified NF-κB signaling pathway and the inhibitory action of this compound.

Technical Support Center: Preventing Velutin Precipitation in Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Velutin is a naturally occurring flavone found in sources like Korean Mistletoe and açaí fruit, recognized for its potential anti-inflammatory and anti-melanogenic properties.[1][2] As a hydrophobic molecule, researchers frequently encounter challenges with its low aqueous solubility, leading to precipitation in cell culture media. This guide provides detailed troubleshooting strategies and protocols to help researchers maintain this compound in solution for consistent and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating immediately after I add its DMSO stock solution to my culture medium?

This is a common phenomenon known as "antisolvent precipitation."[3] this compound is highly soluble in organic solvents like DMSO but has very low solubility in the aqueous environment of cell culture media.[2] When the concentrated DMSO stock is rapidly diluted into the medium, the this compound molecules are "shocked" by the change in solvent polarity and aggregate together, forming a precipitate because their concentration exceeds the solubility limit in the final aqueous solution.[3]

Q2: My this compound stock solution itself appears cloudy or contains particles. What should I do?

A cloudy stock solution indicates that the this compound has not fully dissolved or has precipitated during storage. To address this, you can:

  • Apply gentle heat: Warm the solution in a 37°C water bath.

  • Use mechanical agitation: Vortexing or brief sonication in an ultrasonic bath can help break up aggregates and facilitate dissolution.

  • Check your solvent: Ensure you are using high-purity, anhydrous (water-free) DMSO, as absorbed water can reduce its ability to dissolve hydrophobic compounds.

Q3: The precipitate only appears after incubating the culture plates for some time. What causes this delayed precipitation?

Delayed precipitation can be caused by several factors related to the complex and dynamic environment of the cell culture incubator:

  • Temperature Shifts: Changes in temperature when moving plates from room temperature to a 37°C incubator can alter solubility.

  • pH Changes: Cellular metabolism can cause the pH of the culture medium to shift over time, which may affect the solubility of pH-sensitive compounds.

  • Interaction with Media Components: this compound may interact with salts, amino acids, or proteins (especially from Fetal Bovine Serum, FBS) in the media, forming insoluble complexes over time. Abundant proteins like albumin are known to bind small molecules, which can sometimes lead to the formation of insoluble complexes.

  • Kinetic vs. Thermodynamic Solubility: The solution may be kinetically soluble (a temporary supersaturated state) upon preparation but will move towards its more stable, and often lower, thermodynamic solubility limit over time, resulting in precipitation.

Q4: What is the best way to prepare and store a this compound stock solution?

Proper preparation and storage are critical. Based on supplier recommendations, a high-concentration stock solution (e.g., 50 mg/mL or 159 mM) can be prepared in high-purity DMSO. To ensure complete dissolution, gentle warming to 37°C and sonication may be necessary. For storage, it is crucial to create small, single-use aliquots to prevent repeated freeze-thaw cycles. Store these aliquots at -20°C for up to one month or at -80°C for up to six months.

Q5: How can I determine the maximum soluble concentration of this compound in my specific culture medium?

You should perform a kinetic solubility test before your main experiment to find the highest concentration of this compound that remains soluble under your specific conditions. A detailed protocol for this is provided in the "Experimental Protocols" section below.

Q6: Can I still use my culture medium if a this compound precipitate is visible?

It is strongly advised not to use media with a visible precipitate. The presence of solid particles means the actual concentration of dissolved this compound is unknown and lower than intended, which will lead to inaccurate and unreliable experimental results. Furthermore, the precipitate itself could have unintended physical or chemical effects on your cells.

Troubleshooting Guides

Guide 1: Immediate Precipitation Upon Dilution

If you observe a precipitate immediately after adding the this compound stock solution to your media, follow this troubleshooting workflow.

G cluster_solutions Troubleshooting Steps start Precipitate Observed Immediately Upon Dilution sol1 1. Lower Final Concentration Test a range of lower concentrations. start->sol1 First Action sol2 2. Optimize Dilution Method - Pre-warm media to 37°C. - Add stock to media while vortexing. - Perform serial dilutions. sol1->sol2 If precipitation persists end_node Clear Solution Achieved sol1->end_node Success sol3 3. Adjust Co-Solvent Increase final DMSO % slightly (e.g., 0.1% to 0.5%). ALWAYS include a vehicle control. sol2->sol3 If still unsuccessful sol2->end_node Success sol3->end_node Success

Caption: Troubleshooting workflow for immediate this compound precipitation.

Guide 2: Time-Dependent Precipitation in the Incubator

If precipitation occurs after a period of incubation, consider these factors related to the stability of the compound in the culture environment.

G center This compound Stability in Culture Media f1 pH Stability (Media Buffering, CO2 Levels) f1->center f2 Temperature (Pre-warming Media, Stable Incubation) f2->center f3 Media Components (Serum Protein Binding, Salt Effects) f3->center f4 Stock Solution Quality (Proper Dissolution & Storage) f4->center

Caption: Key factors influencing the stability of this compound in culture media.

Data Presentation

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 25739-41-7
Chemical Formula C₁₇H₁₄O₆
Molecular Weight 314.29 g/mol
IUPAC Name 5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxychromen-4-one

| Solubility | DMSO: 50 mg/mL (159.09 mM); requires ultrasonic bath | |

Table 2: Example Stock Solution Preparation for this compound (MW: 314.29)

Target Stock Conc. Mass of this compound (for 1 mL stock) Volume of DMSO
10 mM 3.14 mg 1 mL
50 mM 15.71 mg 1 mL

| 100 mM | 31.43 mg | 1 mL |

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution

Materials:

  • This compound powder

  • High-purity, anhydrous DMSO

  • Sterile microcentrifuge tubes or amber vials

  • Vortex mixer

  • Water bath sonicator

  • Water bath at 37°C

Methodology:

  • Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.

  • Weigh: Accurately weigh 31.43 mg of this compound powder and place it into a sterile vial.

  • Add Solvent: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolve: Vortex the solution vigorously. If particles remain, place the vial in a 37°C water bath for 5-10 minutes, followed by brief sonication (10-15 minutes). Visually inspect to ensure the solution is clear and all solid has dissolved.

  • Aliquot: Dispense the stock solution into small, single-use, sterile polypropylene tubes. This is critical to avoid repeated freeze-thaw cycles that can degrade the compound or cause it to precipitate.

  • Store: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Protocol 2: Determining the Maximum Soluble Concentration of this compound (Kinetic Solubility Assay)

Objective: To determine the highest concentration of this compound that remains visually soluble in a specific cell culture medium under experimental conditions.

Materials:

  • Prepared this compound stock solution (e.g., 100 mM in DMSO)

  • Your specific cell culture medium (with serum and other supplements, pre-warmed to 37°C)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Pipettes and sterile tips

  • Incubator (e.g., 37°C, 5% CO₂)

  • Microscope

Methodology:

  • Prepare Dilutions: Create a series of dilutions of this compound in your pre-warmed culture medium. It is often best to perform a 2-fold serial dilution.

    • Example for a 100 µM top concentration: Add 1 µL of a 100 mM this compound stock to 999 µL of pre-warmed medium. Mix well by gentle vortexing. This is your 100 µM solution.

    • Transfer 500 µL of the 100 µM solution to a new tube containing 500 µL of pre-warmed medium to make a 50 µM solution.

    • Repeat this process to create a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µM, etc.).

  • Prepare Controls: Prepare a "no drug" control containing only the medium and a "vehicle control" containing the medium plus the highest concentration of DMSO used in your dilutions (e.g., 0.1%).

  • Incubate: Incubate the prepared dilutions and controls under the same conditions as your planned experiment (e.g., 37°C, 5% CO₂) for a duration equivalent to your experiment's longest time point (e.g., 24, 48, or 72 hours).

  • Observe: Visually inspect each tube or well for signs of precipitation (cloudiness, crystals, or sediment) at several time points (e.g., immediately after preparation, 1 hour, 4 hours, 24 hours, etc.).

  • Microscopic Examination: For a more sensitive assessment, place a small drop from each concentration onto a microscope slide and look for micro-precipitates.

  • Determine Solubility Limit: The highest concentration that remains clear and free of any visible precipitate throughout the entire incubation period is the maximum kinetic solubility for your specific experimental conditions. Use concentrations at or below this limit for your experiments.

References

Troubleshooting inconsistent results in Velutin experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Velutin. The information is designed to help address common issues and inconsistencies that may arise during in-vitro experiments.

Frequently Asked Questions (FAQs)

General Compound Handling

Question: How should I prepare and store this compound stock solutions to ensure stability?

Answer: this compound is a flavonoid and, like many similar compounds, requires careful handling to maintain its integrity.

  • Solubility: this compound is soluble in DMSO. For a 50 mg/mL stock, ultrasonic treatment may be necessary to fully dissolve the compound[1].

  • Storage: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles. Stock solutions should be stored at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months)[1].

  • Light Sensitivity: Flavonoids can be light-sensitive. Protect stock solutions and experimental plates from light to prevent photodegradation.

Troubleshooting Inconsistent IC50 Values

Question: My IC50 values for this compound are inconsistent between experiments. What are the common causes?

Answer: Variability in IC50 values is a frequent issue in cell-based assays and can be attributed to several factors. A systematic approach is crucial for identifying the source of the inconsistency[2][3].

Key Factors Influencing IC50 Values:

  • Cell-Related Issues:

    • Passage Number: Use cells within a consistent, low passage number range (e.g., <20 passages from the original stock)[2]. High-passage cells can undergo genetic drift, altering their response to treatment.

    • Cell Density: The initial number of cells seeded can significantly impact results. Ensure a consistent seeding density that promotes logarithmic growth throughout the experiment.

    • Cell Line Authentication: Verify your cell line's identity using methods like Short Tandem Repeat (STR) profiling to rule out cross-contamination.

  • Assay Conditions:

    • Incubation Time: The duration of this compound exposure can affect the IC50 value. Standardize the incubation time across all experiments.

    • Serum Concentration: Batch-to-batch variation and concentration of serum (e.g., FBS) can alter cell growth and compound activity. Use a consistent source and concentration.

    • Compound Stability: Ensure fresh dilutions of this compound are prepared for each experiment from a properly stored stock solution to avoid degradation.

  • Plate and Pipetting Effects:

    • Edge Effects: Wells on the perimeter of multi-well plates are prone to evaporation. To mitigate this, avoid using the outer wells for critical measurements or fill them with sterile PBS or media to create a moisture barrier.

    • Pipetting Accuracy: Ensure pipettes are calibrated and use consistent techniques to minimize volume errors during cell seeding and compound dilution.

Below is a troubleshooting workflow to diagnose the source of IC50 variability.

G cluster_0 Compound Issues cluster_1 Cell Culture Issues cluster_2 Assay Protocol Issues A Inconsistent IC50 Results B Review Compound Handling A->B C Check Cell Culture Practices A->C D Evaluate Assay Protocol A->D F Fresh Aliquots Used? B->F Yes B->F No I Low & Consistent Passage? C->I Yes C->I No M Consistent Incubation Time? D->M Yes D->M No E Consistent Results G Proper Storage (-80°C)? F->G Yes F->G No H Protected from Light? G->H Yes G->H No H->C J Mycoplasma Tested? I->J Yes I->J No K Consistent Seeding Density? J->K Yes J->K No L STR Profiled? K->L Yes K->L No L->D N Edge Effects Mitigated? M->N Yes M->N No O Consistent Serum Batch? N->O Yes N->O No O->E

Caption: Troubleshooting workflow for inconsistent IC50 values.
Hypothetical Data on IC50 Variability

The following table illustrates how different experimental parameters can influence the apparent IC50 of this compound in a hypothetical RAW 264.7 cell-based assay measuring TNF-α production.

Experiment IDCell PassageSeeding Density (cells/well)Serum BatchThis compound IC50 (µM)Notes
VEL-01550,000A4.5 ± 0.3Baseline experiment.
VEL-022550,000A11.2 ± 1.5High passage number may reduce sensitivity.
VEL-035100,000A8.9 ± 0.9Higher cell density requires more compound.
VEL-04550,000B7.1 ± 0.6Different serum batch can alter cell response.
VEL-05550,000A4.8 ± 0.4Repeat of baseline conditions shows reproducibility.
Mechanism of Action & Pathway Analysis

Question: My results measuring downstream target engagement don't align with my cell viability data. Why might this be?

Answer: This discrepancy can occur if the primary mechanism of action is not directly cytotoxic or if compensatory signaling pathways are activated. This compound is known to be a potent anti-inflammatory agent that works by inhibiting the NF-κB and MAPK signaling pathways (specifically p38 and JNK phosphorylation) to reduce the production of pro-inflammatory cytokines like TNF-α and IL-6.

  • Primary Effect vs. Cytotoxicity: this compound's primary effect is immunomodulatory, not necessarily cytotoxic. You may observe strong inhibition of TNF-α at concentrations that do not impact cell viability.

  • Time-Course Mismatch: Inhibition of signaling pathways (e.g., p38 phosphorylation) can occur rapidly (minutes to hours), while effects on cell viability or proliferation may only be apparent after longer incubation periods (24-72 hours).

  • Compensatory Pathways: Cells may activate other survival pathways in response to the inhibition of the MAPK or NF-κB pathways, thus maintaining viability despite target engagement.

Below is a diagram of this compound's known signaling pathway.

G cluster_0 MAPK Pathway cluster_1 NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 JNK JNK TLR4->JNK IκB IκBα TLR4->IκB This compound This compound This compound->p38 Inhibition This compound->JNK Inhibition This compound->IκB Inhibition p38_P p-p38 p38->p38_P JNK_P p-JNK JNK->JNK_P Cytokines TNF-α, IL-6 Production p38_P->Cytokines Upregulation JNK_P->Cytokines Upregulation NFkB NF-κB NFkB_active Active NF-κB (Nuclear Translocation) IκB->NFkB_active Degradation leads to NFkB_active->Cytokines Upregulation

Caption: this compound inhibits LPS-induced production of TNF-α and IL-6.

Experimental Protocols

Protocol: Western Blot for Phospho-p38 MAPK

This protocol provides a method to assess this compound's inhibitory effect on the phosphorylation of p38 MAPK in RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS).

1. Cell Culture and Treatment: a. Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight. b. The next day, pre-treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) or a vehicle control (DMSO) for 2 hours. c. Stimulate the cells with LPS (1 µg/mL) for 30 minutes to induce p38 phosphorylation.

2. Cell Lysis: a. Aspirate the media and wash the cells once with ice-cold PBS. b. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 20 minutes, vortexing briefly every 5 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.

3. SDS-PAGE and Western Blotting: a. Normalize protein samples to a final concentration of 2 µg/µL with lysis buffer and Laemmli sample buffer. b. Denature samples by heating at 95°C for 5 minutes. c. Load 20 µg of protein per lane onto a 10% SDS-PAGE gel. d. Run the gel until the dye front reaches the bottom. e. Transfer the proteins to a PVDF membrane. f. Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. g. Incubate the membrane with a primary antibody against phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C with gentle agitation. h. The next day, wash the membrane 3 times with TBST for 10 minutes each. i. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. j. Wash the membrane 3 times with TBST for 10 minutes each. k. Apply an ECL substrate and visualize the bands using a chemiluminescence imager. l. For a loading control, strip the membrane and re-probe with an antibody for total p38 MAPK or a housekeeping protein like β-actin.

References

Technical Support Center: Investigating Potential Off-Target Effects of Velutin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Velutin in cellular assays. This compound is a flavonoid known to modulate signaling pathways, including NF-κB and MAPK.[1][2] As flavonoids can exhibit promiscuous inhibitory activity against a range of protein kinases, it is crucial to characterize the specificity of this compound to ensure accurate interpretation of experimental results.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of this compound?

A1: this compound is a flavonoid compound that has been reported to possess several biological activities, including anti-inflammatory, antioxidant, and anti-melanogenic effects.[1] It has been shown to modulate key signaling pathways such as NF-κB and Mitogen-Activated Protein Kinase (MAPK).

Q2: What are potential off-target effects of this compound in cellular assays?

A2: As a flavonoid, this compound has the potential to interact with multiple cellular targets beyond its intended ones. Flavonoids are known to bind to the ATP-binding pocket of various kinases, which can lead to non-specific inhibition of signaling pathways involved in cell proliferation, survival, and inflammation, such as the PI3K/Akt pathway. Therefore, unexpected phenotypic changes or signaling alterations in cellular assays could be due to these off-target interactions.

Q3: How can I determine if the observed cellular phenotype is a result of an off-target effect of this compound?

A3: To determine if an observed phenotype is due to an off-target effect, a multi-pronged approach is recommended. This includes performing dose-response curve analysis to correlate the phenotype with the on-target activity, using a structurally unrelated inhibitor for the same target to see if it recapitulates the phenotype, and testing this compound in a cell line that does not express the intended target. Additionally, performing a kinase profile screen can identify other kinases that this compound may be inhibiting.

Q4: What are the first steps to take when troubleshooting inconsistent results with this compound?

A4: When encountering inconsistent results, it is important to first verify the basics of your cell-based assay. This includes checking for cell health and viability, ensuring the proper concentration and solubility of this compound, and ruling out any issues with the assay reagents or instrumentation. It is also crucial to include proper positive and negative controls in your experiments to ensure the assay is performing as expected.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected or inconsistent phenotypic results Off-target pathway activation by this compound.1. Perform a Dose-Response Analysis: Compare the EC50 of the phenotype with the IC50 of the intended target. A significant discrepancy may suggest an off-target effect. 2. Use a Structurally Unrelated Inhibitor: If a different inhibitor for the same target produces the same phenotype, it strengthens the evidence for an on-target effect. 3. Kinase Profiling: Screen this compound against a panel of kinases to identify potential off-target interactions.
High background signal in a reporter assay Direct effect of this compound on the reporter enzyme (e.g., luciferase).1. Counter-screen with a control vector: Use a reporter vector with a constitutive promoter to see if this compound affects the reporter directly. 2. Switch reporter systems: If a direct effect is suspected, consider using a different reporter gene (e.g., fluorescent protein instead of luciferase).
Observed cytotoxicity at effective concentrations Off-target effects leading to cellular toxicity.1. Determine the Therapeutic Window: Establish the concentration range where this compound shows on-target activity without significant cytotoxicity using an MTT or similar cell viability assay. 2. CETSA: Perform a Cellular Thermal Shift Assay to confirm target engagement at non-toxic concentrations.
No observed effect of this compound Poor compound solubility or stability, or insensitive cell line.1. Verify Solubility and Stability: Ensure this compound is fully dissolved and has not precipitated out of solution. Prepare fresh stock solutions. 2. Confirm Target Expression: Verify that your cell line expresses the intended target of this compound at sufficient levels. 3. Optimize Concentration: Perform a wide dose-response experiment to ensure you are testing an effective concentration range.

Data Presentation

Table 1: Hypothetical Kinase Profiling Data for this compound

This table illustrates how data from a kinase profiling assay for this compound might be presented. It shows the intended target and several potential off-target kinases with their corresponding IC50 values.

KinaseFamilyThis compound IC50 (µM)
Target Kinase X MAPK 0.5
Off-Target Kinase API3K2.5
Off-Target Kinase BSrc Family5.8
Off-Target Kinase CPKC10.2
Off-Target Kinase DJAK> 50

Table 2: Cellular Thermal Shift Assay (CETSA) Data for this compound

This table presents example data from a CETSA experiment, showing the change in melting temperature (ΔTm) of the target protein in the presence of this compound, indicating target engagement.

Target ProteinTreatmentMelting Temperature (Tm) (°C)ΔTm (°C)
Target Kinase X Vehicle (DMSO)52.3-
Target Kinase X This compound (10 µM)56.8+4.5
Off-Target Kinase AVehicle (DMSO)58.1-
Off-Target Kinase AThis compound (10 µM)59.2+1.1
Loading Control (GAPDH)Vehicle (DMSO)65.4-
Loading Control (GAPDH)This compound (10 µM)65.5+0.1

Experimental Protocols

In Vitro Kinase Profiling Assay

This protocol is for determining the inhibitory activity of this compound against a panel of protein kinases.

Materials:

  • Recombinant human kinases

  • This compound stock solution (in DMSO)

  • Kinase-specific peptide substrates

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should be kept below 1%.

  • Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

  • Add 2.5 µL of the kinase/substrate mixture to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for each kinase.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and detect kinase activity using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 values.

Cellular Thermal Shift Assay (CETSA)

This protocol is to confirm the direct binding of this compound to its target protein in a cellular context.

Materials:

  • Cultured cells expressing the target protein

  • This compound stock solution (in DMSO)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies for Western blotting (primary antibody against the target protein and a loading control, and a secondary HRP-conjugated antibody)

Procedure:

  • Treat cultured cells with this compound at the desired concentration or with a vehicle control (DMSO) for 1-2 hours at 37°C.

  • Harvest the cells and wash them with ice-cold PBS.

  • Resuspend the cell pellet in PBS and aliquot into PCR tubes.

  • Heat the cell suspensions at a range of temperatures (e.g., 40°C to 64°C) for 3 minutes in a thermocycler. Include an unheated control.

  • Lyse the cells by freeze-thaw cycles.

  • Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Collect the supernatant (soluble protein fraction).

  • Determine the protein concentration of each sample.

  • Analyze the samples by Western blotting using an antibody against the target protein.

  • Quantify the band intensities and normalize them to the unheated control. Plot the normalized intensity versus temperature to generate melt curves and determine the melting temperature (Tm).

Western Blot Analysis of Signaling Pathways

This protocol is for assessing the effect of this compound on the phosphorylation status of key proteins in the MAPK and NF-κB signaling pathways.

Materials:

  • Cultured cells

  • This compound stock solution (in DMSO)

  • Stimulant (e.g., LPS for NF-κB, EGF for MAPK)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-p65, p65, p-ERK, ERK)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Seed cells and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with the appropriate agonist for a specified time (e.g., 30 minutes for phosphorylation events).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate 20-40 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL substrate and an imaging system.

  • Perform densitometry to quantify the changes in protein phosphorylation.

Visualizations

G cluster_0 This compound's Intended and Potential Off-Target Pathways cluster_1 Intended Target Pathway (MAPK) cluster_2 Potential Off-Target Pathway (PI3K/Akt) cluster_3 Potential Off-Target Pathway (NF-kB) This compound This compound Target Kinase X Target Kinase X This compound->Target Kinase X Inhibition (On-Target) PI3K PI3K This compound->PI3K Potential Inhibition (Off-Target) IKK IKK This compound->IKK Potential Inhibition (Off-Target) Upstream Activator Upstream Activator Upstream Activator->Target Kinase X Downstream Effector 1 Downstream Effector 1 Target Kinase X->Downstream Effector 1 Cellular Response 1 Cellular Response 1 Downstream Effector 1->Cellular Response 1 Growth Factor Growth Factor Growth Factor->PI3K Akt Akt PI3K->Akt Downstream Effector 2 Downstream Effector 2 Akt->Downstream Effector 2 Cellular Response 2 Cellular Response 2 Downstream Effector 2->Cellular Response 2 Inflammatory Signal Inflammatory Signal Inflammatory Signal->IKK p65 p65 IKK->p65 Gene Transcription Gene Transcription p65->Gene Transcription Cellular Response 3 Cellular Response 3 Gene Transcription->Cellular Response 3

Caption: Hypothetical signaling pathways showing this compound's intended target and potential off-targets.

G cluster_workflow In Vitro Kinase Profiling Workflow A 1. Prepare this compound serial dilutions B 2. Add this compound/vehicle to 384-well plate A->B C 3. Add kinase/substrate mixture B->C D 4. Add ATP to initiate reaction C->D E 5. Incubate at 30°C for 1 hour D->E F 6. Stop reaction and detect ADP E->F G 7. Measure luminescence F->G H 8. Calculate % inhibition and IC50 G->H

Caption: Experimental workflow for an in vitro kinase profiling assay.

G Start Inconsistent/Unexpected Cellular Assay Results Q1 Are basic assay controls (positive, negative, vehicle) working correctly? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the this compound concentration non-toxic? A1_Yes->Q2 Fix_Assay Troubleshoot basic assay parameters (reagents, cells, instrumentation). A1_No->Fix_Assay A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Does a structurally unrelated inhibitor for the same target reproduce the phenotype? A2_Yes->Q3 Toxicity_Test Perform cell viability assay (e.g., MTT) to determine cytotoxic range. A2_No->Toxicity_Test A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No On_Target Phenotype is likely ON-TARGET. A3_Yes->On_Target Off_Target_Investigation Investigate potential OFF-TARGET effects. A3_No->Off_Target_Investigation Kinase_Screen Perform kinase profiling screen. Off_Target_Investigation->Kinase_Screen CETSA Confirm target engagement with CETSA. Off_Target_Investigation->CETSA

Caption: Troubleshooting decision tree for diagnosing off-target effects.

References

Technical Support Center: Enhancing the Bioavailability of Velutin for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Velutin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern for in vivo studies?

This compound is a flavonoid, a class of natural compounds known for their various biological activities, including potent anti-inflammatory properties. However, like many flavonoids, this compound exhibits poor water solubility, which significantly limits its absorption in the gastrointestinal tract after oral administration. This leads to low bioavailability, meaning that only a small fraction of the administered dose reaches the systemic circulation to exert its therapeutic effects. Enhancing its bioavailability is therefore crucial for obtaining reliable and reproducible results in in vivo studies and for its potential development as a therapeutic agent.

Q2: What are the primary signaling pathways modulated by this compound?

This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways. It is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1] Specifically, it can block the degradation of the inhibitor of NF-κB (IκB) and inhibit the phosphorylation of p38 and JNK, which are critical components of the MAPK pathway.[1]

Q3: What are the most promising strategies to enhance the oral bioavailability of this compound?

Several formulation strategies can be employed to overcome the poor solubility and low bioavailability of this compound. The most common and effective approaches for flavonoids include:

  • Nanostructured Lipid Carriers (NLCs): Encapsulating this compound in these lipid-based nanoparticles can improve its solubility, protect it from degradation in the gut, and enhance its absorption.

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly increase its dissolution rate and, consequently, its absorption.

  • Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins can enhance the aqueous solubility of this compound, thereby improving its bioavailability.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or variable plasma concentrations of this compound after oral administration. Poor aqueous solubility and low dissolution rate of pure this compound.1. Formulation Enhancement: Prepare this compound as a nanostructured lipid carrier (NLC), solid dispersion, or cyclodextrin complex to improve solubility and dissolution. 2. Vehicle Optimization: For preclinical studies, ensure the vehicle used for administration (e.g., a suspension) is optimized for stability and homogeneity. Sonication before administration can be beneficial.
Inconsistent results in in vivo efficacy studies. Insufficient and variable bioavailability of this compound leading to inconsistent target engagement.1. Confirm Bioavailability: Conduct a pilot pharmacokinetic study with your chosen formulation to confirm that it provides adequate and consistent plasma exposure. 2. Dose Adjustment: Based on pharmacokinetic data, adjust the dose to achieve the desired therapeutic concentration.
Difficulty in preparing a stable oral formulation. Physicochemical properties of this compound and excipients.1. Excipient Screening: Screen different polymers for solid dispersions or types of cyclodextrins to find the most compatible and effective one for this compound. 2. Process Optimization: Optimize the preparation parameters for your chosen formulation (e.g., solvent evaporation rate for solid dispersions, temperature for NLCs).
This compound degradation during formulation or storage. Sensitivity to light, heat, or pH.1. Protect from Light and Heat: Store this compound and its formulations in a cool, dark place. 2. pH Control: Evaluate the pH stability of this compound and use buffers in your formulations if necessary.

Experimental Protocols

Preparation of this compound-Loaded Nanostructured Lipid Carriers (NLCs) for Oral Administration

This protocol is adapted from a method for preparing quercetin-loaded solid lipid nanoparticles.[2]

Materials:

  • This compound

  • Solid lipid (e.g., Glyceryl monostearate - GMS)

  • Liquid lipid (e.g., Oleic acid)

  • Surfactant (e.g., Tween 80)

  • C-surfactant (e.g., Span 80)

  • Phosphate buffered saline (PBS), pH 7.4

  • High-speed homogenizer

  • Probe sonicator

Methodology:

  • Lipid Phase Preparation: Melt the solid lipid (GMS) at a temperature approximately 5-10°C above its melting point. Add the liquid lipid (oleic acid) and this compound to the molten solid lipid and mix until a clear lipid phase is obtained.

  • Aqueous Phase Preparation: Dissolve the surfactant (Tween 80) and co-surfactant (Span 80) in PBS (pH 7.4) and heat to the same temperature as the lipid phase.

  • Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring using a high-speed homogenizer at a specified RPM (e.g., 10,000 rpm) for a defined period (e.g., 15 minutes) to form a coarse oil-in-water emulsion.

  • Homogenization: Subject the coarse emulsion to further size reduction using a probe sonicator for a specific duration (e.g., 10 minutes) to form the NLCs.

  • Cooling and Solidification: Allow the nanoemulsion to cool down to room temperature to allow the lipid to recrystallize and form the NLCs.

  • Characterization: Characterize the prepared NLCs for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.

Preparation of this compound Solid Dispersion by Solvent Evaporation Method

This protocol is based on a general method for preparing flavonoid solid dispersions.[3]

Materials:

  • This compound

  • Hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 - PVP K30, Poloxamer 188)

  • Organic solvent (e.g., Ethanol, Methanol)

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Dissolution: Dissolve both this compound and the hydrophilic polymer in a suitable organic solvent in a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w of this compound to polymer).

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying: Dry the resulting solid mass in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the prepared solid dispersion for its amorphous or crystalline nature using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD), and determine the in vitro dissolution rate.

Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method

This protocol is adapted from a method for preparing apigenin-cyclodextrin complexes.[4]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Water-ethanol mixture

  • Mortar and pestle

  • Vacuum oven

Methodology:

  • Mixing: Place the this compound and HP-β-CD in a mortar in a specific molar ratio (e.g., 1:1).

  • Kneading: Add a small amount of a water-ethanol mixture to the powder and knead the mixture thoroughly for a defined period (e.g., 45-60 minutes) to form a paste.

  • Drying: Dry the resulting paste in a vacuum oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.

  • Pulverization: Pulverize the dried complex in the mortar and pass it through a sieve.

  • Characterization: Characterize the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), DSC, and XRD. Evaluate the enhancement in aqueous solubility.

In Vivo Pharmacokinetic Study Design

Objective: To evaluate the oral bioavailability of different this compound formulations compared to unformulated this compound.

Animal Model: Male Sprague-Dawley or Wistar rats (200-250 g).

Study Groups (n=6 per group):

  • Control Group: Oral administration of a suspension of pure this compound (e.g., in 0.5% carboxymethylcellulose).

  • NLC Group: Oral administration of this compound-loaded NLCs.

  • Solid Dispersion Group: Oral administration of this compound solid dispersion.

  • Cyclodextrin Complex Group: Oral administration of this compound-cyclodextrin inclusion complex.

  • Intravenous Group: Intravenous administration of a solution of this compound (for absolute bioavailability calculation).

Dosage: A dose of 50 mg/kg of this compound can be used as a starting point, based on studies with other flavonoids like quercetin.

Procedure:

  • Fast the rats overnight before dosing, with free access to water.

  • Administer the respective formulations orally via gavage.

  • Collect blood samples (approximately 0.25 mL) from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

Bioanalytical Method:

Quantify the concentration of this compound in plasma samples using a validated HPLC-UV or HPLC-MS/MS method. The HPLC-MS/MS method developed for luteolin can be adapted for this compound.

Pharmacokinetic Analysis:

Calculate the following pharmacokinetic parameters using non-compartmental analysis:

  • Maximum plasma concentration (Cmax)

  • Time to reach maximum plasma concentration (Tmax)

  • Area under the plasma concentration-time curve (AUC)

  • Half-life (t1/2)

  • Clearance (CL)

  • Volume of distribution (Vd)

The relative bioavailability (Frel) of the enhanced formulations can be calculated as:

Frel (%) = (AUCoral, formulation / AUCoral, control) × 100

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats Following a Single Oral Dose of 50 mg/kg.

FormulationCmax (ng/mL)Tmax (h)AUC0-24h (ng·h/mL)Relative Bioavailability (%)
This compound Suspension 150 ± 352.0 ± 0.5980 ± 210100
This compound-NLCs 750 ± 1201.5 ± 0.34800 ± 650490
This compound-Solid Dispersion 620 ± 951.0 ± 0.23900 ± 520398
This compound-HP-β-CD Complex 550 ± 801.2 ± 0.43500 ± 480357

Note: The data in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Table 2: Comparative Bioavailability Enhancement of Apigenin through Different Formulations in Rats.

FormulationDose (mg/kg)Fold Increase in AUC vs. Pure DrugReference
Apigenin-Carbon Nanopowder Solid Dispersion Not specified1.83
Apigenin-Mesoporous Silica Solid Dispersion 608.32
Apigenin-HP-β-CD Inclusion Complex Not specified6.45

Mandatory Visualizations

G cluster_pathway This compound's Anti-Inflammatory Signaling Pathway This compound This compound IKK IKK This compound->IKK Inhibits p38_JNK p38/JNK (MAPK) This compound->p38_JNK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates p38_JNK->NFkB Activates Inflammatory_Genes Pro-inflammatory Gene Expression Cytokines TNF-α, IL-6 Inflammatory_Genes->Cytokines Nucleus->Inflammatory_Genes Induces Transcription

Caption: this compound inhibits NF-κB and MAPK signaling pathways.

G cluster_workflow In Vivo Pharmacokinetic Study Workflow Start Start: Fasted Rats Dosing Oral Administration (gavage) Start->Dosing Group1 Group 1: This compound Suspension Dosing->Group1 Group2 Group 2: This compound-NLCs Dosing->Group2 Group3 Group 3: This compound-Solid Dispersion Dosing->Group3 Group4 Group 4: This compound-CD Complex Dosing->Group4 Blood_Sampling Serial Blood Sampling (0-24h) Group1->Blood_Sampling Group2->Blood_Sampling Group3->Blood_Sampling Group4->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Analysis HPLC-UV or HPLC-MS/MS Analysis Plasma_Separation->Analysis PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis End End: Bioavailability Assessment PK_Analysis->End

Caption: Workflow for in vivo pharmacokinetic study of this compound.

References

Proper storage and handling of Velutin powder

Author: BenchChem Technical Support Team. Date: November 2025

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This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage, handling, and use of Velutin powder in experimental settings.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is a natural flavonoid compound found in various plants.[1][2][3] It is a yellow, powdered substance studied for its potential anti-inflammatory, antioxidant, and antimicrobial properties.[1][2] In research, it is often used to investigate cellular signaling pathways, particularly its role in inhibiting the NF-κB pathway.

2. How should I store this compound powder?

For long-term stability, this compound powder should be stored at -20°C for up to three years. Ensure the container is well-sealed and stored in a dry place, protected from light.

3. What is the recommended way to handle this compound powder?

As with any chemical powder, it is important to handle this compound in a designated work area, preferably within a fume hood, to avoid inhalation of dust. Use personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves. To prevent electrostatic charges, non-sparking tools should be used.

4. How do I prepare a stock solution of this compound?

This compound is soluble in DMSO (Dimethyl sulfoxide) at a concentration of up to 50 mg/mL. To aid dissolution, ultrasonic treatment and warming the solution to 37°C may be necessary. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

5. What is the stability of this compound in a stock solution?

When dissolved in a solvent, this compound stock solutions are stable for up to one year when stored at -80°C. For shorter-term storage, solutions can be kept at -20°C for up to one month.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results 1. Degradation of this compound powder or stock solution.2. Improper dissolution of the powder.3. Variation in experimental conditions.1. Ensure proper storage conditions are met. Prepare fresh stock solutions if degradation is suspected.2. Confirm complete dissolution of the powder, using sonication if necessary.3. Review and standardize all experimental steps.
Precipitation of this compound in cell culture media 1. The final concentration of DMSO is too high.2. The concentration of this compound exceeds its solubility in the media.1. Ensure the final concentration of DMSO in the cell culture media is low (typically <0.5%) to avoid solvent toxicity and precipitation.2. Perform a solubility test to determine the maximum soluble concentration of this compound in your specific media.
Low or no observed bioactivity 1. Inactive compound due to improper storage.2. Incorrect dosage or concentration used.3. Issues with the experimental assay itself.1. Verify the storage history of the powder and solutions. Use a fresh batch if necessary.2. Conduct a dose-response experiment to determine the optimal concentration.3. Include positive and negative controls to validate the assay's performance.
Difficulty weighing the powder accurately 1. Static electricity causing the powder to adhere to surfaces.2. Air drafts affecting the balance.1. Use an anti-static gun or weigh the powder on an anti-static weigh boat.2. Use a draft shield on the analytical balance.

Quantitative Data Summary

Property Value Source
Molecular Weight 314.29 g/mol
Appearance Yellow powder
Solubility in DMSO Up to 50 mg/mL
Powder Storage (Long-term) -20°C for up to 3 years
Solution Storage (in DMSO) -80°C for up to 1 year
Solution Storage (in DMSO) -20°C for up to 1 month

Experimental Protocols

Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This protocol is a standard method to assess the anti-inflammatory potential of this compound.

  • Cell Culture:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in cell culture media to achieve final concentrations for testing (e.g., 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration is below 0.5%.

    • Remove the old media from the cells and add the media containing the different concentrations of this compound.

    • Incubate for 1 hour.

  • Inflammatory Stimulation:

    • Add Lipopolysaccharide (LPS) to each well (except the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response.

    • Incubate the plate for 24 hours.

  • Nitric Oxide Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

Visualizations

This compound Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Induces This compound This compound This compound->IKK Inhibits

Caption: this compound's inhibition of the NF-κB signaling pathway.

Experimental Workflow start Start seed_cells Seed RAW 264.7 cells in 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 prepare_this compound Prepare this compound dilutions incubate1->prepare_this compound treat_cells Treat cells with this compound prepare_this compound->treat_cells incubate2 Incubate for 1 hour treat_cells->incubate2 add_lps Stimulate with LPS (1 µg/mL) incubate2->add_lps incubate3 Incubate for 24 hours add_lps->incubate3 collect_supernatant Collect supernatant incubate3->collect_supernatant griess_assay Perform Griess Assay collect_supernatant->griess_assay measure_absorbance Measure absorbance at 540 nm griess_assay->measure_absorbance analyze Analyze data measure_absorbance->analyze end End analyze->end

Caption: Workflow for assessing this compound's anti-inflammatory activity.

Troubleshooting Flowchart start Inconsistent or Unexpected Results check_reagents Are this compound powder and stock solution stored correctly? start->check_reagents prepare_fresh Prepare fresh stock solution. Repeat experiment. check_reagents->prepare_fresh No check_protocol Was the experimental protocol followed exactly? check_reagents->check_protocol Yes prepare_fresh->check_protocol review_steps Review each step for deviations. Standardize protocol. check_protocol->review_steps No check_controls Did positive and negative controls work as expected? check_protocol->check_controls Yes review_steps->check_controls troubleshoot_assay Troubleshoot the assay itself. Check other reagents and equipment. check_controls->troubleshoot_assay No success Problem Resolved check_controls->success Yes

Caption: A logical guide for troubleshooting experimental issues.

References

Quality control measures for ensuring Velutin purity

Author: BenchChem Technical Support Team. Date: November 2025

Velutin Purity Technical Support Center

This technical support guide provides researchers, scientists, and drug development professionals with essential information for ensuring the purity of this compound (4′,5-Dihydroxy-3′,7-dimethoxyflavone), a flavone with potential anti-inflammatory, antioxidant, and anti-melanogenic properties.[1][2][3] This center includes frequently asked questions, troubleshooting guides for common analytical issues, and detailed experimental protocols for primary quality control assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

A1: this compound, also known as 4′,5-Dihydroxy-3′,7-dimethoxyflavone, is a natural flavonoid compound.[1] Its key properties are summarized below.

PropertyValueReference
CAS Number 25739-41-7[1]
Molecular Formula C₁₇H₁₄O₆
Molar Mass 314.29 g/mol
Appearance Yellow to orange solid (typical for flavonoids)
Solubility Soluble in DMSO (e.g., 50 mg/mL), methanol, and ethanol. Poorly soluble in water.

Q2: How should this compound samples be stored to maintain purity and stability?

A2: For long-term stability, this compound powder should be stored at -20°C. Stock solutions, typically prepared in DMSO, should be stored in aliquots to avoid repeated freeze-thaw cycles. For storage up to one month, -20°C is adequate; for up to six months, storage at -80°C is recommended.

Q3: What are the primary analytical methods for assessing this compound purity?

A3: The most common and reliable methods for assessing the purity of flavonoids like this compound are High-Performance Liquid Chromatography (HPLC) coupled with a UV detector, and Liquid Chromatography-Mass Spectrometry (LC-MS). Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation and purity assessment.

Q4: What is a typical acceptance criterion for this compound purity for research purposes?

A4: For most research applications, a purity of ≥98% as determined by HPLC is considered high quality. The Certificate of Analysis (CoA) provided by the supplier should be consulted for batch-specific purity data.

Experimental Workflows & Logic

A systematic approach is crucial for the quality control of this compound. The general workflow involves preliminary checks, primary purity analysis, and structural confirmation.

G General Quality Control Workflow for this compound cluster_0 Step 1: Initial Assessment cluster_1 Step 2: Purity Determination cluster_2 Step 3: Data Analysis & Decision A Sample Receipt & Visual Inspection B Review Certificate of Analysis (CoA) A->B Check Lot No. C Prepare Sample (Dissolve in DMSO/MeOH) D HPLC-UV Analysis (Primary Purity Assay) C->D E LC-MS Analysis (Confirm Mass & Impurities) C->E F Purity ≥ 98%? D->F E->F G PASS: Release for Experimental Use F->G Yes H FAIL: Investigate Impurities F->H No I Structural Confirmation (NMR, if required) G->I Optional

General Quality Control Workflow for this compound

Troubleshooting Guides

This section addresses common problems encountered during the HPLC analysis of this compound.

Q5: My HPLC chromatogram shows a drifting baseline. What are the possible causes?

A5: A drifting baseline can be caused by several factors.

  • Column Temperature Fluctuation: Ensure a stable column temperature by using a column oven.

  • Mobile Phase Inconsistency: The mobile phase may not be homogenous. Prepare fresh mobile phase and ensure all components are fully mixed and degassed.

  • Column Bleed/Contamination: The column may be contaminated or the stationary phase may be degrading. Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, the column may need replacement.

  • Detector Cell Contamination: The flow cell in the detector may be dirty. Flush the system thoroughly to clean the cell.

Q6: I am seeing unexpected peaks or "ghost peaks" in my chromatogram. How can I resolve this?

A6: Ghost peaks are typically caused by contamination or issues from a previous injection.

  • Sample Carryover: Contaminants from a previous, more concentrated sample may be eluting. Increase the needle wash step and run blank injections (mobile phase only) between samples to flush the injector.

  • Mobile Phase Contamination: Impurities in the solvents (especially water) or additives can accumulate on the column and elute as peaks, particularly during gradient runs. Use high-purity, HPLC-grade solvents and freshly prepared mobile phase.

  • Late Elution: A peak from a previous injection may be eluting very late. Extend the run time of a blank injection to see if any peaks appear. If so, modify the gradient to ensure all compounds elute within the run time.

Q7: The this compound peak is showing significant tailing. What should I do?

A7: Peak tailing is often due to unwanted secondary interactions between the analyte and the stationary phase.

  • Active Silanol Groups: Residual silanol groups on the silica-based C18 column can interact with the hydroxyl groups on this compound. Adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can suppress this interaction.

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.

  • Column Degradation: The column may be old or damaged. A void at the column inlet can cause tailing. Replacing the column or using a guard column can resolve this.

The following flowchart provides a logical approach to diagnosing unknown peaks in an HPLC chromatogram.

G Troubleshooting Unknown Peaks in HPLC Analysis A Unknown Peak(s) Observed in Chromatogram B Inject Blank (Mobile Phase Only) A->B C Is the Peak Present in the Blank? B->C D Source is Contamination (Mobile Phase, System, Vials) C->D Yes E Source is Sample-Related (Impurity, Degradant, Carryover) C->E No F Prepare Fresh Mobile Phase with HPLC-Grade Solvents D->F G Clean Injector Port & Run More Blanks E->G Check for Carryover H Analyze via LC-MS to Determine Mass of Unknown Peak E->H Identify Impurity J Problem Solved? F->J G->J I Compare Mass to Known Related Compounds or Degradants H->I I->J J->A No, Re-evaluate K Resolved J->K Yes

Troubleshooting Unknown Peaks in HPLC Analysis

Experimental Protocols

Protocol 1: Purity Determination by HPLC-UV

This protocol describes a standard reversed-phase HPLC method for determining the purity of this compound.

1. Materials and Equipment:

  • This compound reference standard and sample

  • HPLC system with UV/DAD detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (reagent grade)

  • Volumetric flasks, pipettes, and autosampler vials

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1 L of HPLC-grade water. Mix and degas.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile. Mix and degas.

3. Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh ~5 mg of this compound and dissolve it in 5.0 mL of methanol or DMSO in a volumetric flask.

  • Working Solution (~50 µg/mL): Dilute the stock solution 1:20 with mobile phase (e.g., 50:50 A:B). For example, add 50 µL of stock solution to 950 µL of mobile phase.

4. HPLC Parameters:

ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 265 nm and 350 nm (flavonoids have two characteristic absorption maxima)
Gradient Program 0-5 min: 30% B5-20 min: 30% to 80% B20-22 min: 80% to 30% B22-27 min: 30% B (re-equilibration)

5. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate purity using the area percent method:

    • % Purity = (Area of this compound Peak / Total Area of All Peaks) x 100

Protocol 2: Mass Confirmation by LC-MS

This protocol is used to confirm the identity of the main peak as this compound and to identify potential impurities.

1. Materials and Equipment:

  • LC-MS system (e.g., Q-TOF or Triple Quadrupole) with an ESI source

  • HPLC setup as described in Protocol 1.

2. Method:

  • Use the same sample preparation and HPLC conditions as described in Protocol 1.

  • Divert the flow from the HPLC column into the mass spectrometer.

3. Mass Spectrometer Parameters:

ParameterSetting
Ionization Mode ESI (Electrospray Ionization), Positive and Negative
Capillary Voltage 3.5 kV
Drying Gas Flow 10 L/min
Drying Gas Temp. 325°C
Scan Range 100 - 1000 m/z

4. Data Analysis:

  • Expected Mass: The molecular formula of this compound is C₁₇H₁₄O₆, with a monoisotopic mass of 314.0790 Da.

  • Positive Mode: Look for the protonated molecule [M+H]⁺ at m/z 315.0863 .

  • Negative Mode: Look for the deprotonated molecule [M-H]⁻ at m/z 313.0718 .

  • Analyze the mass of any impurity peaks to hypothesize their structure (e.g., demethylation, glycosylation, or other related flavonoids).

References

Overcoming challenges in the synthesis of Velutin derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Velutin derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important class of flavonoids.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for preparing this compound and its derivatives?

The most common approach for synthesizing this compound (5,4'-dihydroxy-7,3'-dimethoxyflavone) and its derivatives is a multi-step process that begins with substituted acetophenones and benzaldehydes. The key steps typically involve:

  • Protection of reactive hydroxyl groups: To prevent unwanted side reactions, hydroxyl groups on the starting materials are often protected.

  • Aldol Condensation: A base-catalyzed Claisen-Schmidt condensation between a protected 2'-hydroxyacetophenone and a substituted benzaldehyde to form a chalcone intermediate.

  • Oxidative Cyclization: The chalcone intermediate undergoes cyclization and oxidation to form the flavone core.

  • Deprotection: Removal of the protecting groups to yield the final this compound derivative.

Q2: I am observing a low yield in the Aldol condensation step. What are the possible causes and solutions?

Low yields in the Claisen-Schmidt condensation to form the chalcone intermediate are a common issue. Here are some potential causes and troubleshooting tips:

  • Inappropriate Base: The choice and concentration of the base are critical. While strong bases like KOH or NaOH are often used, they can sometimes promote side reactions. Consider trying milder bases or optimizing the concentration.

  • Reaction Temperature: Running the reaction at elevated temperatures can lead to side reactions and decomposition of the product. It is often beneficial to perform the condensation at lower temperatures (e.g., 0 °C to room temperature).

  • Poor Solubility: The reactants may not be fully dissolved in the solvent, leading to an incomplete reaction. Ensure your solvent system (commonly ethanol or methanol) adequately dissolves both the acetophenone and benzaldehyde derivatives.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Both insufficient and excessive reaction times can lead to lower yields of the desired chalcone.

Q3: My oxidative cyclization is not proceeding efficiently. How can I improve the yield of the flavone?

The oxidative cyclization of the chalcone to the flavone is a crucial step where yields can often be improved. Consider the following:

  • Choice of Oxidizing Agent: A common and effective method is the use of iodine (I₂) in a solvent like dimethyl sulfoxide (DMSO). Other reagents like selenium dioxide (SeO₂) can also be used, but reaction conditions need to be carefully optimized.

  • Reaction Temperature: This reaction often requires heating. Refluxing in a suitable solvent is common, but excessively high temperatures can lead to degradation.

  • Side Product Formation: A common side product is the corresponding flavanone. The choice of oxidant and reaction conditions can influence the ratio of flavone to flavanone. If flavanone formation is significant, it can sometimes be oxidized to the flavone in a separate step. Another possible side product is an aurone, which is an isomer of the flavone. Careful control of reaction conditions can minimize aurone formation.

Q4: I'm having difficulty with the purification of my this compound derivatives. What strategies can I use?

The purification of polar flavonoids like this compound and its derivatives can be challenging due to their similar polarities to byproducts. Here are some recommended purification techniques:

  • Column Chromatography: Silica gel column chromatography is the most common method. A gradient elution system, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective.

  • Preparative TLC or HPLC: For difficult separations or to obtain highly pure compounds, preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be employed.

  • Recrystallization: If a crude product of reasonable purity is obtained, recrystallization from a suitable solvent system can be a very effective final purification step.

Q5: When should I use protecting groups, and which ones are suitable for this compound synthesis?

Protecting groups are essential when dealing with polyhydroxylated flavonoids to ensure selective reactions.

  • When to use: Protect hydroxyl groups that you do not want to react in a particular step, such as O-alkylation or during the initial condensation if side reactions are observed. The 5-OH group in flavonoids is often less reactive due to hydrogen bonding with the carbonyl group at position 4, and sometimes may not require protection.

  • Suitable protecting groups:

    • Benzyl (Bn): Commonly used to protect hydroxyl groups. It is stable to a wide range of reaction conditions and can be removed by catalytic hydrogenation (e.g., Pd/C, H₂).

    • Methoxymethyl (MOM) or other acetals: Can be used to protect hydroxyl groups and are typically removed under acidic conditions.

    • Silyl ethers (e.g., TBDMS): Useful for protecting hydroxyl groups and are generally removed with fluoride ion sources (e.g., TBAF).

The choice of protecting group will depend on the overall synthetic strategy and the stability of the intermediates to the deprotection conditions.

Troubleshooting Guides

Problem 1: Low Yield in Chalcone Formation (Aldol Condensation)
Symptom Possible Cause Suggested Solution
Low conversion of starting materials Insufficient base or reaction time.Increase the amount of base incrementally. Monitor the reaction by TLC to determine the optimal reaction time.
Poor solubility of reactants.Try a different solvent or a co-solvent system to improve solubility.
Formation of multiple products Side reactions due to strong base or high temperature.Use a milder base (e.g., sodium carbonate). Run the reaction at a lower temperature (e.g., 0 °C).
Product decomposition Reaction conditions are too harsh.Decrease the reaction temperature and/or use a milder base.
Problem 2: Inefficient Oxidative Cyclization to Flavone
Symptom Possible Cause Suggested Solution
Low yield of flavone, starting chalcone remains Insufficient oxidant or reaction time/temperature.Increase the amount of iodine or other oxidant. Increase the reaction temperature or prolong the reaction time, monitoring by TLC.
Major product is the flavanone Incomplete oxidation.Try a stronger oxidizing agent or different reaction conditions. Alternatively, isolate the flavanone and oxidize it to the flavone in a separate step.
Formation of aurone byproduct Reaction conditions favoring aurone formation.Modify the reaction conditions (e.g., solvent, temperature). Some literature suggests that certain metal-mediated cyclizations can favor aurone formation, so avoiding these might be necessary if aurones are a major byproduct.
Problem 3: Difficulties in Purification
Symptom Possible Cause Suggested Solution
Co-elution of product and impurities on silica gel Similar polarities of the compounds.Try a different solvent system for column chromatography with a shallower gradient. Consider using reverse-phase chromatography (e.g., C18 silica).
Oily product that is difficult to handle Presence of residual solvents or impurities.Attempt to precipitate or crystallize the product from a suitable solvent system. If it remains an oil, use preparative TLC or HPLC for purification.
Product streaks on TLC plate Compound is highly polar or acidic.Add a small amount of acetic acid or formic acid to the TLC mobile phase to improve the spot shape.

Experimental Protocols

General Protocol for the Synthesis of a this compound Derivative

This protocol provides a general framework. Specific amounts and reaction conditions should be optimized for each derivative.

Step 1: Aldol Condensation to form Chalcone

  • Dissolve the protected 2'-hydroxyacetophenone (1 equivalent) and the desired substituted benzaldehyde (1-1.2 equivalents) in ethanol or methanol.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add an aqueous solution of a base (e.g., 50% KOH) dropwise with stirring.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl to precipitate the chalcone.

  • Filter the solid, wash with cold water, and dry. The crude chalcone can be purified by recrystallization or column chromatography.

Step 2: Oxidative Cyclization to form Flavone

  • Dissolve the purified chalcone (1 equivalent) in DMSO.

  • Add a catalytic amount of iodine (I₂) (e.g., 0.1 equivalents).

  • Heat the reaction mixture (e.g., to 120 °C) and stir for several hours, monitoring by TLC.

  • After completion, cool the reaction mixture and pour it into a solution of sodium thiosulfate to quench the excess iodine.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude flavone by column chromatography on silica gel.

Step 3: Deprotection (Example: Benzyl Group Removal)

  • Dissolve the protected flavone in a suitable solvent (e.g., ethyl acetate, methanol, or a mixture).

  • Add a catalytic amount of Palladium on carbon (Pd/C, 10%).

  • Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the deprotected this compound derivative. Further purification by chromatography or recrystallization may be necessary.

Visualizing Synthetic and Signaling Pathways

Logical Workflow for Troubleshooting Low Yield in Flavone Synthesis

low_yield_troubleshooting start Low Yield of Flavone check_chalcone Check Chalcone Purity and Yield start->check_chalcone chalcone_ok Chalcone Synthesis OK? check_chalcone->chalcone_ok troubleshoot_aldol Troubleshoot Aldol Condensation chalcone_ok->troubleshoot_aldol No check_cyclization Check Oxidative Cyclization Step chalcone_ok->check_cyclization Yes troubleshoot_aldol->check_chalcone cyclization_ok Cyclization Conditions Optimal? check_cyclization->cyclization_ok troubleshoot_cyclization Troubleshoot Oxidative Cyclization cyclization_ok->troubleshoot_cyclization No check_purification Review Purification Method cyclization_ok->check_purification Yes troubleshoot_cyclization->check_cyclization purification_ok Purification Efficient? check_purification->purification_ok troubleshoot_purification Optimize Purification purification_ok->troubleshoot_purification No end Improved Yield purification_ok->end Yes troubleshoot_purification->check_purification

Caption: Troubleshooting workflow for low yield in flavone synthesis.

General Synthetic Pathway for this compound Derivatives

velutin_synthesis cluster_start Starting Materials acetophenone Protected 2'-Hydroxyacetophenone chalcone Chalcone Intermediate acetophenone->chalcone Aldol Condensation (Base Catalyzed) benzaldehyde Substituted Benzaldehyde benzaldehyde->chalcone Aldol Condensation (Base Catalyzed) flavone Protected this compound Derivative chalcone->flavone Oxidative Cyclization (e.g., I2/DMSO) This compound Final this compound Derivative flavone->this compound Deprotection

Caption: General synthetic scheme for this compound derivatives.

Simplified NF-κB Signaling Pathway Potentially Modulated by this compound Derivatives

This compound has been reported to have anti-inflammatory properties, which may involve the modulation of signaling pathways like NF-κB.

nfkb_pathway stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor (TLR) stimulus->receptor adaptor Adaptor Proteins receptor->adaptor ikk IKK Complex adaptor->ikk Activation ikb IκB ikk->ikb Phosphorylation & Degradation nfkb NF-κB ikb->nfkb Inhibition nucleus Nucleus nfkb->nucleus Translocation gene_expression Pro-inflammatory Gene Expression nfkb->gene_expression This compound This compound Derivative This compound->ikk Inhibition?

Caption: Potential inhibition of the NF-κB pathway by this compound derivatives.

Velutin interference with common laboratory assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential interference of Velutin with common laboratory assays. As a flavonoid, this compound's chemical properties may lead to non-specific effects in various assay formats. This guide is intended for researchers, scientists, and drug development professionals to help identify and mitigate these potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my assays?

This compound is a flavonoid compound known for its anti-inflammatory, antioxidant, and antiviral properties.[1][2] Like many flavonoids, its chemical structure, which includes hydroxyl and methoxy groups, can contribute to assay interference through several mechanisms. These can include intrinsic fluorescence, light scattering due to poor solubility or aggregation, redox activity, and direct interaction with assay components like enzymes or reporter proteins.

Q2: Which laboratory assays are potentially susceptible to interference by this compound?

Based on the common behavior of flavonoids, the following assays may be affected:

  • Fluorescence-Based Assays: this compound's potential intrinsic fluorescence can lead to false-positive signals.

  • Luminescence-Based Assays (e.g., Luciferase Reporter Assays): Flavonoids can directly inhibit luciferase enzymes, leading to false-negative results.[3]

  • ELISA (Enzyme-Linked Immunosorbent Assay): Interference can occur through non-specific binding to plates or antibodies, or by affecting the enzymatic activity of the detection system (e.g., HRP).[4]

  • Western Blots: While less common, high concentrations of compounds can sometimes interfere with protein transfer or antibody binding.

  • High-Throughput Screening (HTS) Assays: HTS assays are particularly vulnerable to interference from compounds like flavonoids due to the miniaturized formats and sensitive detection methods.[5]

Q3: How can I determine if this compound is interfering with my assay?

The first step is to run proper controls. This includes testing this compound in the absence of the biological target (e.g., in a cell-free assay system) to see if it generates a signal on its own. For cell-based assays, a counter-screen with a reporter-only construct can be informative.

Troubleshooting Guides

Issue 1: Unexpected Results in a Luciferase Reporter Gene Assay

You observe a dose-dependent decrease in luciferase signal in your cells treated with this compound, suggesting inhibition of your target pathway. However, you want to confirm this is a true biological effect and not assay interference.

Troubleshooting Workflow:

G start Unexpected Luciferase Inhibition control1 Run Cell-Free Luciferase Assay with this compound start->control1 result1 Does this compound Inhibit Luciferase Directly? control1->result1 conclusion1 Observed effect is likely assay interference. result1->conclusion1 Yes control2 Perform Orthogonal Assay (e.g., qPCR for target gene) result1->control2 No mitigation1 Use a different reporter (e.g., GFP, β-galactosidase) or a luciferase variant resistant to inhibition. conclusion1->mitigation1 conclusion2 Observed effect is likely a true biological effect. control2->conclusion2 G start High Background Fluorescence control1 Measure Fluorescence of this compound Alone in Assay Buffer start->control1 result1 Is this compound Intrinsically Fluorescent at Assay Wavelengths? control1->result1 conclusion1 Interference is due to This compound's intrinsic fluorescence. result1->conclusion1 Yes control2 Check for Precipitate Formation result1->control2 No mitigation1 Subtract background fluorescence from this compound-containing wells. Use a different fluorophore with non-overlapping spectra. conclusion1->mitigation1 result2 Is there evidence of precipitation/aggregation? conclusion2 Interference is likely due to light scattering. result2->conclusion2 Yes conclusion3 Interference mechanism is not simple fluorescence or scattering. Consider other mechanisms. result2->conclusion3 No mitigation2 Add a non-ionic detergent (e.g., Triton X-100) to the assay buffer to reduce aggregation. Test this compound solubility. conclusion2->mitigation2 G cluster_0 Potential Interference Points p1 Non-specific Binding (to plate or antibodies) result Inaccurate ELISA Results p1->result p2 HRP Enzyme Inhibition p2->result p3 Analyte Interaction p3->result This compound This compound This compound->p1 This compound->p2 This compound->p3

References

How to control for Velutin's autofluorescence in imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in controlling for Velutin's autofluorescence during imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it exhibit autofluorescence?

This compound is a flavone, a type of flavonoid compound.[1][2][3][4][5] Flavonoids are known to be naturally fluorescent, a phenomenon called autofluorescence. This intrinsic fluorescence arises from the molecular structure of these compounds, which allows them to absorb light at a specific wavelength and then re-emit it at a longer wavelength.

Q2: What is the fluorescence spectrum of this compound?

Q3: How can this compound's autofluorescence interfere with my imaging results?

This compound's autofluorescence can create a high background signal, which can obscure the specific signal from your fluorescent probes. This can lead to a low signal-to-noise ratio, making it difficult to detect and quantify your target of interest accurately.

Q4: What are the primary methods to control for this compound's autofluorescence?

The main strategies to manage autofluorescence from compounds like this compound include:

  • Spectral Imaging and Linear Unmixing: This technique separates the emission spectra of different fluorescent molecules in your sample, including the autofluorescence from this compound.

  • Photobleaching: This involves intentionally exposing the sample to intense light to destroy the autofluorescent molecules before acquiring your final image.

  • Chemical Quenching: Certain reagents can be used to reduce autofluorescence.

  • Strategic Fluorophore Selection: Choosing fluorescent probes that have excitation and emission spectra well separated from that of this compound can minimize interference.

Troubleshooting Guide

Issue Possible Cause Solution
High background fluorescence in all channels This compound's broad autofluorescence spectrum.1. Implement Spectral Unmixing: Use a spectral confocal microscope to acquire the emission spectrum of an unstained, this compound-treated sample. This spectrum can then be computationally subtracted from your stained samples. 2. Photobleach the Sample: Before incubating with your fluorescent probes, expose the this compound-treated sample to the excitation light for an extended period to reduce its autofluorescence.
Signal from my green fluorophore is obscured Overlap between this compound's autofluorescence and the emission of your green probe.1. Switch to a Red or Far-Red Fluorophore: Choose a probe with an emission maximum above 600 nm, as flavonoid autofluorescence is typically lower in this region. 2. Use a Narrowband Emission Filter: A more restrictive filter centered on your probe's emission peak may help to exclude some of the autofluorescence signal.
Unable to distinguish specific staining from background Low signal-to-noise ratio due to this compound's autofluorescence.1. Optimize Antibody/Probe Concentration: Titrate your fluorescent probe to find the optimal concentration that maximizes specific signal while minimizing background. 2. Increase Washing Steps: Thoroughly wash your samples after probe incubation to remove any unbound probe that could contribute to background noise.
Autofluorescence intensity varies between samples Inconsistent this compound concentration or incubation time.1. Standardize this compound Treatment: Ensure that all samples are treated with the same concentration of this compound for the same duration. 2. Include an Unstained Control for Each Experiment: An unstained, this compound-treated sample should be included in every experiment to establish the baseline autofluorescence for that specific batch.

Experimental Protocols

Protocol 1: Spectral Imaging and Linear Unmixing

This protocol outlines the general steps for using spectral imaging to separate this compound's autofluorescence from your specific fluorescent signal.

  • Prepare an Unstained this compound Control Sample: Prepare a sample with your cells or tissue treated with this compound under the same conditions as your experimental samples, but without any fluorescent labels.

  • Acquire the Autofluorescence Spectrum:

    • Place the unstained control sample on a spectral confocal microscope.

    • Excite the sample across a range of wavelengths (e.g., 405 nm, 488 nm) and collect the full emission spectrum. This will be the "autofluorescence signature" of this compound in your specific sample type.

  • Acquire Images of Your Stained Samples:

    • Image your fully stained experimental samples using the same spectral imaging settings.

  • Perform Linear Unmixing:

    • Use the microscope's software to perform linear unmixing.

    • Define the "autofluorescence signature" you collected in step 2 as one of the components to be unmixed.

    • Define the emission spectra of your specific fluorophores as the other components.

    • The software will then generate separate images for the autofluorescence and each of your fluorophores.

Protocol 2: Photobleaching of this compound Autofluorescence

This protocol provides a method to reduce this compound's autofluorescence by photobleaching before labeling with your fluorescent probe.

  • Treat Sample with this compound: Prepare your cells or tissue and treat with this compound according to your experimental protocol.

  • Mount the Sample: Mount the sample on a microscope slide.

  • Photobleach:

    • Place the slide on the microscope and focus on the area of interest.

    • Expose the sample to continuous illumination using the excitation wavelength that maximally excites the this compound autofluorescence (likely in the blue range, e.g., 488 nm).

    • Monitor the decrease in fluorescence intensity over time. The time required for significant photobleaching will need to be determined empirically but can range from several minutes to an hour.

  • Proceed with Staining: After photobleaching, proceed with your standard immunofluorescence or other fluorescent staining protocol.

  • Imaging: Image the sample using the appropriate settings for your fluorescent probe.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_control Autofluorescence Control Strategy cluster_staining_imaging Staining & Imaging start Start with Sample velutin_treatment Treat with this compound start->velutin_treatment decision Choose Control Method velutin_treatment->decision spectral Spectral Unmixing decision->spectral Post-acquisition photobleach Photobleaching decision->photobleach Pre-staining quenching Chemical Quenching decision->quenching Pre-staining fluorophore Fluorophore Selection decision->fluorophore Experimental Design imaging Image Acquisition spectral->imaging staining Fluorescent Staining photobleach->staining quenching->staining fluorophore->staining staining->imaging analysis Data Analysis imaging->analysis

Caption: Decision workflow for controlling this compound's autofluorescence.

signaling_pathway cluster_problem Problem Identification cluster_cause Primary Cause cluster_solutions Potential Solutions high_bg High Background Fluorescence low_snr Low Signal-to-Noise Ratio high_bg->low_snr velutin_af This compound Autofluorescence low_snr->velutin_af unmixing Spectral Unmixing velutin_af->unmixing bleaching Photobleaching velutin_af->bleaching quenching Chemical Quenching velutin_af->quenching far_red Use Far-Red Dyes velutin_af->far_red

Caption: Troubleshooting logic for this compound autofluorescence issues.

References

Velutin Treatment Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation times in experiments involving Velutin.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a flavonoid that has been shown to exhibit significant anti-inflammatory properties. Its primary mechanism of action involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. By blocking these pathways, this compound can effectively reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1]

Q2: What is a good starting concentration for this compound in cell culture experiments?

Based on published studies, a concentration range of 0.5 µM to 2 µM is a good starting point for in vitro experiments with cell lines like RAW 246.7 macrophages.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How long should I incubate my cells with this compound to see an anti-inflammatory effect?

The optimal incubation time for this compound will depend on the specific endpoint you are measuring.

  • For early signaling events , such as the inhibition of NF-κB translocation to the nucleus, shorter incubation times of 30 to 60 minutes are typically sufficient to observe a significant effect.[3]

  • For downstream effects , such as the reduction of pro-inflammatory cytokine secretion (e.g., TNF-α, IL-6), longer incubation times of 6 to 24 hours are generally required.[4]

  • For cytotoxicity or cell viability assays , incubation times of 24 to 72 hours are common to assess the long-term effects of the compound.[5]

It is highly recommended to perform a time-course experiment to determine the optimal incubation period for your specific assay and cell type.

Q4: I am not observing the expected inhibitory effect of this compound on cytokine production. What could be the issue?

Several factors could contribute to a lack of effect. Consider the following troubleshooting steps:

  • Suboptimal Incubation Time: You may need to adjust the incubation time. Cytokine production kinetics can vary between cell types and stimuli. Perform a time-course experiment to identify the peak of cytokine production in your system and assess this compound's effect at various time points leading up to and including the peak.

  • Incorrect Concentration: The concentration of this compound may be too low. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific experimental setup.

  • Cell Health and Passage Number: Ensure your cells are healthy and within a low passage number. High passage numbers can lead to altered cellular responses.

  • Reagent Quality: Verify the quality and stability of your this compound stock solution and the stimulus (e.g., LPS) you are using.

Q5: Can this compound be cytotoxic to my cells?

At the concentrations typically used for its anti-inflammatory effects (0.5-2µM), this compound has been shown to have low cytotoxicity in RAW 264.7 macrophages. However, at higher concentrations or with longer incubation times, cytotoxicity may be observed. It is crucial to perform a cell viability assay, such as the MTT assay, in parallel with your functional assays to ensure that the observed effects are not due to cell death.

Troubleshooting Guides

Issue 1: High variability in experimental replicates.
Possible Cause Recommendation
Uneven cell seeding Ensure a single-cell suspension before plating and use appropriate techniques for even distribution of cells in multi-well plates.
Inconsistent this compound concentration Prepare a fresh stock solution of this compound and ensure accurate dilution for each experiment.
Edge effects in multi-well plates Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.
Variability in incubation time Standardize the timing of all experimental steps, including cell seeding, treatment, and assay readout.
Issue 2: No significant inhibition of NF-κB translocation.
Possible Cause Recommendation
Inappropriate incubation time NF-κB translocation is a rapid process. Optimal inhibition is often observed with pre-incubation of this compound for 30-60 minutes before stimulation.
Stimulus concentration is too high A very strong inflammatory stimulus may overwhelm the inhibitory capacity of this compound. Consider reducing the concentration of the stimulus (e.g., LPS).
Issues with immunofluorescence staining Optimize your staining protocol, including antibody concentrations and incubation times. Ensure proper cell permeabilization.
Imaging and analysis parameters Use consistent settings for image acquisition and analysis. Define clear nuclear and cytoplasmic regions of interest for accurate quantification.

Data Presentation

Table 1: Recommended Incubation Times for this compound Treatment in RAW 264.7 Macrophages

Assay Recommended Incubation Time Typical Concentration Range Key Considerations
NF-κB Nuclear Translocation 30 - 60 minutes (pre-incubation)1 - 10 µMThis is an early signaling event.
Cytokine Production (TNF-α, IL-6) 6 - 24 hours0.5 - 5 µMCytokine secretion is a downstream effect.
Cell Viability (MTT Assay) 24 - 72 hours0.5 - 20 µMTo assess potential cytotoxicity.

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
  • Cell Seeding: Plate RAW 264.7 macrophages in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with your chosen concentration of this compound.

  • Stimulation: After the desired pre-incubation time with this compound, add your inflammatory stimulus (e.g., 100 ng/mL LPS).

  • Time Points: Collect cell culture supernatants and/or cell lysates at various time points post-stimulation (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).

  • Analysis: Analyze the collected samples for your endpoint of interest (e.g., cytokine levels by ELISA, protein phosphorylation by Western blot).

  • Optimal Time Identification: The time point at which you observe the maximal inhibitory effect of this compound will be your optimal incubation time for that specific endpoint.

Protocol 2: NF-κB Nuclear Translocation Assay (Immunofluorescence)
  • Cell Culture: Seed RAW 264.7 cells on sterile glass coverslips in a 24-well plate.

  • Treatment: Pre-incubate the cells with this compound for 30-60 minutes.

  • Stimulation: Add an inflammatory stimulus (e.g., LPS) and incubate for the optimal time determined from your time-course experiment (typically 30-60 minutes).

  • Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100.

  • Immunostaining: Block with 1% BSA in PBS and then incubate with a primary antibody against the p65 subunit of NF-κB. Follow this with a fluorescently labeled secondary antibody.

  • Nuclear Staining: Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Analysis: Quantify the nuclear translocation of NF-κB by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

Protocol 3: Cell Viability (MTT) Assay
  • Cell Seeding: Plate cells in a 96-well plate.

  • Treatment: Add various concentrations of this compound to the wells and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage of the untreated control.

Protocol 4: Cytokine Measurement (ELISA)
  • Sample Collection: Collect cell culture supernatants from your experiment.

  • ELISA Protocol: Follow the manufacturer's instructions for the specific TNF-α or IL-6 ELISA kit you are using. This typically involves coating a plate with a capture antibody, adding your samples, followed by a detection antibody, and then a substrate for color development.

  • Quantification: Measure the absorbance and determine the cytokine concentration based on a standard curve.

Visualizations

Velutin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates MAPK MAPK (p38, JNK) TLR4->MAPK activates This compound This compound This compound->IKK inhibits This compound->MAPK inhibits IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB releases NFκB_nuc NF-κB (p50/p65) NFκB->NFκB_nuc translocates Gene Pro-inflammatory Gene Transcription NFκB_nuc->Gene activates Cytokines TNF-α, IL-6 Gene->Cytokines produces

Caption: this compound inhibits inflammatory signaling pathways.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed Cells treat_cells Treat with this compound (Time-course) seed_cells->treat_cells prep_this compound Prepare this compound prep_this compound->treat_cells add_stimulus Add Inflammatory Stimulus treat_cells->add_stimulus collect_samples Collect Samples add_stimulus->collect_samples assay_nfkb NF-κB Translocation Assay collect_samples->assay_nfkb assay_cytokines Cytokine ELISA collect_samples->assay_cytokines assay_viability Cell Viability (MTT) collect_samples->assay_viability

Caption: General experimental workflow for this compound treatment.

Troubleshooting_Logic start No Inhibitory Effect Observed check_time Is incubation time optimized? start->check_time check_conc Is concentration optimized? check_time->check_conc Yes run_time_course Perform Time-Course Experiment check_time->run_time_course No check_health Are cells healthy and low passage? check_conc->check_health Yes run_dose_response Perform Dose-Response Experiment check_conc->run_dose_response No check_culture Check Cell Culture Practices check_health->check_culture No re_evaluate Re-evaluate Experiment check_health->re_evaluate Yes run_time_course->re_evaluate run_dose_response->re_evaluate check_culture->re_evaluate

Caption: Troubleshooting logic for unexpected results.

References

Technical Support Center: Troubleshooting Velutin's Effect on Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Velutin, a potent flavonoid with significant anti-inflammatory and anti-viral properties. This resource is designed for researchers, scientists, and drug development professionals to navigate common experimental challenges and optimize the use of this compound in cell viability studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known effects?

A1: this compound is a flavonoid that has demonstrated significant anti-inflammatory and anti-viral activities. Its mechanism of action involves the inhibition of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, specifically p38 and JNK.[1] This inhibition leads to a reduction in the production of pro-inflammatory cytokines.

Q2: I am observing unexpected cytotoxicity at low concentrations of this compound. What could be the cause?

A2: Unexpected cytotoxicity at low concentrations could be due to several factors:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. It is crucial to perform a dose-response experiment to determine the optimal concentration range for your specific cell line.

  • Compound Stability: this compound, like other flavonoids, may have limited stability in cell culture media over extended incubation periods. Degradation products could potentially be more cytotoxic.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is non-toxic to your cells. A vehicle control (media with the same concentration of solvent) is essential.

Q3: My cell viability results with this compound are not reproducible. What are the common sources of variability?

A3: Lack of reproducibility in cell viability assays can stem from several sources:

  • Inconsistent Cell Seeding: Ensure a uniform cell density across all wells of your microplate.

  • Variable Incubation Times: Adhere strictly to the planned incubation times for both this compound treatment and the viability assay itself.

  • Compound Precipitation: this compound may have limited solubility in aqueous media. Visually inspect your culture plates for any signs of precipitation after adding this compound.

  • Assay Interference: Some compounds can interfere with the chemistry of cell viability assays (e.g., MTT reduction). Consider running a cell-free control to test for direct interaction between this compound and your assay reagent.

Q4: What are the typical morphological changes observed in cells treated with this compound?

A4: Cells undergoing apoptosis, which can be induced by some flavonoids, may exhibit characteristic morphological changes such as cell shrinkage, membrane blebbing, chromatin condensation, and formation of apoptotic bodies.[2][3][4][5] It is recommended to observe cells under a microscope during the experiment to document any such changes.

Troubleshooting Guides

Issue 1: Low or No Effect of this compound on Cell Viability
Possible Cause Troubleshooting Step
Sub-optimal Concentration Perform a dose-response study with a wider range of this compound concentrations to identify the effective dose for your cell line.
Short Incubation Time Increase the incubation time with this compound. Effects on cell viability may not be apparent after short exposure periods.
Compound Inactivity Verify the source and purity of your this compound. Ensure proper storage conditions to prevent degradation.
Cell Resistance The chosen cell line may be resistant to the effects of this compound. Consider using a different cell line known to be responsive to flavonoids.
Issue 2: High Background in Cell Viability Assay
Possible Cause Troubleshooting Step
Media Components Phenol red and serum in the culture media can interfere with some viability assays. Consider using serum-free and/or phenol red-free media during the assay incubation step.
Compound Interference This compound may directly react with the assay reagent. Run a cell-free control with media, this compound, and the assay reagent to assess for any direct chemical reaction.
Microbial Contamination Inspect cultures for any signs of bacterial or fungal contamination, which can affect assay readings.
Issue 3: Inconsistent Results Between Experiments
Possible Cause Troubleshooting Step
Variability in Cell Health Ensure cells are in the logarithmic growth phase and have consistent passage numbers between experiments.
Inaccurate Compound Dilution Prepare fresh serial dilutions of this compound for each experiment. Ensure thorough mixing at each dilution step.
Plate Edge Effects To minimize evaporation and temperature fluctuations, avoid using the outer wells of the microplate for experimental samples. Fill them with sterile PBS or media instead.

Quantitative Data Summary

The following tables summarize hypothetical IC50 values and recommended concentration ranges for this compound based on typical flavonoid activities. Note: These are example values and should be experimentally determined for your specific cell line and conditions.

Table 1: Example IC50 Values of this compound in Various Cancer Cell Lines after 48-hour Treatment

Cell LineCancer TypeExample IC50 (µM)
HeLaCervical Cancer25
HepG2Liver Cancer40
SGC-7901Gastric Cancer30

Table 2: Recommended Concentration Range for Initial this compound Dose-Response Studies

Concentration Range (µM)Purpose
0.1 - 1To observe potential hormetic or low-dose effects.
1 - 10To identify the lower end of the effective concentration range.
10 - 100To determine the IC50 value and observe significant cytotoxic effects.
> 100To establish the maximum effect and potential for complete cell death.

Experimental Protocols

Detailed Methodology for MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Experimental Workflow for Investigating this compound's Effect on Cell Viability

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_plate Seed 96-well Plate prep_cells->seed_plate add_this compound Add this compound to Cells seed_plate->add_this compound prep_this compound Prepare this compound Dilutions prep_this compound->add_this compound incubate Incubate for 24/48/72h add_this compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance at 570nm add_solubilizer->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_data Plot Dose-Response Curve calc_viability->plot_data

Caption: Workflow for assessing this compound's effect on cell viability using the MTT assay.

Signaling Pathway Diagrams

This compound's Inhibition of the NF-κB Signaling Pathway

This compound has been shown to inhibit the activation of NF-κB, a key regulator of inflammation. This is achieved by preventing the degradation of IκBα, which normally sequesters NF-κB in the cytoplasm.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates (leading to degradation) NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB Inhibits NFkappaB_nuc NF-κB (p50/p65) NFkappaB->NFkappaB_nuc Translocates This compound This compound This compound->IKK Inhibits DNA DNA NFkappaB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines DNA->Cytokines Transcription

Caption: this compound inhibits the NF-κB pathway by preventing IKK-mediated IκBα degradation.

This compound's Inhibition of the MAPK Signaling Pathway

This compound also exerts its anti-inflammatory effects by inhibiting the phosphorylation of p38 and JNK, two key kinases in the MAPK signaling cascade.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress Stimuli (e.g., LPS) MAPKKK MAPKKK Stress->MAPKKK Activates MKK3_6 MKK3/6 MAPKKK->MKK3_6 Phosphorylates MKK4_7 MKK4/7 MAPKKK->MKK4_7 Phosphorylates p38 p38 MKK3_6->p38 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors Activates JNK->TranscriptionFactors Activates This compound This compound This compound->p38 Inhibits Phosphorylation This compound->JNK Inhibits Phosphorylation Inflammatory_Genes Inflammatory Gene Expression TranscriptionFactors->Inflammatory_Genes Regulates

Caption: this compound inhibits the MAPK pathway by targeting the phosphorylation of p38 and JNK.

Logical Workflow for Troubleshooting Unexpected Cytotoxicity

G start Start: Unexpected Cytotoxicity Observed check_solvent Is the solvent concentration non-toxic? start->check_solvent check_velutin_conc Is the this compound concentration within the expected range? check_solvent->check_velutin_conc Yes reduce_solvent Reduce solvent concentration and re-test check_solvent->reduce_solvent No check_incubation Is the incubation time appropriate? check_velutin_conc->check_incubation Yes dose_response Perform a dose-response experiment check_velutin_conc->dose_response No check_cell_health Are the cells healthy and in the correct growth phase? check_incubation->check_cell_health Yes time_course Perform a time-course experiment check_incubation->time_course No new_culture Start a new culture from a validated stock check_cell_health->new_culture No end_good Problem Resolved check_cell_health->end_good Yes reduce_solvent->check_solvent dose_response->check_velutin_conc end_bad Problem Persists: Consider alternative assays or consult further literature dose_response->end_bad time_course->check_incubation time_course->end_bad new_culture->check_cell_health new_culture->end_bad

Caption: A logical workflow for troubleshooting unexpected cytotoxicity when using this compound.

References

Strategies to increase the potency of Velutin in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Velutin. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize your in vitro experiments and effectively investigate the biological activities of this potent flavonoid.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues and questions that may arise during your in vitro studies with this compound.

Issue 1: Low Potency or Inconsistent Results

Q1: Why am I observing lower-than-expected potency or high variability in my results with this compound?

A1: Inconsistent results with this compound often stem from its low aqueous solubility, which can lead to precipitation in cell culture media. Other factors include compound degradation and suboptimal assay conditions.

Troubleshooting Guide:

Potential Cause Recommended Solution Justification
Poor Solubility / Precipitation 1. Prepare high-concentration stock solutions in 100% DMSO. this compound is reported to be soluble in DMSO at concentrations up to 50 mg/mL (approx. 159 mM). 2. Pre-warm media to 37°C before adding the this compound stock. 3. Add the DMSO stock dropwise to the pre-warmed media while gently swirling. This avoids "solvent shock." 4. Keep the final DMSO concentration below 0.5% (ideally ≤0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final DMSO concentration) in your experiments. 5. If precipitation is still observed, consider using an ultrasonic bath for a short period to aid dissolution.Flavonoids are often poorly soluble in aqueous solutions like PBS and cell culture media. Ensuring complete dissolution is critical for accurate and reproducible dosing.
Compound Degradation 1. Prepare fresh working dilutions for each experiment from a frozen stock. 2. Store DMSO stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. 3. Protect solutions from light by using amber tubes or wrapping tubes in foil.Flavonoids can be sensitive to light, pH changes, and oxidation, which can reduce their potency over time.
Suboptimal Cell Conditions 1. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before treatment. 2. Optimize cell seeding density. Over-confluent or sparse cultures can respond differently to stimuli and treatments. 3. Allow cells to adhere and stabilize for 12-24 hours before adding any stimulants or this compound.Healthy, actively dividing cells provide a more consistent and reproducible biological system for measuring the effects of a compound.
Assay Interference 1. Run a compound-only control (this compound in media, no cells) to check for autofluorescence or absorbance at your assay wavelength. 2. If using fluorescence, select dyes with emission spectra that do not overlap with the potential emission of this compound or its metabolites. Many flavonoids are known to fluoresce.Flavonoids can possess inherent fluorescent or colored properties that may interfere with absorbance or fluorescence-based readouts, leading to false positives or negatives.[1]
Issue 2: Choosing the Right In Vitro Model

Q2: What cell lines and stimulants are appropriate for studying this compound's anti-inflammatory effects?

A2: The most commonly used and validated model for this compound's anti-inflammatory activity is the RAW 264.7 murine macrophage cell line .[2][3]

  • Stimulant: Lipopolysaccharide (LPS) is used to induce a potent inflammatory response, leading to the production of key cytokines like TNF-α and IL-6 and the activation of the NF-κB and MAPK pathways. A typical concentration is 100 ng/mL of LPS .[4]

  • This compound Pre-treatment: Researchers typically pre-treat the RAW 264.7 cells with this compound for 1-2 hours before adding the LPS stimulant.

Issue 3: Understanding this compound's Mechanism of Action

Q3: What are the primary signaling pathways modulated by this compound?

A3: this compound exerts its potent anti-inflammatory effects primarily by inhibiting two major signaling pathways:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: this compound strongly inhibits NF-κB activation. It prevents the degradation of IκBα (the inhibitor of NF-κB), which keeps NF-κB sequestered in the cytoplasm and stops it from initiating the transcription of pro-inflammatory genes.[5]

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: this compound specifically inhibits the phosphorylation (activation) of p38 and JNK , but not ERK. These kinases are crucial upstream regulators of inflammatory cytokine production.

Below is a diagram illustrating the signaling pathways inhibited by this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MAPK_Pathway MAPK Cascade TLR4->MAPK_Pathway IKK IKK TLR4->IKK p38 p38 MAPK_Pathway->p38 Phosphorylates JNK JNK MAPK_Pathway->JNK Phosphorylates ERK ERK MAPK_Pathway->ERK Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6) p38->Transcription JNK->Transcription IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases NFkB->Transcription Translocates This compound This compound This compound->p38 Inhibits This compound->JNK Inhibits This compound->IkBa_NFkB Prevents Degradation LPS LPS LPS->TLR4 Binds G cluster_results Interaction Type A Determine IC50 of this compound Alone C Treat Cells with Combinations (e.g., fixed ratio or matrix design) A->C B Determine IC50 of Agent B Alone B->C D Measure Response (e.g., Cytokine level, Cell Viability) C->D E Calculate Combination Index (CI) using Chou-Talalay Method D->E F Determine Type of Interaction E->F Synergy Synergy (CI < 1) F->Synergy Additive Additive (CI = 1) F->Additive Antagonism Antagonism (CI > 1) F->Antagonism

References

Validation & Comparative

Velutin: A Potent Anti-Inflammatory Flavonoid Compared to Its Peers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of flavonoids, velutin, a flavone found in the pulp of the açaí fruit (Euterpe oleracea), has emerged as a particularly potent anti-inflammatory agent. This guide provides a comprehensive comparison of this compound's anti-inflammatory properties against other well-known flavonoids, supported by quantitative data and detailed experimental methodologies.

Quantitative Comparison of Anti-Inflammatory Activity

The anti-inflammatory efficacy of flavonoids can be quantified by their ability to inhibit key inflammatory mediators and pathways. The following tables summarize the half-maximal inhibitory concentrations (IC50) for this compound and other flavonoids in various assays. Lower IC50 values indicate greater potency.

Table 1: Inhibition of NF-κB Activation

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. Its inhibition is a key target for anti-inflammatory drugs. The data below was obtained using a Secreted Embryonic Alkaline Phosphatase (SEAP) reporter assay in RAW 264.7 macrophages, where a lower IC50 value signifies more potent inhibition of NF-κB activation.

FlavonoidIC50 (µM) for NF-κB Activation Inhibition
This compound 2.0 [1][2][3]
Luteolin12.4[1][3]
Apigenin17.4
ChrysoeriolWeakly active

This data clearly demonstrates that this compound is significantly more potent at inhibiting NF-κB activation compared to its structurally similar counterparts, luteolin and apigenin.

Table 2: Inhibition of Pro-Inflammatory Cytokine Production

Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are key drivers of inflammation. The data below showcases the superior ability of this compound to inhibit the production of these cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

FlavonoidInhibition of TNF-α ProductionInhibition of IL-6 Production
This compound Most potent Most potent
LuteolinPotent inhibitorPotent inhibitor
ApigeninPotent inhibitorPotent inhibitor
ChrysoeriolMarginal effects at high concentrationsMarginal effects at high concentrations

While direct IC50 values for cytokine inhibition from a single comparative study are not available, the research consistently highlights this compound's superior potency in reducing TNF-α and IL-6 levels compared to other tested flavones.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of this compound and other flavonoids are mediated through the modulation of key signaling pathways. The following diagrams, created using the DOT language, illustrate these pathways and a typical experimental workflow for assessing anti-inflammatory activity.

NF-kB Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB degradation This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates p38_JNK p38 / JNK (MAPK) MAPKK->p38_JNK Phosphorylates AP1 AP-1 p38_JNK->AP1 Activates This compound This compound This compound->p38_JNK Inhibits Phosphorylation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) AP1->Cytokines Transcription

Caption: this compound inhibits the MAPK signaling pathway.

Experimental Workflow start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture pretreatment Pre-treat with This compound or other Flavonoids cell_culture->pretreatment stimulation Stimulate with LPS pretreatment->stimulation incubation Incubate stimulation->incubation collect_supernatant Collect Supernatant incubation->collect_supernatant lyse_cells Lyse Cells incubation->lyse_cells elisa Measure Cytokines (TNF-α, IL-6) via ELISA collect_supernatant->elisa seap_assay Measure NF-κB Activation (SEAP Assay) collect_supernatant->seap_assay western_blot Analyze MAPK Phosphorylation (Western Blot) lyse_cells->western_blot end End elisa->end seap_assay->end western_blot->end

Caption: General experimental workflow for assessing anti-inflammatory activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Cell Culture and Lipopolysaccharide (LPS) Stimulation
  • Cell Line: RAW 264.7 murine macrophage cells are commonly used.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Plating: For experiments, cells are typically seeded in 96-well, 24-well, or 6-well plates at a density of 1-4 x 10^5 cells/mL and allowed to adhere overnight.

  • Pre-treatment: Prior to stimulation, the culture medium is replaced with fresh medium containing the desired concentrations of this compound or other flavonoids for 1-2 hours.

  • Stimulation: Inflammation is induced by adding LPS (from E. coli or Salmonella) to the culture medium at a concentration of 100-1000 ng/mL.

  • Incubation: Cells are then incubated for a specified period, typically ranging from 15 minutes to 24 hours, depending on the endpoint being measured.

NF-κB Secreted Embryonic Alkaline Phosphatase (SEAP) Reporter Assay

This assay quantifies NF-κB activation by measuring the activity of a reporter enzyme (SEAP) secreted into the cell culture medium.

  • Cell Line: A stable RAW 264.7 cell line expressing a SEAP reporter gene under the control of an NF-κB-inducible promoter is used.

  • Sample Collection: After treatment and stimulation, collect the cell culture supernatant.

  • Heat Inactivation: Inactivate endogenous alkaline phosphatases by heating the supernatant at 65°C for 30 minutes.

  • Assay:

    • Add 20 µL of the heat-inactivated supernatant to a 96-well plate.

    • Add 180 µL of a colorimetric substrate solution (e.g., QUANTI-Blue™).

    • Incubate at 37°C for 1-2 hours.

  • Measurement: Read the absorbance at a wavelength of 620-650 nm using a microplate reader. The intensity of the color is proportional to the amount of SEAP, and thus to the level of NF-κB activation.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

ELISA is a highly sensitive method for quantifying the concentration of specific proteins, such as TNF-α and IL-6, in the cell culture supernatant.

  • Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubate overnight.

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

  • Sample Incubation: Add standards of known cytokine concentrations and the collected cell culture supernatants to the wells and incubate for 1-2 hours.

  • Detection Antibody: Add a biotinylated detection antibody specific for a different epitope on the cytokine and incubate for 1 hour.

  • Enzyme Conjugate: Add an enzyme-linked streptavidin (e.g., Streptavidin-HRP) and incubate for 30 minutes.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate in the dark until a color develops.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).

  • Measurement: Read the absorbance at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.

Western Blot for MAPK Phosphorylation

Western blotting is used to detect the phosphorylation (activation) of specific proteins in the MAPK signaling pathway, such as p38 and JNK.

  • Cell Lysis: After treatment and stimulation, wash the cells with cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size by running the lysates on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-p38 or anti-phospho-JNK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the level of protein phosphorylation.

  • Loading Control: To ensure equal protein loading, the membrane is typically stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein or a housekeeping protein like β-actin.

Conclusion

The presented data strongly indicates that this compound is a highly potent anti-inflammatory flavonoid, outperforming other structurally similar flavones in its ability to inhibit the NF-κB signaling pathway and the production of key pro-inflammatory cytokines. Its mechanism of action also involves the significant inhibition of p38 and JNK MAPK phosphorylation. This comprehensive comparison, supported by detailed experimental protocols, positions this compound as a promising candidate for further research and development in the field of anti-inflammatory therapeutics.

References

Velutin's Efficacy in Tyrosinase Inhibition: A Comparative Analysis with Synthetic Counterparts

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the quest for potent and safe tyrosinase inhibitors for applications in dermatology and cosmetics, the naturally derived flavonoid, velutin, has emerged as a compound of significant interest. This guide provides a comprehensive comparison of the efficacy of this compound and its derivatives against a range of synthetic tyrosinase inhibitors. The analysis is supported by experimental data, detailed methodologies, and visual representations of the underlying biochemical pathways to offer a clear perspective for researchers, scientists, and drug development professionals.

Quantitative Comparison of Tyrosinase Inhibitory Activity

The inhibitory potential of this compound and various synthetic compounds against mushroom tyrosinase is summarized in Table 1. The half-maximal inhibitory concentration (IC50), a key measure of inhibitor potency, is presented for each compound. For a more objective comparison, IC50 values are presented alongside that of kojic acid, a widely recognized standard tyrosinase inhibitor. It is important to note that IC50 values can vary between studies due to different experimental conditions.[1][2]

Inhibitor ClassCompoundIC50 (µM)Reference CompoundIC50 (µM)
Natural Flavonoid This compound Derivative (V1)37Kojic Acid121 ± 5[3]
This compound Derivative (V4)130
This compound Derivative (V8)910
This compound Derivative (V9)480
This compound Derivative (V11)650
Synthetic Thiamidol108 (mushroom), 1.1 (human)[1]Kojic Acid>500 (human)[1]
4-(phenylurenyl)chalcone (1e)0.133Kojic AcidNot specified in study
4-(phenylurenyl)chalcone (1i)0.134
Triazole Schiff's base (47c)1.5Kojic AcidNot specified in study
α-bromocinnamaldehyde75 (monophenolase), 49 (diphenolase)Kojic AcidNot specified in study
Coumarin-resveratrol hybrid (14)215Kojic AcidNot specified in study
DeoxyarbutinNot reachedKojic Acid121 ± 5
Hydroquinone>500 (human)
Arbutin>500 (human)

Experimental Protocols

The following is a detailed methodology for a standard in vitro mushroom tyrosinase inhibition assay, a common method used to determine the IC50 values of potential inhibitors.

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (L-3,4-dihydroxyphenylalanine) or L-Tyrosine as the substrate

  • Phosphate Buffer (typically 50 mM, pH 6.8)

  • Test compounds (this compound, synthetic inhibitors)

  • Kojic acid (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA or L-Tyrosine in phosphate buffer.

    • Dissolve the test compounds and kojic acid in a suitable solvent (e.g., DMSO) to prepare stock solutions, followed by serial dilutions to the desired concentrations in phosphate buffer.

  • Assay in 96-Well Plate:

    • To each well, add a specific volume of the test compound solution at various concentrations.

    • Add the mushroom tyrosinase solution to each well.

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-30 minutes).

  • Initiation of Reaction and Measurement:

    • Add the substrate solution (L-DOPA or L-Tyrosine) to each well to start the enzymatic reaction.

    • Immediately measure the absorbance at a specific wavelength (typically 475-492 nm for dopachrome formation) at regular time intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways and Experimental Workflow

To visualize the biological context and the experimental process, the following diagrams are provided in DOT language.

Melanin_Synthesis_Pathway cluster_stimulation Stimulation cluster_cell Melanocyte UV_Radiation UV Radiation Tyrosinase_Protein Tyrosinase (inactive) UV_Radiation->Tyrosinase_Protein activates alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R AC Adenylate Cyclase MC1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates MITF MITF (inactive) PKA->MITF phosphorylates MITF_active MITF (active) MITF->MITF_active Tyrosinase_Gene Tyrosinase Gene MITF_active->Tyrosinase_Gene activates transcription Tyrosinase_Gene->Tyrosinase_Protein translates to Tyrosinase_Active Tyrosinase (active) Tyrosinase_Protein->Tyrosinase_Active L_DOPA L-DOPA Tyrosinase_Active->L_DOPA catalyzes Dopaquinone Dopaquinone Tyrosinase_Active->Dopaquinone catalyzes Tyrosine Tyrosine Tyrosine->L_DOPA L_DOPA->Dopaquinone Melanin Melanin Dopaquinone->Melanin spontaneous reactions Inhibitor This compound or Synthetic Inhibitor Inhibitor->Tyrosinase_Active inhibits

Caption: Melanin synthesis pathway and the inhibitory action of tyrosinase inhibitors.

Tyrosinase_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents: - Tyrosinase Enzyme - Substrate (L-DOPA) - Test Compounds - Controls Start->Prepare_Reagents Dispense_Reagents Dispense into 96-well plate: - Test Compounds - Tyrosinase Enzyme Prepare_Reagents->Dispense_Reagents Pre_Incubate Pre-incubate Dispense_Reagents->Pre_Incubate Add_Substrate Add Substrate (L-DOPA) Pre_Incubate->Add_Substrate Measure_Absorbance Measure Absorbance (475 nm) Add_Substrate->Measure_Absorbance Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the tyrosinase inhibition assay.

Conclusion

The data presented in this guide indicate that this compound derivatives exhibit notable tyrosinase inhibitory activity. While some synthetic inhibitors, such as certain chalcone and triazole derivatives, demonstrate exceptionally high potency in in vitro assays, the efficacy of many established synthetic agents against human tyrosinase is limited. This highlights the potential of naturally derived compounds like this compound as valuable leads in the development of novel and effective tyrosinase inhibitors. Further research, including comparative studies under standardized conditions and in cellular and in vivo models, is warranted to fully elucidate the therapeutic and cosmetic potential of this compound and its analogs.

References

Validating the antioxidant potential of Velutin against known standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the antioxidant potential of novel compounds is a critical step in the discovery of new therapeutic agents. This guide provides a comprehensive validation of the antioxidant capabilities of Velutin, a naturally occurring flavone, benchmarked against established antioxidant standards. Through a detailed examination of experimental data and methodologies, this report offers an objective comparison to aid in the evaluation of this compound's potential as a potent antioxidant agent.

This compound, a flavonoid found in sources such as the pulp of açaí fruit, has demonstrated a range of biological activities, including anti-inflammatory and antioxidant properties.[1] To rigorously assess its antioxidant efficacy, this guide compares its performance in widely accepted in vitro antioxidant assays against common standards: Trolox (a water-soluble analog of vitamin E), ascorbic acid (Vitamin C), and gallic acid.

Comparative Antioxidant Activity of this compound

The antioxidant capacity of a compound is its ability to neutralize free radicals, which are unstable molecules that can cause cellular damage. This capacity is often quantified by determining the half-maximal effective concentration (EC50) or inhibitory concentration (IC50), which represents the concentration of a substance required to scavenge 50% of the free radicals in an assay. A lower EC50 or IC50 value indicates a higher antioxidant potency.

CompoundAntioxidant AssayEC50/IC50 (µM)Reference Standard
This compound ABTS5.47 - 100.13Arbutin
Trolox DPPH~36.44-
Ascorbic Acid DPPH~4-
Gallic Acid ABTS~122.1-

Note: The EC50 for this compound is presented as a range, reflecting the activity of various derivatives. The provided IC50/EC50 values for the standard antioxidants are from separate studies and are included for general reference due to the lack of direct comparative studies under identical experimental conditions.

Experimental Protocols

Accurate and reproducible experimental design is fundamental to the validation of antioxidant potential. The following are detailed methodologies for the key in vitro antioxidant assays cited in this guide.

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

  • Reagent Preparation:

    • Prepare a 7 mM solution of ABTS in water.

    • Prepare a 2.45 mM solution of potassium persulfate in water.

    • To generate the ABTS radical cation (ABTS•+), mix the ABTS and potassium persulfate solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with ethanol or water to obtain an absorbance of 0.700 ± 0.020 at 734 nm.

  • Assay Procedure:

    • Add a specific volume of the test compound (this compound or standard) at various concentrations to a set volume of the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

    • Measure the absorbance of the solution at 734 nm.

    • A blank is prepared by mixing the same volume of the solvent used for the test compound with the ABTS•+ solution.

  • Calculation:

    • The percentage of ABTS•+ scavenging activity is calculated using the formula:

      where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.

    • The EC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

2,2-diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow.

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should be freshly prepared and protected from light.

  • Assay Procedure:

    • Add a specific volume of the test compound (this compound or standard) at various concentrations to a set volume of the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at 517 nm.

    • A blank is prepared using the solvent in place of the test sample.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the same formula as in the ABTS assay.

    • The IC50 value is determined from the plot of percentage inhibition versus concentration.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve sodium acetate trihydrate in water and adjust the pH to 3.6 with acetic acid.

    • TPTZ Solution (10 mM): Dissolve 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve ferric chloride hexahydrate in water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Assay Procedure:

    • Add a small volume of the test compound (this compound or standard) to a larger volume of the pre-warmed FRAP reagent.

    • Incubate the mixture at 37°C for a defined period (e.g., 4-30 minutes).

    • Measure the absorbance of the resulting blue-colored solution at 593 nm.

  • Calculation:

    • The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of FeSO₄ or Trolox. The results are typically expressed as Trolox equivalents (TE) or Fe²⁺ equivalents.

Signaling Pathways and Experimental Workflows

The antioxidant activity of flavonoids like this compound is often linked to their ability to modulate intracellular signaling pathways involved in the cellular response to oxidative stress.

Antioxidant Assay Workflow

The general workflow for in vitro antioxidant assays involves a series of systematic steps to ensure accurate and reproducible results.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_Prep Reagent Preparation Reaction Reaction Incubation Reagent_Prep->Reaction Sample_Prep Sample Dilution Sample_Prep->Reaction Measurement Spectrophotometric Measurement Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50/EC50 Calculation->IC50

Caption: General workflow for in vitro antioxidant assays.

This compound's Potential Role in Cellular Signaling

This compound has been shown to exert anti-inflammatory effects, which are often interconnected with antioxidant mechanisms, through the modulation of key signaling pathways such as NF-κB and MAPK. Oxidative stress can activate these pathways, leading to the production of pro-inflammatory cytokines. By scavenging free radicals, this compound may indirectly inhibit these pathways.

G cluster_stress Cellular Stress cluster_pathways Signaling Pathways cluster_response Cellular Response ROS Reactive Oxygen Species (ROS) MAPK MAPK Pathway ROS->MAPK NFkB NF-κB Pathway ROS->NFkB Inflammation Inflammation MAPK->Inflammation NFkB->Inflammation This compound This compound This compound->ROS Scavenges

Caption: this compound's potential modulation of oxidative stress-induced signaling.

References

A Head-to-Head Comparison of the Anti-Melanogenic Effects of Velutin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Velutin, a flavonoid found in sources such as the pulp of acai fruit and mistletoe, has garnered attention for its potential skin-whitening and antioxidant properties.[1][2][3] This has led to the synthesis and investigation of various this compound derivatives to understand their structure-activity relationships concerning anti-melanogenic effects. This guide provides a detailed comparison of twelve synthetic this compound derivatives, evaluating their efficacy in inhibiting key processes of melanogenesis, supported by experimental data.

The primary mechanism behind the anti-melanogenic activity of these compounds lies in their ability to inhibit tyrosinase, the key enzyme responsible for melanin synthesis.[1] By modulating tyrosinase activity, these derivatives can effectively reduce melanin production in skin cells. This guide will delve into the comparative analysis of these derivatives, offering valuable insights for researchers and professionals in drug development and cosmetology.

Quantitative Comparison of this compound Derivatives' Performance

The anti-melanogenic properties of twelve this compound derivatives (V1-V12) were systematically evaluated. The key performance indicators included their ability to inhibit mushroom tyrosinase activity and their effect on melanin content in B16F10 melanoma cells.

Table 1: Inhibitory Effects of this compound Derivatives on Mushroom Tyrosinase Activity and ABTS Radical Scavenging

CompoundIC50 in Mushroom Tyrosinase Activity (μM)EC50 in ABTS Radical Scavenging Activity (μM)
V1 910.123.13
V2 N.D.21.85
V3 N.D.23.33
V4 203.555.73
V5 N.D.96.57
V6 N.D.23.73
V7 N.D.22.07
V8 202.35.47
V9 715.2100.13
V10 N.D.N.D.
V11 36.76.13
V12 N.D.N.D.
Arbutin 376.012.67
N.D.: Not determined. Data sourced from a study on the anti-melanogenic properties of this compound and its analogs.[1]

Table 2: Effects of this compound Derivatives on Melanin Content and Tyrosinase Activity in α-MSH-stimulated B16F10 Cells

Compound (at 10 μM)Melanin Content (% of α-MSH control)Intracellular Tyrosinase Activity (% of α-MSH control)
V1 ~20%~40%
V2 ~20%~60%
V3 ~50%~70%
V4 ~30%~50%
V5 ~60%~80%
V6 ~300%~120%
V7 ~100%~100%
V9 ~100%~100%
V10 ~100%~100%
Data is estimated from graphical representations in the source study and indicates the approximate percentage relative to the α-MSH stimulated control group. The study excluded derivatives V8 and V11 from this assay due to cytotoxicity.

From the data, it is evident that the substitution patterns on the flavone backbone of this compound play a crucial role in its anti-melanogenic activity. Specifically, the presence and position of hydroxyl and methoxy groups significantly influence the inhibitory effects on tyrosinase and subsequent melanin production.

Signaling Pathway of Melanogenesis Inhibition by this compound Derivatives

The primary mechanism of action for the anti-melanogenic effects of the studied this compound derivatives is the inhibition of tyrosinase, a key enzyme in the melanogenesis pathway. This pathway is initiated by stimuli such as α-melanocyte-stimulating hormone (α-MSH), which activates a signaling cascade leading to the synthesis of melanin.

Melanogenesis_Inhibition alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R AC Adenylyl Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase Tyrosinase MITF->Tyrosinase Melanin Melanin Tyrosinase->Melanin Velutin_Derivatives This compound Derivatives Velutin_Derivatives->Tyrosinase Inhibition Experimental_Workflow Synthesis Synthesis of this compound Derivatives (V1-V12) Tyrosinase_Assay In Vitro Mushroom Tyrosinase Inhibition Assay Synthesis->Tyrosinase_Assay Cytotoxicity_Assay Cytotoxicity Assay in B16F10 Cells (MTT) Synthesis->Cytotoxicity_Assay Data_Analysis Data Analysis and Structure-Activity Relationship Tyrosinase_Assay->Data_Analysis Melanin_Assay Melanin Content Assay in α-MSH-stimulated B16F10 Cells Cytotoxicity_Assay->Melanin_Assay Intracellular_Tyrosinase_Assay Intracellular Tyrosinase Activity Assay Melanin_Assay->Intracellular_Tyrosinase_Assay Intracellular_Tyrosinase_Assay->Data_Analysis

References

Velutin: A Comparative Analysis of its Antioxidant Potential

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural antioxidants, flavonoids stand out for their potent free radical scavenging and metal-chelating properties. Among them, velutin, a flavone found in sources like the pulp of acai fruit, has garnered interest for its various reported biological activities, including anti-inflammatory and antioxidant effects.[1] This guide provides a comparative overview of this compound's antioxidant performance against other well-established natural antioxidants, supported by available experimental data.

Quantitative Comparison of Antioxidant Activity

Direct comparative studies detailing the antioxidant capacity of isolated this compound against other natural antioxidants are limited in the current scientific literature. However, data from extracts of plants known to contain this compound, such as Goniothalamus velutinus, can provide valuable insights. The following table summarizes the half-maximal effective concentration (EC50) and other antioxidant values for this compound derivatives and extracts, alongside those of widely recognized antioxidants like quercetin, ascorbic acid, and the water-soluble vitamin E analog, trolox. Lower EC50 values indicate higher antioxidant potency.

AntioxidantAssayEC50 / ValueReference CompoundReference EC50 / Value
G. velutinus Leaf ExtractDPPH155 µg/mLAscorbic Acid4 µg/mL
G. velutinus Bark ExtractDPPH204 µg/mLTrolox5 µg/mL
This compound Derivative (V8)ABTS5.47 µM--
This compound Derivative (V11)ABTS6.93 µM--
QuercetinDPPH0.74 - 19.17 µg/mLAscorbic Acid~5 - 9.53 µg/mL
QuercetinABTS1.89 µg/mL--
QuercetinORAC5.65 µM of Trolox equivalent/µMTrolox-
Ascorbic AcidDPPH~4 - 24.34 µg/mL--
TroloxDPPH~3.77 - 5 µg/mL--
TroloxABTS~2.93 µg/mL--

Note: The data for Goniothalamus velutinus represents the activity of a crude extract and not isolated this compound. The antioxidant activity of the pure compound may differ.[2] EC50 values for the same compound can vary between studies due to different experimental conditions.

Mechanism of Action: The Nrf2-ARE Signaling Pathway

A key mechanism through which flavonoids and other antioxidants exert their protective effects is by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[3][4][5] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. However, upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the ARE, a sequence of DNA, leading to the transcription of a wide array of antioxidant and cytoprotective genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n translocates to Keap1 Keap1 Oxidative_Stress Oxidative Stress (e.g., ROS) Nrf2_Keap1 Nrf2-Keap1 Complex Oxidative_Stress->Nrf2_Keap1 induces dissociation Nrf2_Keap1->Nrf2 releases ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of

Caption: The Nrf2-ARE signaling pathway activation under oxidative stress.

Experimental Protocols

Accurate assessment of antioxidant activity relies on standardized experimental protocols. Below are the detailed methodologies for the key assays cited in this guide.

2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)

  • Methanol

  • Test compound (this compound or other antioxidant)

  • Standard antioxidant (e.g., Ascorbic Acid, Trolox)

Procedure:

  • Prepare a stock solution of the test compound and standard antioxidant in a suitable solvent.

  • Create a series of dilutions of the test compound and standard.

  • Add a specific volume of each dilution to a cuvette or well of a microplate.

  • Add a specific volume of the DPPH solution to each cuvette/well and mix thoroughly.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The EC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Reagents:

  • ABTS solution (e.g., 7 mM in water)

  • Potassium persulfate solution (e.g., 2.45 mM in water)

  • Ethanol or phosphate buffer

  • Test compound

  • Standard antioxidant (e.g., Trolox)

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of dilutions of the test compound and standard.

  • Add a small volume of the antioxidant solution to a larger volume of the diluted ABTS•+ solution and mix.

  • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and the EC50 value as described for the DPPH assay.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by a peroxyl radical generator.

Reagents:

  • Fluorescein (fluorescent probe) solution

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) (peroxyl radical generator) solution

  • Phosphate buffer (pH 7.4)

  • Test compound

  • Standard antioxidant (e.g., Trolox)

Procedure:

  • In a black 96-well microplate, add the fluorescein solution to each well.

  • Add the test compound at various concentrations or the Trolox standard to the wells.

  • Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).

  • Initiate the reaction by adding the AAPH solution to all wells.

  • Immediately place the plate in a fluorescence microplate reader and record the fluorescence decay every minute for a set period (e.g., 60-90 minutes) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • The antioxidant capacity is calculated based on the net area under the fluorescence decay curve (AUC) of the sample compared to the AUC of the blank and the standard (Trolox). The results are typically expressed as Trolox equivalents (TE).

Experimental_Workflow cluster_prep 1. Sample & Reagent Preparation cluster_reaction 2. Antioxidant Reaction cluster_measurement 3. Data Acquisition cluster_analysis 4. Data Analysis A1 Prepare Antioxidant Stock Solutions (this compound, Quercetin, etc.) A2 Prepare Serial Dilutions C1 Mix Antioxidant Dilutions with Assay Reagents A2->C1 B1 Prepare Assay Reagents (DPPH, ABTS•+, Fluorescein/AAPH) B1->C1 C2 Incubate under Controlled Conditions (Time, Temp, Light) C1->C2 D1 Measure Absorbance (DPPH, ABTS) or Fluorescence (ORAC) C2->D1 E1 Calculate % Inhibition D1->E1 E2 Determine EC50 Values or Trolox Equivalents (TE) E1->E2 F1 Compare Antioxidant Performance E2->F1

Caption: General experimental workflow for in vitro antioxidant assays.

References

Velutin's Therapeutic Potential: An In Vivo Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Velutin, a flavonoid found in the açaí palm (Euterpe oleracea), has demonstrated significant therapeutic potential, particularly in the realm of anti-inflammatory and antiviral applications. This guide provides a comprehensive overview of the in vivo validation of this compound's effects, offering a comparative analysis with other relevant compounds and detailed experimental data for researchers, scientists, and drug development professionals.

Comparative Analysis of In Vivo Efficacy

This compound has been shown to be a potent anti-inflammatory and antiviral agent in preclinical in vivo models. Its performance, when compared to other flavonoids and standard drugs, highlights its potential as a novel therapeutic candidate.

Anti-Inflammatory Activity

To provide a framework for comparison, the table below presents hypothetical in vivo data for this compound based on its known potency, alongside data for the well-characterized flavonoid, Luteolin, and the standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin, in a carrageenan-induced paw edema model.

CompoundDose (mg/kg)Paw Edema Inhibition (%)TNF-α Reduction (%)IL-6 Reduction (%)
This compound (Hypothetical) 10657075
20808588
Luteolin 10455055
20606568
Indomethacin 1070Not applicableNot applicable

Note: The data for this compound is hypothetical and extrapolated from its demonstrated high in vitro potency. Further in vivo studies are required for direct quantitative comparison.

Antiviral Activity

In a study utilizing a BALB/c mouse model, this compound demonstrated effective suppression of viral replication in vivo. This antiviral effect is complemented by its anti-inflammatory properties, which help in attenuating virus-induced inflammation through the modulation of MAPK and NF-κB signaling pathways and the reduction of pro-inflammatory cytokines IL-6 and TNF-α.

CompoundDose (mg/kg)Animal ModelViral Titer ReductionKey Inflammatory Markers Reduced
This compound 12.5BALB/c miceSignificant suppression of viral replicationIL-6, TNF-α

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key in vivo experiments cited in this guide.

Carrageenan-Induced Paw Edema in Mice (Adapted Protocol)

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

  • Male BALB/c mice (20-25 g)

  • This compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer or digital calipers

  • Positive control: Indomethacin (10 mg/kg)

  • Vehicle control

Procedure:

  • Animal Acclimatization: House the mice in a controlled environment for at least one week prior to the experiment with free access to food and water.

  • Grouping: Divide the animals into groups (n=6-8 per group): Vehicle control, Positive control (Indomethacin), and this compound treatment groups (e.g., 10 mg/kg and 20 mg/kg).

  • Compound Administration: Administer this compound, Indomethacin, or the vehicle orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each mouse.

  • Measurement of Paw Volume: Measure the paw volume of each mouse using a plethysmometer or paw thickness with digital calipers immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

In Vivo Antiviral Efficacy in a BALB/c Mouse Model

This protocol outlines the procedure to assess the antiviral activity of this compound in vivo.

Materials:

  • Seven-day-old BALB/c mice

  • This compound (12.5 mg/kg, dissolved in PBS)

  • Virus stock (e.g., Enterovirus)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Animal Grouping: Divide the mice into a treatment group and a negative control group.

  • Compound Administration: Administer this compound (12.5 mg/kg) intraperitoneally to the treatment group daily, starting one day before infection. The control group receives an equivalent volume of PBS.

  • Infection: Infect the mice with the virus via an appropriate route (e.g., intraperitoneal injection).

  • Monitoring: Monitor the animals for clinical signs of infection and mortality.

  • Sample Collection: Euthanize the animals at a predetermined time point post-infection (e.g., day 6), and collect relevant tissues (e.g., muscle, brain, intestines).

  • Viral Load Quantification: Determine the viral load in the collected tissues using methods such as quantitative reverse transcription PCR (qRT-PCR) or plaque assay.

  • Data Analysis: Compare the viral titers in the this compound-treated group with the control group to determine the extent of viral replication suppression.

Signaling Pathways and Mechanisms of Action

This compound exerts its therapeutic effects by modulating key signaling pathways involved in inflammation. The diagrams below, generated using Graphviz, illustrate these mechanisms.

Velutin_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκB Degradation This compound This compound This compound->IKK Inhibits Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) NFkB_n->Genes Induces

Caption: this compound inhibits the NF-κB signaling pathway.

Velutin_MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates p38_JNK p38 / JNK (MAPK) MAPKK->p38_JNK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) p38_JNK->TranscriptionFactors Activates This compound This compound This compound->p38_JNK Inhibits Phosphorylation Genes Pro-inflammatory Gene Expression TranscriptionFactors->Genes Induces

Caption: this compound inhibits the MAPK (p38/JNK) signaling pathway.

Experimental_Workflow_Anti_Inflammatory cluster_pre_treatment Pre-treatment cluster_induction_measurement Induction & Measurement cluster_analysis Data Analysis acclimatization Animal Acclimatization grouping Grouping acclimatization->grouping administration Compound Administration grouping->administration induction Carrageenan Injection administration->induction measurement Paw Volume Measurement induction->measurement calculation Calculate % Inhibition measurement->calculation comparison Compare Groups calculation->comparison

Caption: Experimental workflow for in vivo anti-inflammatory assay.

References

Benchmarking Velutin: A Comparative Analysis Against Established NF-κB Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive benchmark analysis of Velutin, a novel flavonoid compound, against three established Nuclear Factor-kappa B (NF-κB) inhibitors: BAY 11-7082, SC75741, and Bortezomib. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the NF-κB signaling pathway.

This compound, a flavone found in sources such as açaí fruit, has demonstrated potent anti-inflammatory properties by inhibiting the NF-κB pathway.[1][2] This guide presents a side-by-side comparison of its performance with existing inhibitors, supported by experimental data and detailed methodologies to ensure reproducibility and aid in the evaluation of this compound for future research and development.

Comparative Analysis of NF-κB Inhibitor Efficacy

The following table summarizes the key performance indicators of this compound and the established NF-κB inhibitors. Data has been compiled from various independent studies to provide a broad overview of their respective potencies and cytotoxic profiles.

Inhibitor Mechanism of Action IC50 for NF-κB Inhibition Effect on Pro-inflammatory Cytokines (TNF-α, IL-6) Reported Cytotoxicity
This compound Inhibition of IκBα degradation, and blockade of p38 and JNK phosphorylation.[3]2.0 µM (SEAP reporter assay in RAW-blue cells).[4]Potently reduces LPS-induced TNF-α and IL-6 production in macrophages.[3]Low cytotoxicity observed in melanoma cells at concentrations up to 20 µM.
BAY 11-7082 Irreversible inhibitor of IκBα phosphorylation.10 µM (inhibition of TNFα-induced IκBα phosphorylation in tumor cells).Significantly decreases the release of TNF-α, IL-6, and IL-8.Induces apoptosis and S phase arrest in cancer cells; cytotoxic at higher concentrations.
SC75741 Impairs DNA binding of the NF-κB p65 subunit.200 nM (for p65).Reduces expression of cytokines and chemokines.Inhibits long-term proliferation of A549 cells at 5 µM.
Bortezomib Proteasome inhibitor, preventing IκBα degradation.Effective in the low nanomolar range (indirectly inhibits NF-κB).Decreases the release of TNF-α, IL-1β, IL-6, and IL-10.Induces apoptosis in various cancer cell types.

NF-κB Signaling Pathway and Inhibitor Targets

The diagram below illustrates the canonical NF-κB signaling pathway and highlights the points of intervention for this compound and the compared inhibitors.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB_NFkB IκB-NF-κB (Inactive) IKK_complex->IkB_NFkB phosphorylates IκB p_IkB p-IκB IkB_NFkB->p_IkB NFkB_active NF-κB (Active) IkB_NFkB->NFkB_active releases Proteasome Proteasome p_IkB->Proteasome ubiquitination & degradation Proteasome->IkB_NFkB Nucleus Nucleus NFkB_active->Nucleus translocation Gene_expression Gene Expression (Inflammation, Cytokines) Nucleus->Gene_expression This compound This compound This compound->IKK_complex inhibits BAY_11_7082 BAY 11-7082 BAY_11_7082->IKK_complex inhibits SC75741 SC75741 SC75741->NFkB_active inhibits DNA binding Bortezomib Bortezomib Bortezomib->Proteasome inhibits

Caption: NF-κB signaling pathway with inhibitor targets.

Experimental Workflow for Comparative Analysis

The following diagram outlines a standardized workflow for the comparative evaluation of NF-κB inhibitors.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., RAW 264.7 Macrophages) start->cell_culture inhibitor_treatment Inhibitor Treatment (this compound, BAY 11-7082, SC75741, Bortezomib) cell_culture->inhibitor_treatment lps_stimulation Stimulation (e.g., LPS) inhibitor_treatment->lps_stimulation viability_assay Cell Viability Assay (e.g., MTT or CellTiter-Glo) inhibitor_treatment->viability_assay without stimulation nfkb_assay NF-κB Inhibition Assay (e.g., SEAP Reporter Assay) lps_stimulation->nfkb_assay cytokine_assay Cytokine Production Assay (e.g., TNF-α/IL-6 ELISA) lps_stimulation->cytokine_assay data_analysis Data Analysis (IC50 Calculation, Statistical Analysis) nfkb_assay->data_analysis cytokine_assay->data_analysis viability_assay->data_analysis end End data_analysis->end

References

Cross-Study Validation of Velutin's Anti-Inflammatory Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of Velutin, a naturally occurring flavone, with other structurally similar flavonoids. The information presented is collated from multiple studies to offer a cross-validated understanding of this compound's mechanism of action, supported by experimental data and detailed methodologies.

Executive Summary

This compound, a flavone found in sources like the açaí fruit, has demonstrated potent anti-inflammatory effects.[1][2] Its primary mechanism of action involves the dual inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This dual action leads to a significant reduction in the production of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Comparative studies have shown this compound to be a more potent inhibitor of these pathways than other well-known flavones such as luteolin, apigenin, and chrysoeriol.

Comparative Analysis of Bioactivity

Quantitative analysis across studies confirms this compound's superior inhibitory activity against key inflammatory mediators. The half-maximal inhibitory concentration (IC50) values for NF-κB activation and cytokine production are summarized below, highlighting this compound's potency.

CompoundNF-κB Activation (IC50)TNF-α Production InhibitionIL-6 Production Inhibition
This compound 2.0 µM Potent InhibitionPotent Inhibition
Luteolin12.4 µMModerate InhibitionModerate Inhibition
Apigenin17.4 µMModerate InhibitionModerate Inhibition
ChrysoeriolWeak InhibitionWeak InhibitionWeak Inhibition

Note: Lower IC50 values indicate greater potency. While specific IC50 values for TNF-α and IL-6 inhibition by this compound are not consistently reported across all studies, the collective evidence points to its potent inhibitory effects on the production of these cytokines.[1][2]

Mechanism of Action: Signaling Pathway Analysis

This compound exerts its anti-inflammatory effects by targeting two critical signaling cascades: the NF-κB pathway and the MAPK pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. This compound's intervention in this pathway is a key component of its mechanism of action.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates This compound This compound This compound->IKK Inhibits DNA DNA NFkB_n->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

This compound inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway

The MAPK pathway is another critical regulator of inflammation. This compound's ability to modulate this pathway further contributes to its anti-inflammatory profile. Specifically, this compound has been shown to inhibit the phosphorylation of p38 and c-Jun N-terminal kinase (JNK), two key components of the MAPK cascade.[1]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates p38 p38 MAPKK->p38 Phosphorylates JNK JNK MAPKK->JNK Phosphorylates AP1 AP-1 p38->AP1 Activates JNK->AP1 Activates This compound This compound This compound->p38 Inhibits Phosphorylation This compound->JNK Inhibits Phosphorylation DNA_mapk DNA AP1->DNA_mapk Binds Cytokines_mapk Pro-inflammatory Cytokines (TNF-α, IL-6) DNA_mapk->Cytokines_mapk Transcription

This compound inhibits the p38 and JNK MAPK pathways.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the validation of this compound's mechanism of action.

NF-κB Activation Assay (SEAP Reporter Assay)

This assay quantitatively measures the activation of the NF-κB signaling pathway.

SEAP_Assay_Workflow node_start Start node_cell_culture Culture RAW-Blue™ macrophages node_start->node_cell_culture node_treatment Pre-treat cells with This compound or alternatives node_cell_culture->node_treatment node_stimulation Stimulate with LPS (100 ng/mL) node_treatment->node_stimulation node_incubation Incubate for 24 hours node_stimulation->node_incubation node_collection Collect supernatant node_incubation->node_collection node_assay Measure SEAP activity using QUANTI-Blue™ Solution node_collection->node_assay node_analysis Analyze results and calculate IC50 values node_assay->node_analysis node_end End node_analysis->node_end

Workflow for the NF-κB SEAP reporter assay.

Materials:

  • RAW-Blue™ cells (InvivoGen)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound and other test compounds

  • Lipopolysaccharide (LPS) from E. coli

  • QUANTI-Blue™ Solution (InvivoGen)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Cell Culture: Culture RAW-Blue™ cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with varying concentrations of this compound or other flavones for 1 hour.

  • Stimulation: Stimulate the cells with LPS (100 ng/mL) for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • SEAP Detection: Add the supernatant to a new 96-well plate containing QUANTI-Blue™ Solution.

  • Measurement: Incubate the plate at 37°C and measure the absorbance at 620-655 nm at various time points.

  • Analysis: Calculate the percentage of NF-κB inhibition relative to the LPS-only control and determine the IC50 values.

Western Blot Analysis for MAPK Phosphorylation

This technique is used to detect the phosphorylation status of key proteins in the MAPK pathway.

Materials:

  • RAW 264.7 macrophages

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat RAW 264.7 cells with this compound and/or LPS as described for the NF-κB assay. After treatment, wash the cells with cold PBS and lyse them on ice with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Electrotransfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of p38 and JNK overnight at 4°C. A primary antibody against a housekeeping protein like β-actin is used as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Cytokine Production Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the amount of TNF-α and IL-6 secreted by macrophages.

Materials:

  • ELISA kits for mouse TNF-α and IL-6

  • Cell culture supernatants from treated RAW 264.7 macrophages

  • Wash buffer

  • Substrate solution

  • Stop solution

  • Microplate reader

Procedure:

  • Plate Preparation: Prepare the ELISA plate pre-coated with capture antibodies for either TNF-α or IL-6.

  • Sample and Standard Addition: Add cell culture supernatants and a series of known concentrations of the recombinant cytokine standard to the wells of the ELISA plate.

  • Incubation: Incubate the plate to allow the cytokines to bind to the capture antibodies.

  • Detection Antibody: Wash the plate and add a biotin-conjugated detection antibody that binds to a different epitope on the cytokine.

  • Enzyme Conjugate: After another wash, add an enzyme-linked avidin (e.g., streptavidin-HRP) that binds to the biotinylated detection antibody.

  • Substrate Addition: Following a final wash, add a substrate that is converted by the enzyme to produce a colored product.

  • Measurement: Stop the reaction and measure the absorbance of the colored product using a microplate reader at the appropriate wavelength.

  • Analysis: Generate a standard curve from the absorbance values of the known cytokine concentrations and use it to determine the concentration of TNF-α and IL-6 in the cell culture supernatants.

Conclusion

The cross-study validation of this compound's mechanism of action consistently highlights its potential as a potent anti-inflammatory agent. Its superior ability to inhibit both the NF-κB and MAPK signaling pathways, leading to a marked reduction in pro-inflammatory cytokine production, distinguishes it from other related flavones. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and validation of this compound and other novel anti-inflammatory compounds. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in inflammatory diseases.

References

A Comparative Analysis of Velutin and Other Prominent Skin Lightening Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Velutin, a flavonoid showing promise in skin lightening, with other well-established compounds in the field: hydroquinone, kojic acid, arbutin, and vitamin C. The comparison is based on their mechanisms of action, supported by experimental data, to assist researchers and professionals in drug development and dermatological research.

Overview of Skin Lightening Mechanisms

The primary mechanism for skin lightening agents is the inhibition of melanogenesis, the complex process of melanin production. A key enzyme in this pathway is tyrosinase, which catalyzes the initial rate-limiting steps. The compounds discussed in this guide primarily exert their effects through the inhibition of this enzyme, though some possess additional mechanisms such as antioxidant activity.

Comparative Efficacy: Tyrosinase Inhibition

The inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a biological or biochemical function. The table below summarizes the reported IC50 values for this compound and the comparative compounds against tyrosinase. It is crucial to note that the source of the tyrosinase enzyme (e.g., mushroom, murine, human) can significantly influence the IC50 values.

CompoundTyrosinase SourceIC50 (µM)Reference
This compound (V11 derivative) Mushroom36.7[1]
Hydroquinone Mushroom22.78[2]
Kojic Acid Mushroom121[3]
Arbutin (β-arbutin) Mushroom900[4]
Vitamin C (Ascorbic Acid) Not applicable-[5]

*Note: The IC50 value for this compound is for a specific derivative (V11) as reported in the cited study. Vitamin C's primary mechanism is not direct tyrosinase inhibition in the same manner as the other compounds; it acts as a potent antioxidant and reduces dopaquinone, a downstream product in the melanin synthesis pathway.

Mechanisms of Action and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the melanogenesis signaling pathway and the points of intervention for each compound.

The Melanogenesis Signaling Pathway

This pathway is initiated by stimuli such as UV radiation, leading to the activation of the microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic gene expression, including the gene for tyrosinase.

Melanogenesis_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome UV Radiation UV Radiation MC1R MC1R UV Radiation->MC1R AC AC MC1R->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates p-CREB p-CREB CREB->p-CREB MITF MITF p-CREB->MITF Upregulates Tyrosinase Gene Tyrosinase Gene MITF->Tyrosinase Gene Activates Transcription Tyrosinase Tyrosinase Tyrosinase Gene->Tyrosinase Translation L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Hydroxylation Dopaquinone Dopaquinone L-DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin

Fig. 1: Simplified Melanogenesis Signaling Pathway.
This compound's Mechanism of Action

This compound, a flavonoid, directly inhibits the enzymatic activity of tyrosinase, thereby blocking the conversion of L-tyrosine to L-DOPA and L-DOPA to dopaquinone.

Velutin_MOA This compound This compound Tyrosinase Tyrosinase This compound->Tyrosinase Inhibits L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Hydroxylation Dopaquinone Dopaquinone L-DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin

Fig. 2: this compound's inhibitory action on tyrosinase.
Hydroquinone's Mechanism of Action

Hydroquinone is a potent tyrosinase inhibitor and also exhibits cytotoxic effects on melanocytes. It acts as a substrate for tyrosinase, competing with L-tyrosine.

Hydroquinone_MOA Hydroquinone Hydroquinone Tyrosinase Tyrosinase Hydroquinone->Tyrosinase Inhibits Melanocyte Melanocyte Hydroquinone->Melanocyte Cytotoxic to L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Hydroxylation Dopaquinone Dopaquinone L-DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin

Fig. 3: Hydroquinone's dual mechanism of action.
Kojic Acid's Mechanism of Action

Kojic acid is a fungal metabolite that chelates the copper ions in the active site of tyrosinase, thus inhibiting its activity. It also shows antioxidant properties.

Kojic_Acid_MOA Kojic Acid Kojic Acid Tyrosinase (with Copper) Tyrosinase (with Copper) Kojic Acid->Tyrosinase (with Copper) Chelates Copper, Inhibits L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Hydroxylation Dopaquinone Dopaquinone L-DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin

Fig. 4: Kojic Acid's chelation and inhibition of tyrosinase.
Arbutin's Mechanism of Action

Arbutin, a glycoside of hydroquinone, is a competitive inhibitor of tyrosinase. It is considered a milder alternative to hydroquinone.

Arbutin_MOA Arbutin Arbutin Tyrosinase Tyrosinase Arbutin->Tyrosinase Competitively Inhibits L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Hydroxylation Dopaquinone Dopaquinone L-DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin

Fig. 5: Arbutin's competitive inhibition of tyrosinase.
Vitamin C's Mechanism of Action

Vitamin C (Ascorbic Acid) is a potent antioxidant that interacts with copper ions at the tyrosinase active site and also reduces dopaquinone back to L-DOPA, thereby preventing melanin formation.

VitaminC_MOA Vitamin C Vitamin C Tyrosinase (with Copper) Tyrosinase (with Copper) Vitamin C->Tyrosinase (with Copper) Interacts with Copper Dopaquinone Dopaquinone Vitamin C->Dopaquinone Reduces L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Hydroxylation L-DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin

Fig. 6: Vitamin C's antioxidant and reducing activities.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of skin lightening compounds.

Mushroom Tyrosinase Inhibition Assay

This in vitro assay is widely used to screen for potential tyrosinase inhibitors.

Objective: To determine the concentration of a test compound required to inhibit 50% of mushroom tyrosinase activity (IC50).

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-Tyrosine or L-DOPA (substrate)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Test compounds (this compound, hydroquinone, kojic acid, arbutin) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-Tyrosine or L-DOPA in phosphate buffer.

    • Prepare serial dilutions of the test compounds and a positive control (e.g., kojic acid) in the appropriate solvent.

  • Assay Protocol:

    • To each well of a 96-well plate, add a specific volume of phosphate buffer.

    • Add a small volume of the test compound solution (or solvent for the control).

    • Add the mushroom tyrosinase solution to each well and incubate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).

    • Initiate the reaction by adding the L-Tyrosine or L-DOPA solution to each well.

    • Immediately measure the absorbance at a specific wavelength (e.g., 475-490 nm) at regular intervals for a set duration using a microplate reader. The absorbance corresponds to the formation of dopachrome.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Tyrosinase_Assay_Workflow Prepare Reagents Prepare Reagents Add to 96-well plate Add to 96-well plate Prepare Reagents->Add to 96-well plate Incubate Incubate Add to 96-well plate->Incubate Add Substrate Add Substrate Incubate->Add Substrate Measure Absorbance Measure Absorbance Add Substrate->Measure Absorbance Calculate % Inhibition Calculate % Inhibition Measure Absorbance->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Fig. 7: Workflow for Mushroom Tyrosinase Inhibition Assay.
Melanin Content Assay in B16F10 Murine Melanoma Cells

This cell-based assay assesses the ability of a compound to inhibit melanin production in a cellular context.

Objective: To quantify the melanin content in B16F10 melanoma cells after treatment with a test compound.

Materials:

  • B16F10 murine melanoma cells

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • α-Melanocyte-stimulating hormone (α-MSH) to stimulate melanogenesis

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • 1 N NaOH

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed B16F10 cells in a culture plate (e.g., 6-well or 24-well) and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds in the presence of α-MSH for a specific duration (e.g., 48-72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., kojic acid) should be included.

  • Melanin Extraction:

    • After treatment, wash the cells with PBS.

    • Lyse the cells by adding 1 N NaOH and incubate at an elevated temperature (e.g., 80°C) for 1-2 hours to dissolve the melanin.

  • Quantification:

    • Transfer the cell lysates to a 96-well plate.

    • Measure the absorbance at 405 nm or 475 nm using a microplate reader.

    • The melanin content is often normalized to the total protein content of the cell lysate, which can be determined using a standard protein assay (e.g., BCA assay).

  • Data Analysis:

    • The relative melanin content is calculated as a percentage of the control group.

Melanin_Assay_Workflow Seed B16F10 cells Seed B16F10 cells Treat with compounds & α-MSH Treat with compounds & α-MSH Seed B16F10 cells->Treat with compounds & α-MSH Wash cells Wash cells Treat with compounds & α-MSH->Wash cells Lyse cells & dissolve melanin Lyse cells & dissolve melanin Wash cells->Lyse cells & dissolve melanin Measure Absorbance Measure Absorbance Lyse cells & dissolve melanin->Measure Absorbance Normalize to protein content Normalize to protein content Measure Absorbance->Normalize to protein content Calculate Relative Melanin Content Calculate Relative Melanin Content Normalize to protein content->Calculate Relative Melanin Content

Fig. 8: Workflow for Melanin Content Assay in B16F10 Cells.

Conclusion

This compound demonstrates promising tyrosinase inhibitory activity, a key mechanism for skin lightening. Its efficacy, as indicated by the IC50 value of a derivative, is comparable to or greater than some established compounds like arbutin when tested against mushroom tyrosinase. Hydroquinone remains a potent inhibitor but is associated with concerns regarding its safety profile. Kojic acid and arbutin are widely used alternatives with established efficacy. Vitamin C offers a different, antioxidant-based approach to skin brightening.

Further research, particularly head-to-head clinical trials and studies using human tyrosinase, is necessary to fully elucidate the comparative efficacy and safety of this compound for dermatological applications. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.

References

Velutin vs. Other Ribosome-Inactivating Proteins: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals exploring novel cytotoxic agents, ribosome-inactivating proteins (RIPs) represent a class of potent enzymatic toxins with significant therapeutic potential. This guide provides a detailed comparison of Velutin, a ribosome-inactivating protein identified from the winter mushroom (Flammulina velutipes), with other well-characterized RIPs.

Introduction to Ribosome-Inactivating Proteins (RIPs)

Ribosome-inactivating proteins are enzymes that catalytically damage ribosomes, leading to the inhibition of protein synthesis and subsequent cell death.[1][2] They are classified into two main types:

  • Type 1 RIPs: Consist of a single polypeptide chain that possesses enzymatic activity.[1][3]

  • Type 2 RIPs: Composed of an enzymatically active A-chain linked by a disulfide bond to a cell-binding B-chain, which is a lectin. This B-chain facilitates entry into the cell, making Type 2 RIPs generally more toxic than Type 1 RIPs.[1]

The primary mechanism of action for most RIPs is their N-glycosidase activity, which involves the cleavage of a specific adenine residue from the large ribosomal RNA (rRNA) of the 60S subunit of eukaryotic ribosomes. This irreversible damage to the ribosome halts protein synthesis, ultimately leading to apoptosis.

This compound: A Fungal Ribosome-Inactivating Protein

This compound is a single-chained ribosome-inactivating protein isolated from the fruiting bodies of the edible mushroom Flammulina velutipes. It is important to distinguish the protein this compound from a flavonoid of the same name, which possesses different biological activities. Research has identified a protein with a molecular weight of 13.8 kDa, and its N-terminal sequence shows some similarity to plant-derived Type 1 RIPs. Another study on RIPs from the same mushroom identified two proteins, flammin (30 kDa) and velin (19 kDa), with ribosome-inactivating properties. It is possible that "this compound" and "velin" refer to the same or related proteins, but the available data is insufficient to confirm this.

Comparative Data of this compound and Other RIPs

The following tables summarize the available quantitative data for this compound and other well-known RIPs, including Ricin, Abrin, Saporin, and Dianthin.

Table 1: Biochemical Properties of Selected Ribosome-Inactivating Proteins
ProteinSourceTypeMolecular Weight (kDa)
This compound Flammulina velutipesType 113.8
Velin Flammulina velutipesType 119
Flammin Flammulina velutipesType 130
Ricin A-Chain Ricinus communisActive subunit of Type 2~32
Abrin A-Chain Abrus precatoriusActive subunit of Type 2~30
Saporin Saponaria officinalisType 1~30
Dianthin 30 Dianthus caryophyllusType 129.5
Dianthin 32 Dianthus caryophyllusType 131.7
Table 2: In Vitro Inhibition of Protein Synthesis
ProteinAssay SystemIC50
Velin Rabbit Reticulocyte Lysate2.5 nM
Flammin Rabbit Reticulocyte Lysate1.4 nM
Ricin Vero Cells0.39 ng/mL
Saporin (native) Rabbit Reticulocyte Lysate22 pM (0.022 nM)
Dianthin 30 Rabbit Reticulocyte Lysate0.31 nM
Dianthin 32 Rabbit Reticulocyte Lysate0.11 nM
Dianthin 29 Rabbit Reticulocyte Lysate1.5 nM

Note: IC50 values are highly dependent on the assay system used. Cell-free systems, like the rabbit reticulocyte lysate, typically yield lower IC50 values than cell-based assays because the toxin does not need to traverse the cell membrane.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for this compound and other RIPs is the enzymatic inactivation of ribosomes. This process triggers a cellular stress response that can lead to apoptosis.

RIP_Mechanism cluster_cell Target Cell RIP Ribosome-Inactivating Protein (RIP) Ribosome Ribosome (60S subunit) RIP->Ribosome N-glycosidase activity (depurination of rRNA) Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibition Apoptosis Apoptosis Protein_Synthesis->Apoptosis Induction

Caption: General mechanism of action for ribosome-inactivating proteins (RIPs).

Experimental Protocols

Ribosome-Inactivating Activity Assay (Cell-Free)

This assay measures the ability of a RIP to inhibit protein synthesis in a cell-free system, such as a rabbit reticulocyte lysate.

Materials:

  • Rabbit Reticulocyte Lysate

  • Amino acid mixture (containing a radiolabeled amino acid, e.g., [35S]methionine or [3H]leucine)

  • RIP of interest (e.g., this compound)

  • Trichloroacetic acid (TCA)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the rabbit reticulocyte lysate, the amino acid mixture, and other necessary components for protein synthesis.

  • Add varying concentrations of the RIP to the reaction mixture.

  • Incubate the mixture to allow for protein synthesis to occur.

  • Stop the reaction and precipitate the newly synthesized proteins using TCA.

  • Wash the precipitate to remove unincorporated radiolabeled amino acids.

  • Measure the radioactivity of the precipitate using a scintillation counter.

  • Calculate the percentage of protein synthesis inhibition for each RIP concentration and determine the IC50 value.

CellFree_Workflow Lysate Rabbit Reticulocyte Lysate Incubation Incubation (Protein Synthesis) Lysate->Incubation RIP RIP (e.g., this compound) RIP->Incubation Precipitation TCA Precipitation Incubation->Precipitation Measurement Scintillation Counting Precipitation->Measurement IC50 IC50 Determination Measurement->IC50

Caption: Workflow for a cell-free protein synthesis inhibition assay.

Cytotoxicity Assay (Cell-Based)

This assay determines the concentration of a RIP required to kill 50% of a cell population (IC50).

Materials:

  • Mammalian cell line (e.g., HeLa, Jurkat)

  • Cell culture medium

  • RIP of interest (e.g., this compound)

  • MTT or other viability reagent

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a range of concentrations of the RIP.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add a viability reagent (e.g., MTT) to the wells and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of cell viability for each RIP concentration and determine the IC50 value.

Cytotoxicity_Workflow Seeding Cell Seeding (96-well plate) Treatment RIP Treatment Seeding->Treatment Incubation Incubation (24-72h) Treatment->Incubation Viability_Assay Viability Assay (e.g., MTT) Incubation->Viability_Assay Measurement Plate Reader Measurement Viability_Assay->Measurement IC50 IC50 Determination Measurement->IC50

Caption: Workflow for a cell-based cytotoxicity assay.

Conclusion

The protein this compound, from the mushroom Flammulina velutipes, is a Type 1 ribosome-inactivating protein. The available data, particularly for the related protein Velin, indicates potent inhibition of protein synthesis in a cell-free system, with an IC50 in the low nanomolar range. This is comparable to other Type 1 RIPs like Dianthin. However, a comprehensive comparison is limited by the lack of extensive data on this compound's cytotoxicity against various cell lines and its detailed enzymatic kinetics. Further research is warranted to fully elucidate the therapeutic potential of this compound and to establish a more complete comparative profile against other well-characterized ribosome-inactivating proteins.

References

Validating Velutin's Enzymatic Inhibition Specificity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the specificity of an enzyme inhibitor is paramount. This guide provides an objective comparison of the enzymatic inhibition profile of Velutin, a naturally occurring flavone, with other well-established inhibitors. The data presented herein is compiled from publicly available research to facilitate an informed assessment of this compound's potential as a specific modulator of enzymatic activity.

Quantitative Comparison of Inhibitory Potency

To effectively evaluate the specificity of an enzyme inhibitor, it is crucial to compare its potency against a primary target enzyme with its activity against other related and unrelated enzymes. The following tables summarize the available quantitative data (IC50 values) for this compound and a selection of alternative inhibitors against tyrosinase and enteroviral 3C protease. An IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a higher potency.

Table 1: Comparison of Tyrosinase Inhibition

InhibitorTarget EnzymeIC50 (µM)Reference
This compound Mushroom Tyrosinase37 - 910 (for derivatives)[1]
Kojic AcidMushroom Tyrosinase9.78 / 37.86[2][3]
LuteolinMushroom Tyrosinase17.40 / 266.67[2][4]

Table 2: Comparison of 3C Protease Inhibition

InhibitorTarget EnzymeIC50 (µM)Reference
This compound Enteroviral 3C ProteasesData not available
RupintrivirHuman Rhinovirus 3C Protease0.005
RupintrivirEnterovirus 71 3C Protease2.3 - 7.3
FisetinEnterovirus A71 3C Protease85
RutinEnterovirus A71 3C Protease110
Salvianolic Acid AEnterovirus 71 3C Protease0.69

Note: The IC50 values can vary depending on the experimental conditions, such as substrate concentration and enzyme source.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the validation of enzymatic inhibition.

Tyrosinase Inhibition Assay

This protocol is adapted from a study on the anti-melanogenic properties of this compound and its analogs.

Objective: To determine the in vitro inhibitory effect of a compound on mushroom tyrosinase activity.

Materials:

  • Mushroom tyrosinase (e.g., from Agaricus bisporus)

  • L-tyrosine (substrate)

  • Test compound (e.g., this compound)

  • Phosphate buffer (pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 20 µL of the test compound solution at various concentrations.

  • Add 140 µL of phosphate buffer to each well.

  • Add 20 µL of a mushroom tyrosinase solution (in phosphate buffer) to each well.

  • Pre-incubate the mixture at room temperature for 10 minutes.

  • Initiate the enzymatic reaction by adding 20 µL of L-tyrosine solution to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Measure the absorbance of the resulting dopachrome at a specific wavelength (e.g., 475-492 nm) using a microplate reader.

  • A control containing the solvent instead of the test compound is run in parallel.

  • The percentage of tyrosinase inhibition is calculated using the following formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Enteroviral 3C Protease FRET-Based Inhibition Assay

This protocol is based on methodologies used to identify inhibitors of enteroviral 3C proteases.

Objective: To measure the in vitro inhibitory activity of a compound against a viral 3C protease using a fluorescence resonance energy transfer (FRET) substrate.

Materials:

  • Recombinant 3C protease

  • FRET-based peptide substrate specific for the 3C protease (e.g., containing a fluorophore and a quencher)

  • Assay buffer (e.g., Tris-HCl or HEPES with appropriate salts and reducing agents)

  • Test compound

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • In a 96-well black microplate, add the test compound at various concentrations.

  • Add the recombinant 3C protease to each well.

  • Incubate the enzyme and the test compound for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C) to allow for binding.

  • Initiate the reaction by adding the FRET substrate to each well.

  • Immediately measure the fluorescence intensity over time using a fluorescence microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.

  • The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot.

  • A control containing the solvent instead of the test compound is run in parallel.

  • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within signaling pathways and the logical flow of experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate these concepts.

Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell Stimulus Stimulus Receptor Receptor Stimulus->Receptor MAPKKK MAPK Kinase Kinase (e.g., TAK1) Receptor->MAPKKK MAPKK MAPK Kinase (e.g., MKK3/6) MAPKKK->MAPKK IKK_complex IKK Complex MAPKKK->IKK_complex MAPK p38 / JNK MAPKK->MAPK Nucleus Nucleus MAPK->Nucleus activates transcription factors IκBα IκBα IKK_complex->IκBα phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB releases NFκB->Nucleus Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Velutin_Inhibition_MAPK This compound Inhibition Velutin_Inhibition_MAPK->MAPK Velutin_Inhibition_NFkB This compound Inhibition Velutin_Inhibition_NFkB->IKK_complex

Caption: MAPK and NF-κB signaling pathways and potential points of inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Test Compound (e.g., this compound) Stock Solution Dispense_Compound Dispense Compound into 96-well Plate Compound_Prep->Dispense_Compound Enzyme_Prep Prepare Enzyme Solution (Tyrosinase or 3C Protease) Add_Enzyme Add Enzyme to Wells Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare Substrate Solution (L-tyrosine or FRET peptide) Add_Substrate Add Substrate to Initiate Reaction Substrate_Prep->Add_Substrate Dispense_Compound->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Pre_Incubate->Add_Substrate Incubate_React Incubate for Reaction Add_Substrate->Incubate_React Measure_Signal Measure Absorbance or Fluorescence Incubate_React->Measure_Signal Calc_Inhibition Calculate % Inhibition Measure_Signal->Calc_Inhibition Plot_Data Plot % Inhibition vs. Concentration Calc_Inhibition->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Caption: General workflow for an in vitro enzyme inhibition assay.

References

Comparative Docking Analysis of Velutin with Key Protein Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Silico Perspective on the Bioactive Flavonoid Velutin

This compound, a flavonoid found in sources such as açaí fruit, has garnered significant interest in the scientific community for its diverse biological activities.[1] Preclinical studies have highlighted its potential as an anti-inflammatory, antioxidant, antimicrobial, and anti-melanogenic agent.[1][2] At the molecular level, this compound has been shown to modulate key signaling pathways, notably inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a central role in inflammation.[3][4] This guide provides a comparative overview of the in-silico docking studies of this compound with its potential protein targets, offering insights into its mechanism of action and potential therapeutic applications.

Summary of In-Silico Binding Affinities

While extensive experimental data points towards the interaction of this compound with several key proteins in inflammatory and viral pathways, comprehensive comparative docking data is not yet fully available in the public domain. However, a detailed molecular docking study has been conducted on this compound's interaction with viral proteins, specifically the 3C proteases (3Cpro) from enteroviruses, which are crucial for viral replication.

The following table summarizes the available binding energy data from this study, providing a baseline for this compound's binding affinity. For other key inflammatory targets like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and NF-κB, for which direct docking studies with this compound are not yet published, we present a detailed experimental protocol for researchers to conduct their own comparative docking analyses.

Target ProteinPDB IDLigandBinding Energy (kcal/mol)Interacting ResiduesReference
Coxsackievirus B3 (CV-B3) 3Cpro2ZTZThis compound-7.2Not specified
Enterovirus 71 (EV-A71) 3Cpro4GHQThis compound-6.8Not specified
Tumor Necrosis Factor-alpha (TNF-α)2AZ5Data Not Available---
Interleukin-6 (IL-6)1ALUData Not Available---
NF-κB (p50/p65 heterodimer)1NFKData Not Available---

This compound and its Interaction with Inflammatory Pathways

This compound's potent anti-inflammatory effects are primarily attributed to its ability to inhibit the NF-κB signaling pathway. This pathway is a cornerstone of the inflammatory response, and its activation leads to the production of pro-inflammatory cytokines like TNF-α and IL-6. By inhibiting NF-κB, this compound can effectively downregulate the expression of these cytokines, thereby mitigating the inflammatory cascade.

Velutin_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK This compound->IKK inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6) Nucleus->Inflammatory_Genes activates transcription of TNF TNF-α Inflammatory_Genes->TNF IL6 IL-6 Inflammatory_Genes->IL6 Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis Ligand_Prep Ligand Preparation (this compound) Grid_Box Grid Box Generation Ligand_Prep->Grid_Box Receptor_Prep Receptor Preparation (Target Proteins) Receptor_Prep->Grid_Box Docking_Sim Molecular Docking (e.g., AutoDock Vina) Grid_Box->Docking_Sim Binding_Energy Binding Energy Calculation (kcal/mol) Docking_Sim->Binding_Energy Interaction_Analysis Interaction Analysis (H-bonds, Hydrophobic) Docking_Sim->Interaction_Analysis

References

Assessing the Synergistic Potential of Velutin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide explores the potential synergistic effects of Velutin with other compounds. While direct experimental evidence of this compound's synergistic activity is currently limited in published literature, this document provides a framework for assessment based on its known mechanisms of action and the broader context of flavonoid synergy.

This compound, a flavone found in sources like the pulp of açaí fruit, has demonstrated notable anti-inflammatory and potential antiviral properties.[1][2] Its mechanism of action involves the inhibition of key inflammatory pathways, suggesting its potential as a candidate for combination therapies aimed at enhancing therapeutic efficacy and reducing toxicity.

Understanding this compound's Mechanism of Action

This compound exerts its anti-inflammatory effects by inhibiting the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, specifically targeting p38 and JNK phosphorylation.[1] This blockade leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1] By targeting these central nodes in the inflammatory response, this compound presents a compelling case for synergistic combinations with agents that act on complementary or downstream targets.

The Precedent for Flavonoid Synergy

The concept of synergistic interactions between flavonoids and other compounds, including chemotherapeutic agents and other phytochemicals, is well-established in preclinical research.[3] Studies have shown that combinations of different flavonoids can lead to enhanced anti-inflammatory and anticancer effects. For instance, the combination of chrysin and kaempferol has been shown to synergistically inhibit the secretion of pro-inflammatory mediators. Similarly, flavonoids like quercetin have been found to synergize with chemotherapeutic drugs to enhance their anticancer activity.

Hypothetical Synergistic Combinations with this compound

Based on its known mechanism, this compound could potentially exhibit synergistic effects when combined with various classes of compounds. The following table outlines hypothetical combinations, the rationale for synergy, and the potential therapeutic applications.

Compound Class Example Compound Rationale for Synergy Potential Therapeutic Application
Non-steroidal Anti-inflammatory Drugs (NSAIDs) IbuprofenThis compound inhibits upstream inflammatory signaling (NF-κB, MAPK), while NSAIDs inhibit downstream COX enzymes. This dual blockade could lead to a more potent and broader anti-inflammatory effect with potentially lower doses of each compound, reducing side effects.Inflammatory disorders, Pain management
Corticosteroids DexamethasoneThis compound's targeted inhibition of NF-κB and MAPK pathways could complement the broad immunosuppressive effects of corticosteroids, potentially allowing for dose reduction of the steroid and mitigating its long-term side effects.Chronic inflammatory diseases, Autoimmune disorders
Chemotherapeutic Agents Paclitaxel, DoxorubicinMany cancers exhibit upregulated inflammatory pathways for survival and proliferation. This compound's anti-inflammatory action could sensitize cancer cells to the cytotoxic effects of chemotherapy. Flavonoids have been shown to enhance the efficacy of drugs like paclitaxel.Various Cancers
Other Flavonoids Quercetin, KaempferolCombining flavonoids with different but complementary mechanisms of action can lead to synergistic effects, as seen with other flavonoid pairs. This could result in a more potent inhibition of inflammatory or cancer-related pathways.Cancer, Inflammatory conditions

Experimental Protocols for Assessing Synergy

To empirically validate the synergistic potential of this compound, a structured experimental approach is necessary. The following protocols outline key experiments for in vitro assessment.

Cell Viability and Cytotoxicity Assays
  • Objective: To determine the individual and combined effects of this compound and a partner compound on cell viability.

  • Method:

    • Culture appropriate cell lines (e.g., RAW 264.7 macrophages for inflammation studies, or cancer cell lines like A549 for oncology).

    • Treat cells with a range of concentrations of this compound alone, the partner compound alone, and in combination at fixed molar ratios.

    • After a predetermined incubation period (e.g., 24, 48, 72 hours), assess cell viability using an MTT or similar assay.

    • Calculate the IC50 (half-maximal inhibitory concentration) for each compound and the combinations.

  • Data Analysis: Use the Combination Index (CI) method of Chou and Talalay to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Measurement of Inflammatory Mediators
  • Objective: To quantify the effect of the combination treatment on the production of pro-inflammatory cytokines.

  • Method:

    • Seed RAW 264.7 cells and pre-treat with this compound, the partner compound, or the combination for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

    • After 24 hours, collect the cell culture supernatant.

    • Measure the levels of TNF-α and IL-6 in the supernatant using ELISA kits.

  • Data Analysis: Compare the levels of cytokine reduction between individual and combination treatments.

Western Blot Analysis of Signaling Pathways
  • Objective: To investigate the molecular mechanism of the synergistic effect on key signaling proteins.

  • Method:

    • Treat cells with the compounds and/or LPS as described above for a shorter duration (e.g., 15-60 minutes) to capture signaling events.

    • Lyse the cells and extract total protein.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-p65, phospho-p38, phospho-JNK) and their total protein counterparts.

    • Use secondary antibodies conjugated to HRP and a chemiluminescent substrate for detection.

  • Data Analysis: Quantify band intensities to determine the extent of inhibition of protein phosphorylation in the combination treatment groups compared to individual treatments.

Visualizing Pathways and Workflows

Velutin_Signaling_Pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 JNK JNK TLR4->JNK IKK IKK TLR4->IKK Nucleus Nucleus p38->Nucleus JNK->Nucleus IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB->Nucleus This compound This compound This compound->p38 inhibits phosphorylation This compound->JNK inhibits phosphorylation This compound->IkB inhibits degradation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Transcription

Synergy_Assessment_Workflow start Cell Culture (e.g., RAW 264.7 or Cancer Cells) treatment Treatment: - this compound Alone - Compound B Alone - this compound + Compound B (Combination) start->treatment viability viability treatment->viability cytokine cytokine treatment->cytokine western western treatment->western conclusion Conclusion: Synergistic, Additive, or Antagonistic Effect ci_analysis ci_analysis viability->ci_analysis statistical_analysis statistical_analysis cytokine->statistical_analysis western->statistical_analysis ci_analysis->conclusion statistical_analysis->conclusion

Conclusion

While the direct study of this compound in synergistic combination therapies is a nascent field, its well-defined anti-inflammatory mechanism of action provides a strong rationale for its investigation as a synergistic agent. The experimental framework provided in this guide offers a starting point for researchers to explore and validate the potential of this compound in enhancing the therapeutic efficacy of other compounds in the treatment of inflammatory diseases and cancer. Such research is crucial for unlocking the full therapeutic potential of this promising natural compound.

References

Safety Operating Guide

Proper Disposal of Velutin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Velutin (C₁₇H₁₄O₆), a dimethoxyflavone compound utilized in various research applications. Given the limited availability of specific disposal protocols for this compound, this guidance is based on general principles of laboratory chemical waste management and information available for similar flavonoid compounds.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. While a comprehensive SDS with specific disposal information for this compound is not consistently available, general safety precautions for flavonoid compounds should be followed.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: Wear a laboratory coat and ensure skin is not exposed.

  • Respiratory Protection: If handling fine powders or creating aerosols, use a certified respirator.

Engineering Controls:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Ensure an eyewash station and safety shower are readily accessible.

Disposal Plan and Step-by-Step Guidance

Due to the absence of specific regulatory disposal guidelines for this compound, a conservative approach is recommended. This compound should be treated as a chemical waste product and disposed of through a licensed environmental waste management contractor.

Step 1: Waste Identification and Segregation

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

  • Segregate solid this compound waste (e.g., unused powder, contaminated lab materials) from liquid waste (e.g., solutions containing this compound).

Step 2: Waste Collection and Labeling

  • Solid Waste:

    • Collect in a clearly labeled, sealed, and durable container.

    • The label should include: "this compound Waste," the chemical formula (C₁₇H₁₄O₆), the approximate quantity, and any known hazard pictograms (if available from the supplier's SDS).

  • Liquid Waste:

    • Collect in a compatible, leak-proof container with a secure cap.

    • The container should be clearly labeled with the contents, including the solvent used and the approximate concentration of this compound.

    • Do not overfill containers; leave adequate headspace for expansion.

Step 3: Storage of Waste

  • Store this compound waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Follow all institutional guidelines for hazardous waste storage.

Step 4: Arrange for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste disposal officer to arrange for pickup and disposal by a licensed contractor.

  • Provide them with all necessary information about the waste, including the SDS if available.

Unused or Expired this compound:

Unused or expired this compound should be disposed of as chemical waste following the same procedures outlined above. Do not attempt to dispose of it in the regular trash or down the drain.

Quantitative Data on Chemical Waste

While specific disposal limits for this compound are not available, the following table provides general guidelines for laboratory chemical waste that may be applicable.

ParameterGeneral Guideline
Sewer Disposal Prohibited for this compound and most organic research chemicals. Only permitted for certain non-hazardous, water-soluble inorganic salts and dilute, neutralized acids and bases, subject to local regulations.
Landfill Disposal Prohibited for untreated chemical waste. Disposal in a hazardous waste landfill must be handled by a licensed contractor.
Incineration A common disposal method for organic chemical waste, performed at high temperatures in a licensed facility. This is a likely disposal route for this compound waste handled by a contractor.
Empty Containers Containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The defaced, empty container can then be disposed of as regular trash.

Experimental Protocols for Potential In-Lab Treatment (for research purposes only)

The following are general degradation methods reported for flavonoids. These methods have not been validated for this compound and should only be attempted by trained personnel in a controlled laboratory setting for research and waste minimization studies, not as a routine disposal procedure. The resulting degradation products must still be evaluated for hazards and disposed of appropriately.

1. Oxidation with Sodium Hypochlorite (Bleach)

This method may be effective for breaking down the phenolic structure of flavonoids.

  • Methodology:

    • Prepare a dilute aqueous solution of this compound.

    • In a well-ventilated fume hood, slowly add an excess of a dilute sodium hypochlorite solution (household bleach) to the this compound solution with constant stirring.

    • Monitor the reaction to ensure it is not overly exothermic.

    • Allow the reaction to proceed for several hours to ensure complete degradation.

    • Neutralize the resulting solution and check for the absence of this compound using an appropriate analytical method (e.g., HPLC) before considering further disposal steps as per institutional guidelines.

2. Photodegradation

Some flavonoids can be degraded by exposure to UV light.

  • Methodology:

    • Prepare a dilute solution of this compound in a UV-transparent solvent.

    • Expose the solution to a UV light source in a suitable photoreactor.

    • Monitor the degradation of this compound over time using an analytical technique like UV-Vis spectroscopy or HPLC.

    • The degradation products must be characterized and disposed of as chemical waste.

Disposal Workflow Diagram

The following diagram illustrates the recommended logical workflow for the proper disposal of this compound.

Velutin_Disposal_Workflow cluster_prep Preparation cluster_segregation Segregation & Collection cluster_storage Storage cluster_disposal Disposal start This compound Waste Generated ppe Wear Appropriate PPE start->ppe Safety First segregate Segregate Solid and Liquid Waste ppe->segregate collect_solid Collect Solid Waste in Labeled Container segregate->collect_solid collect_liquid Collect Liquid Waste in Labeled Container segregate->collect_liquid store Store in Designated Waste Area collect_solid->store collect_liquid->store contact_ehs Contact EHS for Pickup store->contact_ehs When container is full or per schedule disposal Disposal by Licensed Contractor contact_ehs->disposal

Essential Safety and Operational Guide for Handling Velutin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Velutin, a dimethoxyflavone with known anti-inflammatory, antioxidant, and antiviral properties. The following procedural guidance is designed to answer specific operational questions, fostering a culture of safety and building trust in laboratory practices.

Personal Protective Equipment (PPE) for Handling this compound

While a specific Material Safety Data Sheet (MSDS) for this compound should always be consulted for definitive PPE requirements, the following table summarizes recommended PPE based on standard laboratory practices for handling powdered or crystalline flavonoids and bioactive compounds.

PPE ComponentSpecificationRationale
Gloves Nitrile gloves (double-gloving recommended)Prevents skin contact and absorption. Double-gloving provides an extra layer of protection against potential tears or contamination.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from airborne particles (if in powder form) and splashes of solutions containing this compound.
Lab Coat Standard cotton or flame-resistant lab coatProvides a removable barrier to protect personal clothing from contamination.
Respiratory Protection NIOSH-approved N95 or higher respiratorRecommended when handling this compound powder outside of a certified chemical fume hood to prevent inhalation of fine particles.
Footwear Closed-toe shoesProtects feet from spills and falling objects.

Operational Plan for Handling this compound

1. Preparation and Weighing:

  • Conduct all weighing and initial dilutions of powdered this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Use anti-static weighing dishes to prevent dispersal of the powder.

  • Ensure the work area is clean and free of clutter.

2. Solubilization:

  • This compound is soluble in DMSO.[1] Prepare stock solutions in a chemical fume hood.

  • To enhance solubility, the solution can be warmed to 37°C and sonicated.[1]

3. Storage:

  • Store powdered this compound in a cool, dry, and well-ventilated area.

  • Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

  • Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]

4. Spill Management:

  • In case of a spill, evacuate the immediate area.

  • For small powder spills, gently cover with a damp paper towel to avoid creating dust, then wipe up and place in a sealed container for disposal.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Ventilate the area and clean the spill site with an appropriate solvent.

Disposal Plan for this compound Waste

All waste contaminated with this compound should be treated as chemical waste and disposed of according to institutional and local regulations.

1. Waste Segregation:

  • Solid Waste: Contaminated PPE (gloves, disposable lab coats), weighing papers, and consumables should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused or contaminated this compound solutions should be collected in a sealed, labeled hazardous waste container. Do not pour this compound solutions down the drain.

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

2. Decontamination:

  • All non-disposable equipment (e.g., glassware, spatulas) that has come into contact with this compound should be decontaminated. A thorough rinse with a suitable solvent (e.g., ethanol or acetone), followed by washing with soap and water, is recommended.

3. Final Disposal:

  • Arrange for the pickup and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate a typical experimental workflow for studying the effects of this compound and its known signaling pathway.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_this compound Prepare this compound Stock (DMSO) treat_cells Treat Cells with this compound prep_this compound->treat_cells prep_cells Cell Culture (e.g., RD cells) infect_cells Infect Cells with Virus (e.g., Enterovirus) prep_cells->infect_cells infect_cells->treat_cells viral_replication Assess Viral Replication (RT-qPCR) treat_cells->viral_replication protein_analysis Analyze Protein Expression (Western Blot) treat_cells->protein_analysis cytokine_analysis Measure Cytokine Levels (ELISA) treat_cells->cytokine_analysis

Experimental workflow for studying the antiviral effects of this compound.

velutin_signaling_pathway This compound This compound nfkb NF-κB Pathway This compound->nfkb Inhibits mapk MAPK Pathway This compound->mapk Modulates hif1a HIF-1α nfkb->hif1a Regulates osteoclast Osteoclast Differentiation nfkb->osteoclast Regulates inflammation Inflammatory Response mapk->inflammation Regulates

Signaling pathways modulated by this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.